4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >35 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7-9(10(15)14-12)16-11(13-7)8-5-3-2-4-6-8/h2-6H,12H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSOVDYCSQOIJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351940 | |
| Record name | 4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24826870 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
61292-08-8 | |
| Record name | 4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into the synthesis, structural elucidation, and key physicochemical parameters critical for its application in drug discovery and development. Detailed experimental protocols for its characterization are provided, underpinned by established scientific principles. The guide is intended to serve as a valuable resource for researchers engaged in the exploration of thiazole and carbohydrazide derivatives as potential therapeutic agents.
Introduction: The Significance of the Thiazole-Carbohydrazide Scaffold
The thiazole ring is a prominent five-membered heterocyclic motif containing sulfur and nitrogen atoms, and it is a cornerstone in the architecture of numerous biologically active molecules.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] The versatility of the thiazole nucleus allows for extensive chemical modifications, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.
The carbohydrazide functional group (-CONHNH2) is another crucial pharmacophore that imparts unique chemical properties to a molecule.[3] It serves as a versatile building block for the synthesis of various heterocyclic systems and is known to contribute to the biological activity of many compounds.[3] The combination of the thiazole ring and the carbohydrazide moiety in this compound creates a scaffold with significant potential for the development of novel therapeutic agents. This compound has been utilized as a synthon in the creation of new derivatives with promising anticancer activity, highlighting its importance in the field of medicinal chemistry.[2]
This guide will provide an in-depth analysis of the core physicochemical properties of this compound, offering both theoretical insights and practical experimental methodologies.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the thiazole ring via the Hantzsch thiazole synthesis, followed by the conversion of the resulting ester into the desired carbohydrazide.
Step 1: Hantzsch Thiazole Synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives.[4][5] It involves the reaction of a thioamide with an α-haloketone. In this case, thiobenzamide reacts with ethyl 2-chloroacetoacetate to yield ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.[6]
Experimental Protocol:
Materials:
-
Thiobenzamide
-
Ethyl 2-chloroacetoacetate
-
Ethanol
-
Sodium bicarbonate
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, dissolve thiobenzamide (1 equivalent) in ethanol.
-
To this solution, add ethyl 2-chloroacetoacetate (1 equivalent).
-
Heat the reaction mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any inorganic impurities.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.
Caption: Workflow for the Hantzsch synthesis of the thiazole ester intermediate.
Step 2: Conversion to this compound
The ethyl ester is subsequently converted to the carbohydrazide by reaction with hydrazine hydrate.[3] This nucleophilic acyl substitution reaction is a standard and effective method for the preparation of hydrazides from their corresponding esters.[7]
Experimental Protocol:
Materials:
-
Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
-
Hydrazine hydrate (80-100%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, dissolve ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate (3-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux with continuous stirring for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound.
Caption: Conversion of the thiazole ester to the final carbohydrazide product.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount in the early stages of drug development. These properties influence a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Method/Source |
| Molecular Formula | C₁₁H₁₁N₃OS | (ChemicalBook)[8] |
| Molecular Weight | 233.29 g/mol | (ChemicalBook)[8] |
| CAS Number | 61292-08-8 | (ChemicalBook)[8] |
| Melting Point | Not explicitly reported. Similar carbohydrazide derivatives often exhibit melting points in the range of 150-250 °C. For example, some pyrazine carbohydrazide derivatives melt around 170 °C.[9] | Literature comparison |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, and sparingly soluble in water and non-polar solvents. | General solubility trends for similar heterocyclic compounds.[10] |
| pKa | Not experimentally determined. Computational predictions for substituted thiazoles suggest the thiazole nitrogen is weakly basic. The carbohydrazide moiety has both acidic and basic character. | Computational prediction and chemical intuition.[7] |
| LogP | Not experimentally determined. Calculated values for similar structures suggest a moderate lipophilicity. | Computational prediction and experimental methods for related compounds. |
Solubility
Solubility is a critical parameter that affects a drug's bioavailability. The presence of both a relatively non-polar phenylthiazole core and a polar carbohydrazide group suggests that this compound will have moderate solubility in a range of solvents.
Experimental Protocol for Solubility Determination (Thermodynamic Shake-Flask Method):
Materials:
-
This compound
-
Various solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker at a constant temperature (e.g., 25 °C or 37 °C)
-
Centrifuge
-
HPLC system with a suitable column and detector
-
Analytical balance
Procedure:
-
Add an excess amount of the compound to a known volume of each solvent in separate vials.
-
Seal the vials and place them in a shaking incubator for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.
-
Determine the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.
-
The solubility is expressed in mg/mL or µg/mL.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. A balanced LogP is often desirable for oral drug candidates.
Experimental Protocol for LogP Determination (Shake-Flask Method):
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a stock solution of the compound in either water or n-octanol.
-
Add equal volumes of the pre-saturated n-octanol and water to a centrifuge tube.
-
Add a known amount of the compound stock solution to the biphasic system.
-
Vortex the mixture vigorously for several minutes to ensure thorough mixing.
-
Centrifuge the tube to achieve complete separation of the two phases.
-
Carefully withdraw aliquots from both the aqueous and organic layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient, P = [Concentration in octanol] / [Concentration in water].
-
The LogP is the logarithm of the partition coefficient (LogP = log₁₀(P)).
Stability
The stability of a drug candidate under various conditions is crucial for its development and formulation. The carbohydrazide moiety can be susceptible to hydrolysis, particularly at non-neutral pH.
Protocol for Preliminary Stability Assessment:
Materials:
-
This compound
-
Aqueous buffers of different pH values (e.g., pH 2, pH 7.4, pH 9)
-
HPLC system
-
Incubator
Procedure:
-
Prepare solutions of the compound in the different pH buffers at a known concentration.
-
Incubate the solutions at a controlled temperature (e.g., 37 °C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately analyze the samples by HPLC to determine the remaining concentration of the parent compound.
-
Plot the concentration of the compound versus time to assess its degradation profile at different pH values.
Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.
Expected ¹H NMR Spectral Features (in DMSO-d₆):
-
Aromatic Protons (Phenyl Ring): Multiplets in the range of δ 7.5-8.0 ppm.
-
Methyl Protons (-CH₃): A singlet at approximately δ 2.5-2.7 ppm.
-
Carbohydrazide Protons (-CONHNH₂): Broad singlets for the NH and NH₂ protons, typically downfield (δ > 9.0 ppm). The exact chemical shifts can be concentration and temperature-dependent.
Expected ¹³C NMR Spectral Features (in DMSO-d₆):
-
Carbonyl Carbon (C=O): A signal in the range of δ 160-165 ppm.
-
Thiazole Carbons: Signals for the C2, C4, and C5 carbons of the thiazole ring. The C2 carbon, attached to the phenyl group and nitrogen, will be significantly downfield.
-
Phenyl Carbons: Signals in the aromatic region (δ 125-140 ppm).
-
Methyl Carbon (-CH₃): A signal in the aliphatic region (δ 15-20 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
Expected IR Absorption Bands (cm⁻¹):
-
N-H Stretching (Carbohydrazide): Broad bands in the region of 3200-3400 cm⁻¹.
-
C=O Stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹.
-
N-H Bending (Amide II): A band around 1520-1550 cm⁻¹.
-
C=N and C=C Stretching (Thiazole and Phenyl Rings): Absorptions in the 1400-1600 cm⁻¹ region.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the compound and for quantitative analysis in various assays.
Exemplary HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with a small amount of acid like formic acid or TFA for better peak shape). A typical starting point could be a 50:50 mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm or 280 nm, to be determined by UV-Vis spectroscopy).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25-30 °C).
Caption: Analytical workflow for the characterization of the target compound.
Conclusion
This compound is a molecule with a scientifically significant scaffold that holds promise for further exploration in drug discovery. This guide has provided a detailed overview of its synthesis and key physicochemical properties, along with robust experimental protocols for its characterization. The information presented herein is intended to empower researchers to confidently work with this compound and to facilitate the design and development of novel derivatives with enhanced therapeutic potential. A comprehensive understanding of these fundamental properties is the bedrock upon which successful drug development programs are built.
References
-
PrepChem.com. Preparation of carbohydrazide. Available from: [Link]
-
ResearchGate. The reaction of ester 1 with hydrazine hydrate. Available from: [Link]
-
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
- Google Patents. US4496761A - Process for making carbohydrazide.
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available from: [Link]
-
NIH National Center for Biotechnology Information. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]
-
ResearchGate. Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... Available from: [Link]
-
ResearchGate. The Hantzsch Thiazole Synthesis. | Download Scientific Diagram. Available from: [Link]
-
NIH National Center for Biotechnology Information. 4-{methyl}. Available from: [Link]
-
ResearchGate. Hantzsch synthesis of 2‐substituted‐4‐phenylthiazolo‐5‐carboxylates and... | Download Scientific Diagram. Available from: [Link]
-
ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available from: [Link]
-
International Union of Crystallography. Crystal structure of 5-(β-d-glucopyranosylthio)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine. Available from: [Link]
-
Journal of Kufa for Chemical Sciences. Synthesis, Characterization of Some New Schiff Bases and Thiazolidinone Derivatives Derived from Phenyl Hydrazide and Evaluation of Their Biological Activity. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Available from: [Link]
-
SpectraBase. 4-Methyl-2-phenyl-5-(prop-2-enylthio)thiazole - Optional[13C NMR]. Available from: [Link]
-
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
-
NIH National Center for Biotechnology Information. Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. Available from: [Link]
- Google Patents. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
-
SpectraBase. Thiazole-2-hydrazine, 5-methyl-4-phenyl-. Available from: [Link]
-
ResearchGate. (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Available from: [Link]
-
NIH National Center for Biotechnology Information. 4-Methyl-5-phenyl-1,3-thiazole-2-carboxamide. Available from: [Link]
-
MDPI. (E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide. Available from: [Link]
-
MDPI. 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. Available from: [Link]
-
NIH National Center for Biotechnology Information. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available from: [Link]
-
NIH National Center for Biotechnology Information. Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity. Available from: [Link]
Sources
- 1. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 4. synarchive.com [synarchive.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | C13H13NO2S | CID 2743970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 61292-08-8 [m.chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. mdpi.com [mdpi.com]
4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide spectral analysis
An In-depth Technical Guide to the Spectral Analysis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide
Introduction: Unveiling a Scaffold of Pharmacological Interest
The heterocyclic compound this compound (Molecular Formula: C₁₁H₁₁N₃OS, CAS No: 61292-08-8) represents a confluence of two critical pharmacophores: the thiazole ring and the carbohydrazide moiety.[1] Thiazole derivatives are renowned for their broad spectrum of biological activities, forming the core of numerous FDA-approved drugs with antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5] Similarly, the hydrazide-hydrazone functional group is a key structural feature in various chemotherapeutic agents, valued for its coordinating capabilities and diverse biological actions.[6]
This guide provides an in-depth analysis of the essential spectroscopic techniques required to unambiguously confirm the structure and purity of this compound. As Senior Application Scientists, our goal is not merely to present data but to illuminate the rationale behind the spectral features, offering a self-validating framework for researchers in medicinal chemistry and drug development.
Molecular Structure and Spectroscopic Correlation
A complete understanding of the spectral data begins with a clear visualization of the molecular architecture. The numbering convention used herein is systematic for analytical purposes.
Caption: Molecular structure of the title compound.
¹H NMR Spectroscopy: Mapping the Proton Environment
Principle & Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this molecule, ¹H NMR is essential to confirm the presence and connectivity of the methyl, phenyl, and hydrazide protons.
Experimental Protocol
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solubilizing power and for its ability to slow the exchange of labile N-H protons, allowing for their observation.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Record the spectrum at 25°C. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Acquire 16-32 scans to ensure a good signal-to-noise ratio.
-
D₂O Exchange: After the initial spectrum is acquired, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. This confirmatory test identifies the exchangeable N-H protons, which will disappear or significantly diminish in intensity.
Data Interpretation and Expected Spectrum
The ¹H NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electron-withdrawing and -donating effects of adjacent functional groups.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Corroboration |
| -CH₃ (on C4) | ~2.7 | Singlet (s) | 3H | The methyl group is attached to the thiazole ring and has no adjacent protons, resulting in a sharp singlet.[7] |
| Phenyl-H (C2', C6') | ~7.9-8.1 | Multiplet (m) | 2H | These protons are ortho to the electron-withdrawing thiazole ring, causing them to be deshielded and appear downfield. |
| Phenyl-H (C3', C4', C5') | ~7.5-7.6 | Multiplet (m) | 3H | These meta and para protons of the phenyl ring are less deshielded and resonate in a typical aromatic region. |
| -NH₂ (Hydrazide) | ~4.6-5.0 | Broad Singlet (br s) | 2H | These terminal amine protons are labile. The signal is typically broad due to quadrupole effects of the nitrogen and chemical exchange. Will disappear upon D₂O exchange. |
| -CONH- (Hydrazide) | ~10.2-10.4 | Broad Singlet (br s) | 1H | The amide proton is significantly deshielded due to the adjacent carbonyl group and resonance effects.[7] It is also labile and will disappear upon D₂O exchange. |
Table 1: Predicted ¹H NMR Spectral Data in DMSO-d₆.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Principle & Rationale: ¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. Each unique carbon atom in a different electronic environment gives a distinct signal. This technique is crucial for confirming the presence of the thiazole ring carbons, the phenyl carbons, and, most diagnostically, the carbonyl carbon of the hydrazide group.
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer, observing the ¹³C nucleus (at ~100 MHz).
-
Data Acquisition: Employ a proton-decoupled sequence (e.g., zgpg30) to produce a spectrum with singlets for each carbon, simplifying interpretation. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
Data Interpretation and Expected Spectrum
The ¹³C NMR spectrum will provide a count of the unique carbon atoms and confirm the key functional groups based on their characteristic chemical shifts.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale & Corroboration |
| -CH₃ (on C4) | ~17-18 | The methyl carbon is in the typical aliphatic region.[7] |
| Thiazole C5 | ~112-114 | This carbon is attached to the electron-withdrawing carbohydrazide group.[7] |
| Phenyl C2', C6' | ~127-128 | Aromatic carbons ortho to the substituent. |
| Phenyl C3', C5' | ~129-130 | Aromatic carbons meta to the substituent.[7] |
| Phenyl C4' | ~131-132 | The para carbon of the phenyl ring. |
| Phenyl C1' | ~132-133 | The ipso-carbon attached to the thiazole ring. |
| Thiazole C4 | ~156-157 | This carbon is part of the C=N bond within the thiazole ring and is attached to the methyl group.[7] |
| -C=O (Carbonyl) | ~161-162 | The carbonyl carbon of the amide is highly deshielded and appears significantly downfield, serving as a key diagnostic signal.[7] |
| Thiazole C2 | ~165-166 | This carbon is bonded to both sulfur and nitrogen and is attached to the phenyl ring, making it the most deshielded of the thiazole carbons.[7] |
Table 2: Predicted ¹³C NMR Spectral Data in DMSO-d₆.
FT-IR Spectroscopy: Identifying Functional Groups
Principle & Rationale: Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. It is an exceptionally powerful and rapid tool for identifying the presence of key functional groups, providing a molecular "fingerprint." For this compound, FT-IR will confirm the N-H, C=O, and C=N bonds that are central to its identity.
Experimental Protocol
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to a fine powder and press it into a thin, transparent disc using a hydraulic press.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire an air background spectrum first, which is then automatically subtracted from the sample spectrum.
Data Interpretation and Expected Spectrum
The IR spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.
| Vibrational Mode | Expected Absorption (cm⁻¹) | Intensity | Functional Group |
| N-H Stretch | 3300 - 3150 | Medium-Strong | -NH and -NH₂ (Hydrazide) |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Phenyl Ring |
| Aliphatic C-H Stretch | 2980 - 2850 | Weak | -CH₃ Group |
| C=O Stretch (Amide I) | 1660 - 1640 | Strong | Carbonyl (Hydrazide) |
| N-H Bend (Amide II) | 1620 - 1590 | Medium | -NH (Hydrazide) |
| C=N / C=C Stretch | 1580 - 1450 | Medium-Strong | Thiazole & Phenyl Rings |
Table 3: Predicted FT-IR Characteristic Absorption Bands.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Principle & Rationale: Mass Spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) provides an extremely accurate molecular weight, allowing for the determination of the molecular formula. Furthermore, the fragmentation pattern observed under techniques like Electron Impact (EI) ionization offers a roadmap of the molecule's structure, as weaker bonds tend to break preferentially.
Experimental Protocol
-
Sample Preparation: Dissolve a small amount of the sample (~0.1 mg) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer capable of a "soft" ionization technique like Electrospray Ionization (ESI) for accurate mass determination and a "hard" technique like Electron Impact (EI) for fragmentation analysis.
-
Data Acquisition:
-
ESI-HRMS: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
EI-MS: Introduce the sample (often via a direct insertion probe) into the EI source. The standard electron energy is 70 eV.
-
Data Interpretation and Expected Fragmentation
-
Molecular Ion: The molecular weight is 233.29 g/mol . ESI-HRMS should show a prominent ion at m/z ~234.1, corresponding to the [M+H]⁺ adduct. EI-MS will show the molecular ion peak (M⁺˙) at m/z 233.
-
Fragmentation Pathway: The carbohydrazide linkage is a common point of initial cleavage. The fragmentation pattern provides a self-validating puzzle that, when solved, confirms the connectivity of the molecular components.
Sources
- 1. This compound | 61292-08-8 [m.chemicalbook.com]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide. As a molecule of interest in medicinal chemistry, its unambiguous structural confirmation is paramount. This document details the predicted ¹H and ¹³C NMR spectral data, including chemical shift assignments, multiplicities, and coupling constants. The interpretation is grounded in fundamental NMR principles and comparative data from analogous chemical structures. Furthermore, a robust, field-proven experimental protocol for acquiring high-quality NMR data for this and similar compounds is presented, ensuring reproducibility and scientific rigor.
Introduction and Molecular Structure
This compound (MF: C₁₁H₁₁N₃OS, MW: 233.29 g/mol ) is a heterocyclic compound featuring a core thiazole ring substituted with phenyl, methyl, and carbohydrazide moieties[1]. These functional groups are common in pharmacologically active molecules, making this scaffold a subject of interest. NMR spectroscopy is the most powerful technique for the unambiguous determination of its molecular structure in solution[2][3]. By analyzing the chemical environment of each proton and carbon atom, we can confirm the connectivity and integrity of the synthesized compound.
For clarity in spectral assignment, the atoms of the molecule are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.
Figure 1: Numbered structure of this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The choice of solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected as the ideal solvent. Its high polarity ensures dissolution, and its ability to form hydrogen bonds slows the chemical exchange of the -NH and -NH₂ protons, allowing them to be observed as distinct, albeit often broad, signals[4].
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |
|---|---|---|---|---|
| ~9.5 - 9.8 | br s | 1H | N² -H | The amide proton of the hydrazide is significantly deshielded due to the inductive effect of the adjacent carbonyl group and resonance. It typically appears as a broad singlet[5]. |
| ~7.9 - 8.1 | m | 2H | C⁷ -H (ortho-Ph) | Protons ortho to the thiazole ring are deshielded by the ring's electron-withdrawing nature and anisotropy. They appear downfield within the aromatic region. |
| ~7.4 - 7.6 | m | 3H | C⁸, C⁹ -H (meta, para-Ph) | The meta and para protons of the phenyl ring are in a more conventional aromatic environment and typically overlap to form a complex multiplet. |
| ~4.4 - 4.6 | br s | 2H | N³ -H₂ | The terminal amine protons of the hydrazide are less deshielded than the amide proton. Their signal is often broad due to quadrupole effects from the nitrogen and chemical exchange[5]. |
| ~2.6 - 2.7 | s | 3H | C¹¹ -H₃ | The methyl group at C4 of the thiazole ring has no adjacent protons, resulting in a sharp singlet. Its position is characteristic of a methyl group on an aromatic heterocyclic system[6]. |
Key: s = singlet; br s = broad singlet; m = multiplet.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number and electronic environment of unique carbon atoms in the molecule. The spectrum is typically acquired with proton decoupling, resulting in each unique carbon appearing as a single line[7].
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |
|---|---|---|
| ~165 - 168 | C² (Thiazole) | This quaternary carbon is bonded to two heteroatoms (N and S) and the phenyl ring, causing it to be significantly deshielded and appear far downfield[8]. |
| ~160 - 162 | C¹⁰ (C=O) | The carbonyl carbon of the hydrazide group is highly deshielded due to the electronegativity of the oxygen atom, appearing in the typical range for amide/ester carbonyls[9]. |
| ~148 - 150 | C⁴ (Thiazole) | This substituted carbon of the thiazole ring appears downfield, influenced by the adjacent sulfur atom and the attached methyl group. |
| ~133 - 134 | C⁶ (ipso-Ph) | The ipso-carbon of the phenyl ring, directly attached to the thiazole, is a quaternary carbon whose chemical shift is influenced by the heterocyclic substituent. |
| ~130 - 131 | C⁹ (para-Ph) | The para-carbon of the phenyl ring. |
| ~129 - 130 | C⁸ (meta-Ph) | The meta-carbons of the phenyl ring. These often have a similar chemical shift to the para-carbon. |
| ~126 - 127 | C⁷ (ortho-Ph) | The ortho-carbons of the phenyl ring. |
| ~115 - 117 | C⁵ (Thiazole) | This quaternary carbon, bonded to the carbonyl group, appears at a relatively upfield position for a thiazole ring carbon due to the specific substitution pattern. |
| ~16 - 18 | C¹¹ (CH₃) | The methyl carbon appears in the characteristic upfield aliphatic region. |
Self-Validating Experimental Protocol
This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data for structural elucidation of small organic molecules[10][11].
Sample Preparation
-
Weighing: Accurately weigh 10–15 mg of the purified, dry this compound.
-
Causality: Using a sufficient mass ensures a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus, without causing issues with sample solubility or line broadening[11].
-
-
Solvent Addition: Transfer the sample to a clean, dry vial. Add approximately 0.7 mL of high-purity DMSO-d₆ (99.9 atom % D).
-
Dissolution: Gently vortex or sonicate the vial for 1-2 minutes to ensure complete dissolution. A clear, particulate-free solution is required for optimal spectral quality.
-
Transfer: Using a Pasteur pipette plugged with a small amount of glass wool, filter the solution directly into a 5 mm NMR tube.
-
Causality: Filtering removes any microscopic solid impurities that can degrade the magnetic field homogeneity (shimming) and broaden the NMR signals[11].
-
-
Capping: Securely cap the NMR tube to prevent contamination and solvent evaporation. Label it clearly.
NMR Data Acquisition
The following parameters are based on a standard 400 MHz NMR spectrometer but can be adapted for other field strengths[11].
Figure 2: Standard workflow for NMR data acquisition and processing.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse (e.g., zg30).
-
Spectral Width: 16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds. Insight: A delay of 1-2 seconds is sufficient for most protons, ensuring the system returns to equilibrium between pulses for accurate integration.
-
Number of Scans: 16 to 64. Insight: This provides excellent signal-to-noise for a ~15 mg sample.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30).
-
Spectral Width: 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds. Insight: Quaternary carbons often have longer relaxation times. A longer delay (≥2s) is crucial for their reliable detection and quantitative accuracy, if needed.
-
Number of Scans: 1024 to 4096. Insight: A higher number of scans is necessary to compensate for the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus[7].
Conclusion
The structural integrity of this compound can be confidently established using ¹H and ¹³C NMR spectroscopy. The predicted spectral data, based on established chemical shift principles and analysis of related structures, provides a clear roadmap for interpretation. The characteristic signals of the phenyl, methyl, thiazole, and carbohydrazide moieties all appear in distinct and predictable regions of the spectra. By following the robust experimental protocol detailed herein, researchers can generate high-fidelity data, enabling unambiguous confirmation of the target molecule and ensuring the reliability of subsequent research and development efforts.
References
-
Beilstein Journals. (2022). and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Available at: [Link]
-
Sharma, V. P. (n.d.). Asian Journal of Chemistry - 13C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link]
-
ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Available at: [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b). Available at: [Link]
-
ResearchGate. (2018). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Available at: [Link]
-
Jiménez, B., et al. (2024). NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Available at: [Link]
-
MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available at: [Link]
-
YouTube. (2015). Interpreting NMR Spectra 1. Available at: [Link] Kot5v4
-
New Journal of Chemistry. (2023). A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. Available at: [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]
-
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Available at: [Link]
-
ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... Available at: [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. Available at: [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
Sources
- 1. This compound | 61292-08-8 [m.chemicalbook.com]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. compoundchem.com [compoundchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. books.rsc.org [books.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. beilstein-journals.org [beilstein-journals.org]
FT-IR and Mass Spectrometry of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide
An In-Depth Technical Guide to the FT-IR and Mass Spectrometric Analysis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide
Authored by a Senior Application Scientist
Introduction: The Significance of the Thiazole Scaffold
The 1,3-thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active agents, including antimicrobial, antifungal, and anticancer drugs.[1][2] The compound this compound serves as a valuable synthon—a foundational building block—for the synthesis of more complex therapeutic candidates.[3][4] Its structure combines the stable phenyl-thiazole core with a reactive carbohydrazide moiety, making it a versatile precursor for developing novel derivatives.
Accurate structural elucidation and characterization are paramount in the drug development pipeline to ensure purity, confirm identity, and understand chemical behavior. This guide provides a comprehensive technical overview of two primary analytical techniques for this purpose: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). We will explore the theoretical underpinnings, practical experimental protocols, and detailed data interpretation, grounded in established scientific principles.
Analytical Workflow: A Synergistic Approach
The characterization of a synthesized compound like this compound is not a linear process but a synergistic one. FT-IR provides definitive information about the functional groups present, while Mass Spectrometry confirms the molecular weight and offers structural clues through fragmentation analysis. Together, they provide a high-fidelity confirmation of the molecular structure.
Caption: Overall workflow for structural elucidation.
Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation and is suitable for solid powders.
-
Instrument Preparation: Ensure the FT-IR spectrometer, equipped with an ATR accessory (commonly a diamond or zinc selenide crystal), is powered on and has undergone its startup diagnostics.
-
Background Scan: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum to account for ambient atmospheric absorbances (CO₂, H₂O).
-
Sample Application: Place a small amount (1-5 mg) of the purified this compound powder onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000–500 cm⁻¹.[5]
-
Post-Acquisition: Clean the crystal and press arm thoroughly before analyzing the next sample.
Data Interpretation: Expected Vibrational Modes
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups. The interpretation relies on comparing observed peaks to established correlation tables and data from similar structures in the literature.[6][7][8]
Table 1: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) Range | Vibration Type | Functional Group | Rationale & Commentary |
| 3350 - 3250 | N-H Asymmetric & Symmetric Stretch | Hydrazide (-NHNH₂) | The presence of two distinct peaks or a broad band in this region is a strong indicator of the primary amine of the hydrazide group.[8] |
| 3200 - 3000 | C-H Aromatic Stretch | Phenyl Ring | These are typically sharp, medium-to-weak bands appearing just above 3000 cm⁻¹. |
| 2980 - 2900 | C-H Aliphatic Stretch | Methyl (-CH₃) | Stretching vibrations from the methyl group at the C4 position of the thiazole ring.[8] |
| 1680 - 1650 | C=O Stretch (Amide I) | Carbohydrazide (-CONH-) | This is expected to be a very strong, sharp absorption and is one of the most diagnostic peaks for confirming the carbohydrazide moiety.[8][9] |
| 1620 - 1580 | N-H Bend (Amide II) | Hydrazide (-NH₂) | This bending vibration, coupled with C-N stretching, is characteristic of the amide/hydrazide linkage. |
| 1600 - 1550 | C=N Stretch | Thiazole Ring | The carbon-nitrogen double bond within the heterocyclic ring gives rise to a strong absorption in this region.[7] |
| 1500 - 1400 | C=C Aromatic Ring Stretch | Phenyl Ring | Multiple sharp bands of variable intensity are expected, characteristic of the phenyl group's skeletal vibrations. |
| ~750 & ~690 | C-H Out-of-Plane Bend | Monosubstituted Phenyl | The presence of strong bands in these regions strongly suggests a monosubstituted benzene ring. |
| 700 - 600 | C-S Stretch | Thiazole Ring | The carbon-sulfur bond vibration is typically weak and can be difficult to assign definitively but is expected in this fingerprint region.[7] |
Part 2: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used. ESI is a soft ionization technique that is particularly useful for obtaining a clear molecular ion peak, while EI's higher energy causes predictable fragmentation, revealing the molecule's structural backbone.[10]
Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The choice of solvent is critical for ensuring good solubility and efficient ionization.[11]
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Method Development: Set the key ESI source parameters: spray voltage, capillary temperature, and nebulizing gas flow. For this molecule, analysis in positive ion mode is appropriate due to the presence of basic nitrogen atoms that can be readily protonated.
-
Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). The high resolution of a TOF analyzer allows for the determination of the accurate mass and, consequently, the elemental formula.
Data Interpretation: Molecular Ion and Fragmentation Pathway
The primary goal is to identify the molecular ion peak and analyze its fragmentation pattern to confirm the connectivity of the atoms. The molecular formula for this compound is C₁₁H₁₁N₃OS, with a monoisotopic mass of 233.0650 g/mol .[12]
-
Molecular Ion Peak: In positive-mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 234.0728 . A high-resolution instrument should detect this mass with high accuracy (typically <5 ppm error). The molecular ion radical cation, M⁺•, at m/z 233.0650 would be the parent peak in EI-MS.
-
Fragmentation Analysis: Energetically unstable molecular ions break apart into smaller, more stable fragment ions. The analysis of the mass differences between peaks reveals the neutral fragments that were lost, providing a roadmap of the molecule's structure.[13][14]
Caption: Proposed ESI-MS fragmentation pathway.
Table 2: Predicted Key Mass Fragments
| m/z (Positive Ion Mode) | Proposed Fragment Structure | Neutral Loss | Rationale for Fragmentation |
| 234 | [C₁₁H₁₁N₃OS + H]⁺ | - | Protonated molecular ion. |
| 203 | [C₁₁H₈N₂OS]⁺• | NH₂NH | Cleavage of the N-N bond in the hydrazide group is a common and energetically favorable fragmentation pathway for carbohydrazides.[15] |
| 175 | [C₁₀H₈N₂S]⁺• | CO | Subsequent loss of the carbonyl group as carbon monoxide from the m/z 203 fragment. This is a characteristic fragmentation for acylium ions. |
| 134 | [C₈H₈N]⁺ | CH₃CN | Fragmentation of the thiazole ring itself, leading to the loss of a neutral acetonitrile fragment from the m/z 175 ion. |
| 104 | [C₇H₆N]⁺ | C₃H₃NS | Cleavage across the thiazole ring leading to the formation of the stable benzonitrile cation. |
Conclusion
The combined application of FT-IR spectroscopy and mass spectrometry provides a robust and definitive method for the structural characterization of this compound. FT-IR confirms the presence of essential functional groups—notably the hydrazide C=O and N-H stretches—while high-resolution mass spectrometry validates the elemental composition and molecular weight. The predictable fragmentation pattern observed in MS further corroborates the connectivity of the thiazole, phenyl, and carbohydrazide moieties. This dual-pronged analytical approach ensures the identity and purity of this key synthetic intermediate, a critical step in the rigorous process of drug discovery and development.
References
-
ResearchGate. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Available from: [Link]
-
PubMed Central (PMC). (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Available from: [Link]
-
Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025). Available from: [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available from: [Link]
-
PubMed Central (PMC). (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
-
RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Available from: [Link]
-
MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]
-
MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available from: [Link]
-
MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available from: [Link]
-
JETIR Research Journal. (n.d.). Efficient Synthesis and Characterization of Thiazole Derivative. Available from: [Link]
-
Semantic Scholar. (2021). Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. Available from: [Link]
-
ResearchGate. (n.d.). (a) Observed IR spectrum of thiazole (1) isolated in a solid argon.... Available from: [Link]
-
MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Available from: [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available from: [Link]
-
PubMed Central (PMC). (2019). (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs. Available from: [Link]
-
4-Methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide, 97%. (n.d.). Available from: [Link]
-
ResearchGate. (2002). Some Reactions of 3-Methyl-5-oxo-1-phenyl-Δ2-pyrazoline-4-thiocarbohydrazide. Available from: [Link]
-
PubMed. (2008). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Available from: [Link]
Sources
- 1. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies | MDPI [mdpi.com]
- 2. jetir.org [jetir.org]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrevlett.com [chemrevlett.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. This compound | 61292-08-8 [m.chemicalbook.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. scienceready.com.au [scienceready.com.au]
- 15. chem.libretexts.org [chem.libretexts.org]
Synthesis and Characterization of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide: A Senior Application Scientist's Field-Proven Guide
An In-Depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. The thiazole nucleus is a prominent scaffold in numerous pharmacologically active agents, and its carbohydrazide derivatives serve as crucial synthons for constructing more complex bioactive molecules[1]. This document outlines a robust and efficient two-step synthetic protocol, beginning with the well-established Hantzsch thiazole synthesis to form the core heterocyclic ester, followed by its conversion to the target carbohydrazide via hydrazinolysis. We will delve into the mechanistic rationale behind the chosen synthetic strategy and provide detailed, step-by-step experimental procedures. Furthermore, this guide establishes a self-validating framework for the structural confirmation and purity assessment of the final compound using a suite of analytical techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). All quantitative data and experimental workflows are summarized in clear, accessible formats to support researchers and drug development professionals in their synthetic and analytical endeavors.
Introduction: The Significance of the Thiazole Scaffold
The 1,3-thiazole ring is a privileged heterocyclic motif integral to a wide array of natural products and synthetic pharmaceuticals. Its presence in biologically vital molecules like Thiamine (Vitamin B1) underscores its fundamental role in biological systems. In modern drug discovery, the thiazole core is recognized for its ability to engage in various biological interactions, leading to a broad spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2].
The carbohydrazide functional group (-CONHNH₂) is a versatile chemical handle. It not only enhances the pharmacological profile of a molecule through additional hydrogen bonding interactions but also serves as a key building block for the synthesis of other heterocyclic systems like 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles[3][4]. The title compound, this compound, therefore represents a strategically important intermediate, merging the therapeutic potential of the thiazole ring with the synthetic flexibility of the carbohydrazide moiety[1]. This guide provides a field-proven pathway to access this valuable compound with high purity.
Synthetic Strategy and Experimental Protocol
The synthesis is logically approached in two primary stages: the construction of the thiazole ring system followed by the functionalization of the ester group into the desired carbohydrazide.
Retrosynthetic Analysis & Workflow
Our retrosynthetic approach begins by disconnecting the carbohydrazide C-N bond, identifying Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate as the key precursor. This thiazole ester is then disconnected via the Hantzsch thiazole synthesis pathway, leading back to commercially available starting materials: Thiobenzamide and an α-halo ketoester, specifically Ethyl 2-chloroacetoacetate. This strategy is chosen for its reliability, high yields, and the mild conditions under which it can be performed[5][6][7].
Caption: Retrosynthetic pathway for the target compound.
Stage 1: Synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
This stage employs the Hantzsch thiazole synthesis, a classic condensation reaction between a thioamide and an α-haloketone[6][8]. The mechanism initiates with a nucleophilic attack by the sulfur atom of thiobenzamide on the electrophilic carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring[9].
Experimental Protocol:
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiobenzamide (0.1 mol) in absolute ethanol (100 mL).
-
Reaction Initiation: To the stirred solution, add ethyl 2-chloroacetoacetate (0.1 mol) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. A solid product will typically precipitate. If not, slowly pour the mixture into ice-cold water (200 mL) with stirring to induce precipitation.
-
Isolation and Purification: Filter the resulting solid precipitate using a Buchner funnel, wash with cold water, and then a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain pure Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate as a crystalline solid.
Stage 2: Synthesis of this compound
The second stage involves the nucleophilic acyl substitution of the ethoxy group (-OEt) of the ester with hydrazine hydrate. This reaction, known as hydrazinolysis, is a standard and highly efficient method for converting esters to their corresponding hydrazides[3][10][11].
Experimental Protocol:
-
Reagent Setup: In a 100 mL round-bottom flask, suspend the synthesized Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (0.05 mol) in absolute ethanol (50 mL).
-
Hydrazine Addition: Add hydrazine hydrate (99-100%, 0.1 mol, 2 molar equivalents) to the suspension.
-
Reflux: Heat the mixture to reflux for 8-10 hours. The solid ester will gradually dissolve as it reacts to form the soluble hydrazide.
-
Work-up: Monitor the reaction by TLC until the starting ester spot disappears. Once complete, reduce the solvent volume under reduced pressure.
-
Isolation and Purification: Cool the concentrated solution in an ice bath. The target carbohydrazide will precipitate as a white or off-white solid. Filter the solid, wash with a minimal amount of cold ethanol, and dry under vacuum to yield the pure product.
Characterization and Data Interpretation
A multi-faceted analytical approach is essential to unequivocally confirm the structure and purity of the synthesized this compound.
Caption: Workflow for the analytical characterization of the final product.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule[12][13]. The IR spectrum of the final product provides a distinct fingerprint confirming the successful conversion of the ester to the carbohydrazide.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300 - 3150 | Strong | N-H Stretching (Amide) | Confirms the presence of the -NH and -NH₂ groups of the hydrazide moiety. Often appears as two distinct peaks.[14] |
| 3100 - 3000 | Medium | Aromatic C-H Stretching | Indicates the presence of the phenyl ring. |
| 2950 - 2850 | Medium | Aliphatic C-H Stretching | Corresponds to the methyl group at the C4 position of the thiazole ring. |
| ~1660 | Strong | C=O Stretching (Amide I) | A significant shift from the ester C=O (~1720 cm⁻¹) confirms the formation of the amide bond. |
| ~1610 | Medium | N-H Bending (Amide II) | Characteristic bending vibration of the N-H bond in the hydrazide group. |
| ~1570 | Medium | C=N Stretching | Confirms the integrity of the thiazole ring.[15] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum should account for all 11 protons in the structure.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5 | Singlet | 1H | -CONH - | The amide proton, typically deshielded and appearing as a broad singlet.[16] |
| 7.9 - 8.1 | Multiplet | 2H | Aromatic (ortho) | Protons on the phenyl ring adjacent to the thiazole, deshielded by the ring's electron-withdrawing effect. |
| 7.4 - 7.6 | Multiplet | 3H | Aromatic (meta, para) | Remaining protons of the phenyl ring. |
| ~4.5 | Singlet | 2H | -NH₂ | The terminal amine protons, often appear as a broad singlet exchangeable with D₂O.[16] |
| ~2.7 | Singlet | 3H | -CH₃ | The methyl group protons at the C4 position of the thiazole ring.[17] |
¹³C NMR Spectroscopy: The carbon NMR spectrum will validate the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C =O | Carbonyl carbon of the hydrazide group.[18] |
| ~162 | C 2-Thiazole | Carbon atom in the thiazole ring bonded to both N and S, and the phenyl group. |
| ~150 | C 4-Thiazole | Carbon atom in the thiazole ring bonded to the methyl group. |
| 128 - 132 | Phenyl C | Aromatic carbons of the phenyl ring. |
| ~115 | C 5-Thiazole | Carbon atom in the thiazole ring bonded to the carbohydrazide group. |
| ~17 | -C H₃ | Methyl group carbon.[17] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound (C₁₁H₁₁N₃OS), the expected molecular weight is 233.29 g/mol [19].
-
Expected Result: The mass spectrum should show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z ≈ 233 or 234, respectively.
-
Fragmentation: Common fragmentation patterns for thiazoles involve the cleavage of the ring or loss of substituents, which can help in confirming the structure[20][21].
Melting Point Determination
The melting point is a crucial indicator of a compound's purity. A sharp and narrow melting range suggests a high degree of purity, whereas a broad and depressed range indicates the presence of impurities. The experimentally determined melting point should be compared with literature values if available.
Conclusion
This guide has detailed a reliable and well-grounded two-step synthesis for this compound, a molecule of high value for further synthetic elaboration in drug discovery programs. The methodology, rooted in the classical Hantzsch thiazole synthesis and standard hydrazinolysis, is both efficient and scalable. The described characterization cascade, employing IR, NMR, and MS, forms a self-validating system that ensures the unambiguous identification and purity assessment of the final product. By explaining the causality behind experimental choices and data interpretation, this document equips researchers with the necessary tools and insights to confidently synthesize and validate this key heterocyclic intermediate.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Reddy, T. S., Kanjilal, S., & Kumar, T. P. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Beilstein Journal of Organic Chemistry, 13, 1249–1255. Retrieved from [Link]
-
YouTube. (2019, January 19). synthesis of thiazoles. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]
-
Krishikosh. (n.d.). Development and assessment of green synthesis of hydrazides. Retrieved from [Link]
-
Bou-Salah, L., Belaidi, S., Villemin, D., & Choukchou-Braham, N. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1459. Retrieved from [Link]
-
Mohamed, Y. A., Abbas, S. E., El-Gohary, N. S., & Shaaban, M. A. (2011). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. E-Journal of Chemistry, 8(4), 1453-1460. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of thiazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Transformation of thioamides to thiazoles. Retrieved from [Link]
- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
-
ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). Retrieved from [Link]
-
Sheykhi, M., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1632. Retrieved from [Link]
-
Dyusebaeva, M., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Biointerface Research in Applied Chemistry, 12(4), 5433-5447. Retrieved from [Link]
-
Al-Romaigh, F. A., et al. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 14(1), 291-310. Retrieved from [Link]
-
Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of the Serbian Chemical Society, 79(1), 1-8. Retrieved from [Link]
-
De Souza, A., et al. (2020). Continuous flow synthesis of acyl hydrazides and their application in the synthesis of N-acyl-N′-sulfamoyl-hydrazines. Reaction Chemistry & Engineering, 5(4), 747-754. Retrieved from [Link]
-
El-Metwaly, N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. Retrieved from [Link]
- Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.
-
Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 933. Retrieved from [Link]
-
Semantic Scholar. (2021). Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Retrieved from [Link]
-
Ušćumlić, G. S., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(11), 3328. Retrieved from [Link]
-
Study Mind. (n.d.). Organic Analysis - Infrared (IR) Spectroscopy (A-Level Chemistry). Retrieved from [Link]
-
Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
-
El-Faham, A., et al. (2012). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 17(6), 6585–6604. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
- 7. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. studymind.co.uk [studymind.co.uk]
- 13. compoundchem.com [compoundchem.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound | 61292-08-8 [m.chemicalbook.com]
- 20. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide. Recognizing the critical role these physicochemical properties play in the drug discovery and development pipeline, this document outlines the fundamental principles and detailed experimental protocols necessary for their determination. While specific data for this novel compound is not yet broadly published, this guide equips researchers, scientists, and drug development professionals with the authoritative methodologies required to generate robust and reliable data. Protocols for thermodynamic solubility determination via the gold-standard shake-flask method, solution-state stability profiling across a pH range, and forced degradation studies under ICH-prescribed stress conditions are presented. These experimental designs are integrated with guidance on the development of suitable analytical methods, such as HPLC, to ensure data integrity. The causality behind experimental choices is explained, empowering the user to not only execute the protocols but also to interpret the results in the context of preclinical and formulation development.
Introduction
This compound is a heterocyclic compound featuring a thiazole ring, a structural motif present in numerous FDA-approved drugs and biologically active agents. The thiazole nucleus is known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Furthermore, the carbohydrazide moiety serves as a versatile synthon in medicinal chemistry, often used to create derivatives with a wide spectrum of bioactivity.[2][3]
The journey of any promising compound from a laboratory curiosity to a potential therapeutic agent is critically dependent on its physicochemical properties. Among the most fundamental of these are solubility and stability.
-
Solubility dictates the bioavailability of a compound and influences every stage from in vitro assay reliability to the feasibility of formulation development.[4][5] Poor aqueous solubility can lead to erratic absorption, underestimated toxicity, and significant hurdles in creating a viable drug product.[4]
-
Stability determines a compound's shelf-life and its degradation pathways.[6][7] An unstable compound can lose potency over time or, more critically, degrade into potentially toxic byproducts.[6]
This guide serves as a foundational resource for the systematic evaluation of this compound. It provides not just the "how" but the "why" behind the experimental protocols, ensuring that the data generated is not only accurate but also meaningful for critical decision-making in the drug development process.
Foundational Physicochemical Profile
Before embarking on extensive experimental work, it is instructive to understand the predicted properties of the molecule and the known characteristics of its core chemical moieties.
Properties of Core Moieties
-
Thiazole Ring: Thiazole and its derivatives are generally characterized as being soluble in organic solvents like alcohol and ether, with only moderate solubility in water.[8][9] The aromatic nature of the thiazole ring contributes to its overall stability.[8][10]
-
Carbohydrazide Group: The parent carbohydrazide compound is known to be soluble in water but largely insoluble in many organic solvents.[11][12] Aqueous solutions of carbohydrazide can decompose when heated with acids or bases.[2] This suggests that the hydrazide linkage in the target molecule could be a potential site of hydrolytic instability.
Predicted Properties & Initial Assessment
While experimental data is paramount, in silico tools can provide a valuable starting point for experimental design. It is recommended to use cheminformatics software to predict properties such as:
-
LogP (Octanol/Water Partition Coefficient): An indicator of lipophilicity.
-
pKa: Predicts the ionization state of the molecule at different pH values, which strongly influences solubility.
-
Aqueous Solubility (logS): A theoretical estimation of solubility in water.
These predictions help in selecting appropriate solvent systems for solubility studies and identifying the pH range where the compound might exhibit minimum or maximum solubility.
Experimental Determination of Solubility
A clear distinction must be made between kinetic and thermodynamic solubility, as they provide different, yet complementary, information.
-
Kinetic Solubility: Measured by dissolving a compound from a high-concentration DMSO stock into an aqueous buffer. It reflects the solubility of the amorphous form and is often used in high-throughput screening (HTS) for its speed.[4][13] However, it can overestimate the true solubility as it may lead to supersaturated solutions.[14]
-
Thermodynamic Solubility: Represents the true equilibrium between the most stable solid form of the compound and its saturated solution.[15] This is the "gold standard" measurement, crucial for pre-formulation and development, and is typically determined using the shake-flask method.[14][16]
Protocol: Thermodynamic Solubility via Shake-Flask Method
This protocol is considered the most reliable method for determining the equilibrium solubility of a compound.[14][16][17]
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Methodology:
-
Preparation of Media: Prepare a set of relevant physiological buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and common organic solvents (e.g., Ethanol, Methanol, Acetonitrile, DMSO).
-
Addition of Excess Compound: Add an excess amount of the solid compound to a known volume (e.g., 2 mL) of each solvent in a glass vial. The excess should be clearly visible to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).[18] Allow the samples to equilibrate for a sufficient duration. A 24-hour incubation is common, though preliminary experiments should be run to confirm that equilibrium is reached (e.g., by sampling at 24, 48, and 72 hours and ensuring the concentration does not change).[4][13]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated supernatant from the solid material via centrifugation at high speed or by filtration through a 0.22 µm syringe filter.
-
Quantification: Accurately dilute the clear supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Data Reporting: Express solubility in units of mg/mL and µM.
Causality & Self-Validation: Using a visually confirmed excess of solid ensures that the resulting solution is truly saturated. The extended equilibration time allows the system to reach a true thermodynamic equilibrium.[15] Quantification against a standard calibration curve provides an accurate and validated measurement.
Data Presentation: Solubility Profile
All quantitative solubility data should be summarized in a clear, structured table.
| Solvent/Buffer (pH) | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
| pH 1.2 Buffer | 37 ± 1 | Experimental Data | Calculated Data | Shake-Flask |
| pH 7.4 Buffer | 37 ± 1 | Experimental Data | Calculated Data | Shake-Flask |
| Water | 25 ± 1 | Experimental Data | Calculated Data | Shake-Flask |
| Ethanol | 25 ± 1 | Experimental Data | Calculated Data | Shake-Flask |
Stability Profiling
Stability studies are essential for identifying degradation pathways, determining appropriate storage conditions, and establishing a retest period for the drug substance.[6][19] These studies are typically divided into solution-state stability and solid-state forced degradation.
Protocol: Solution-State Stability Assessment
Objective: To evaluate the chemical stability of the compound in aqueous solutions under various pH conditions.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile).
-
Sample Preparation: Dilute the stock solution into a series of aqueous buffers (e.g., pH 2.0, pH 7.4, and pH 9.0) to a final concentration of approximately 100 µg/mL. Ensure the final percentage of organic solvent is low (<1%) to avoid influencing stability.
-
Incubation: Store the prepared solutions in sealed, light-protected vials at a controlled temperature (e.g., 40°C).
-
Time-Point Analysis: At designated time points (e.g., 0, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.
-
Quenching (if necessary): If degradation is rapid, quench the reaction by diluting the aliquot into a cold mobile phase or a buffer that neutralizes the pH.
-
HPLC Analysis: Analyze the samples immediately using a stability-indicating HPLC method. The method must be able to resolve the parent compound from any potential degradants.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial (T=0) concentration.
Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH to understand degradation pathways.[20][21][22] The goal is to achieve a target degradation of 5-20% to ensure that degradation products are generated in sufficient quantities for detection without causing secondary degradation.[20][23]
Objective: To identify potential degradation products and pathways under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Methodology:
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the compound (both in solid state and in solution) to light according to ICH Q1B guidelines.
For each condition, samples are analyzed at appropriate time points using a stability-indicating HPLC method, comparing them to an unstressed control sample.
Data Presentation: Stability Summary
| Stress Condition | Duration | Temperature | % Parent Compound Remaining | Observations (e.g., # of Degradants) |
| 0.1 M HCl | 24 hours | 60°C | Experimental Data | Experimental Data |
| 0.1 M NaOH | 24 hours | 60°C | Experimental Data | Experimental Data |
| 3% H₂O₂ | 24 hours | RT | Experimental Data | Experimental Data |
| Dry Heat (Solid) | 48 hours | 80°C | Experimental Data | Experimental Data |
Core Analytical Methodologies
The integrity of all solubility and stability data relies on a robust, validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for this purpose.[24]
Recommended HPLC-UV Method Starting Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water (or a buffer like 0.1% formic acid in water).
-
Detection: UV detection at the wavelength of maximum absorbance (λmax) for the compound.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
This method should be developed and validated for specificity, linearity, accuracy, and precision. Crucially, for stability studies, it must be proven to be "stability-indicating," meaning it can separate the parent peak from all degradation products, excipients, and impurities.[6][20]
Visualization of Workflows
Overall Experimental Workflow
The following diagram outlines the logical flow from initial characterization to final data analysis for the compound.
Caption: Workflow for forced degradation studies.
Conclusion and Implications
This guide provides the essential, field-proven methodologies for a comprehensive assessment of the solubility and stability of this compound. By adhering to these protocols, researchers can generate high-quality, reliable data that is fundamental to the progression of this compound through the drug discovery and development process.
The results from these studies will directly inform:
-
Lead Optimization: Poor solubility or stability may trigger medicinal chemistry efforts to modify the structure.
-
Formulation Development: The solubility profile will dictate the choice of excipients and the formulation strategy (e.g., salt formation, amorphous solid dispersions).
-
Regulatory Submissions: Forced degradation studies are a mandatory component of the CMC section for IND or IMPD filings. [6] A thorough understanding of these core properties is not merely a data-gathering exercise; it is a critical risk-mitigation strategy that enables informed, science-driven decisions, ultimately increasing the probability of success for this promising molecular scaffold.
References
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
ChemBK. Carbohydrazide - Physico-chemical Properties. Available from: [Link]
-
PubMed. (2014). A review of methods for solubility determination in biopharmaceutical drug characterization. Available from: [Link]
-
SciSpace. (2016). Forced Degradation Studies. Available from: [Link]
-
Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
-
Bienta. Shake-Flask Solubility Assay. Available from: [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Available from: [Link]
-
PCBIS. Thermodynamic solubility. Available from: [Link]
-
ResearchGate. (2012). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]
-
Absolute Group. Solution Stability Testing. Available from: [Link]
-
YouTube. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Available from: [Link]
-
Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Available from: [Link]
-
Wikipedia. Carbohydrazide. Available from: [Link]
-
Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
-
SlideShare. (2017). solubility experimental methods.pptx. Available from: [Link]
-
Cheméo. Chemical Properties of Carbohydrazide (CAS 497-18-7). Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Available from: [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. Available from: [Link]
-
Journal of Chemical Health Risks. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available from: [Link]
-
ResearchGate. (2010). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Available from: [Link]
-
ResearchGate. (2024). (PDF) Thiazole derivatives: prospectives and biological applications. Available from: [Link]
-
Pace Analytical. Drug Stability Testing & Release Testing. Available from: [Link]
-
ResearchGate. (2021). Titrimetric and Spectrophotometric Determination of Some Thiadiazole Derivatives by Using Amplification Reactions. Available from: [Link]
-
LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. Available from: [Link]
-
Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Available from: [Link]
-
Semantic Scholar. (2021). Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. Available from: [Link]
-
Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available from: [Link]
-
MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Available from: [Link]
-
Wikipedia. Thiazole. Available from: [Link]
-
MDPI. (2019). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available from: [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available from: [Link]
-
NIH. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Available from: [Link]
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chembk.com [chembk.com]
- 3. Carbohydrazide | 497-18-7 [chemicalbook.com]
- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. onyxipca.com [onyxipca.com]
- 7. testinglab.com [testinglab.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. Thiazole - Wikipedia [en.wikipedia.org]
- 11. Carbohydrazide - Wikipedia [en.wikipedia.org]
- 12. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 13. enamine.net [enamine.net]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 16. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 19. pacelabs.com [pacelabs.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. scispace.com [scispace.com]
- 22. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 23. m.youtube.com [m.youtube.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Biological targets of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide compounds
An In-Depth Technical Guide to the Biological Targets of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide Compounds
Authored by: A Senior Application Scientist
Abstract
The 1,3-thiazole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of clinically relevant therapeutic agents. Its unique electronic properties and ability to form key hydrogen bonds allow for potent interactions with a wide array of biological targets.[1][2] This technical guide focuses on a specific, promising subclass: derivatives of this compound. By condensing this core hydrazide with various aldehydes, a library of hydrazone derivatives is generated, exhibiting significant biological activities. This document provides a comprehensive overview of the identified biological targets of these compounds, delving into their mechanisms of action, the experimental workflows used for their validation, and the structure-activity relationships that govern their potency. The primary focus will be on their anticancer properties, with secondary discussions on enzyme inhibition and antimicrobial activities.
The Thiazole Scaffold: A Foundation for Diverse Bioactivity
The thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms. This structure is not only found in natural products like Vitamin B1 (thiamine) but is also integrated into numerous synthetic drugs, demonstrating its versatility and therapeutic importance.[2] The derivatives of this compound leverage this core, combining it with a hydrazide-hydrazone moiety—a known pharmacophore that contributes to a broad spectrum of bioactivities, including anticancer, antimicrobial, and anti-inflammatory effects.[3] The general synthesis involves a straightforward condensation reaction, allowing for extensive structural diversification and optimization of target engagement.
General Synthesis Workflow
The primary method for creating a diverse library of these compounds is the condensation of the core hydrazide with a variety of substituted aldehydes. This reaction is typically efficient and allows for the introduction of different functional groups to probe structure-activity relationships.
Caption: General synthesis scheme for thiazole-carbohydrazide derivatives.
Primary Biological Target Domain: Oncology
The most extensively documented activity of this compound derivatives is in the field of oncology. These compounds have demonstrated potent cytotoxic effects across a panel of human cancer cell lines, often operating through mechanisms that involve the induction of programmed cell death (apoptosis) and disruption of the cell cycle.[4]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which these thiazole derivatives exert their anticancer effects is the induction of apoptosis.[4][5] Flow cytometry analyses have confirmed that lead compounds can trigger apoptosis in cancer cells, such as the HepG2 human liver cancer cell line.[4] This is often coupled with an arrest of the cell cycle, specifically at the S phase, which prevents DNA replication and halts cellular proliferation.[4]
While the precise upstream targets initiating this cascade are still under investigation for this specific scaffold, the broader class of thiazole derivatives is known to interact with several critical cancer-related pathways.[1][5] These include:
-
Kinase Inhibition: Many thiazole-containing drugs, like Dasatinib, function as kinase inhibitors. It is plausible that these carbohydrazide derivatives interact with kinases in pathways like PI3K/Akt/mTOR, which are central regulators of cell growth, proliferation, and survival.[5][6]
-
Tubulin Polymerization: Disruption of microtubule dynamics is a validated anticancer strategy. Some thiazole compounds are known to interfere with tubulin assembly, leading to mitotic arrest and apoptosis.[5]
-
Topoisomerase and HDAC Inhibition: Thiazoles have also been found to modulate critical nuclear enzymes like topoisomerases and histone deacetylases (HDACs), which control DNA topology and gene expression, respectively.[5]
Caption: Proposed anticancer mechanism of action for thiazole derivatives.
Cytotoxicity Data
Studies have consistently shown that these compounds possess significant inhibitory activity against various cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC50) for representative compounds against several cell lines.
| Compound ID | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| T1 | MCF-7 | Breast | 2.21 | [4] |
| T26 | BGC-823 | Gastric | 1.67 | [4] |
| T38 | HepG2 | Liver | 1.11 | [4] |
| Compound 9 | HepG-2 | Liver | 1.61 | [7] |
| Compound 10 | HepG-2 | Liver | 1.98 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, consequently, the cytotoxic potential of a compound.
Objective: To determine the IC50 value of a test compound.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Secondary Target Domain: Enzyme Inhibition
Beyond broad cytotoxicity, specific enzyme targets have been identified for structurally related thiazole derivatives. This suggests that the this compound scaffold could be optimized to selectively inhibit enzymes implicated in cancer and inflammation.
15-Lipoxygenase (15-LOX) and Carbonic Anhydrase II (CA II)
Derivatives of benzylidenehydrazinyl-thiazole have been identified as potent dual inhibitors of 15-lipoxygenase (15-LOX) and carbonic anhydrase II (bCA II).[8]
-
15-Lipoxygenase (15-LOX): This enzyme is involved in inflammatory pathways and its overexpression has been linked to several cancers, including pancreatic and gastric carcinomas.[8]
-
Carbonic Anhydrase II (CA II): This enzyme is also overexpressed in certain tumors and contributes to the acidic microenvironment that promotes tumor growth and metastasis.[8]
The ability of these compounds to inhibit both enzymes makes them interesting candidates for developing drugs with combined anti-inflammatory and anticancer properties.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 5a | 15-LOX | 0.12 ± 0.002 | [8] |
| 5a | bCA II | 2.93 ± 0.22 | [8] |
| 5h | bCA II | 1.26 ± 0.24 | [8] |
Lactate Dehydrogenase (LDH)
Cancer cells exhibit altered metabolism, often relying on aerobic glycolysis (the Warburg effect), which leads to high levels of lactate production.[9] Lactate dehydrogenase (LDH), particularly the LDHA isoform, is the enzyme responsible for converting pyruvate to lactate and is upregulated in many cancers.[9] Inhibition of LDH is an attractive therapeutic strategy to disrupt cancer cell metabolism. Thiazole-based compounds have been developed as potent LDH inhibitors, suggesting this as a potential target for the carbohydrazide series.[9]
Experimental Protocol: General Enzyme Inhibition Assay (Spectrophotometric)
Objective: To determine the IC50 of a compound against a target enzyme (e.g., 15-LOX).
Methodology:
-
Reagent Preparation: Prepare a buffer solution appropriate for the enzyme. Prepare solutions of the enzyme, the substrate (e.g., linoleic acid for 15-LOX), and the test compound at various concentrations.
-
Assay Setup: In a 96-well UV-transparent plate, add the buffer, the test compound (or vehicle control), and the enzyme solution to each well.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometric plate reader. Measure the change in absorbance over time at a specific wavelength corresponding to the product formation (e.g., 234 nm for the conjugated diene product of 15-LOX).
-
Data Analysis: Calculate the initial reaction velocity (rate) for each concentration. Determine the percentage of inhibition relative to the control. Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC50 value.
Tertiary Target Domain: Antimicrobial Activity
The hydrazide-hydrazone scaffold is a well-established pharmacophore in the design of antimicrobial agents.[3] Consequently, derivatives of this compound have been evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.
Antibacterial and Antifungal Activity
These compounds have demonstrated moderate to good growth inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Aspergillus niger.[10][11] The specific molecular targets within the microbes are not fully elucidated but are likely related to the disruption of essential cellular processes.
Antimicrobial Activity Data
| Compound Moiety | Organism | Activity Metric | Value (µg/mL) | Reference |
| 5-nitro-2-furoyl | Gram-positive bacteria | MIC | 1.95 - 15.62 | [3] |
| 4-hydroxyphenyl | S. aureus, E. coli, A. niger | MIC | 125 - 150 | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Methodology:
-
Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the bacterial or fungal inoculum to each well of the microtiter plate. Include a positive control well (medium + inoculum) and a negative control well (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature for a longer duration for fungi.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density.
Caption: A logical workflow for identifying and validating biological targets.
Conclusion and Future Perspectives
Derivatives of this compound represent a versatile and promising class of bioactive molecules. The existing body of research strongly points to their potential as anticancer agents, primarily through the induction of apoptosis and cell cycle arrest. Furthermore, their demonstrated ability to inhibit key enzymes like 15-LOX, carbonic anhydrases, and potentially LDH, opens avenues for developing more targeted therapies for cancer and inflammatory diseases. Their antimicrobial properties add another layer to their therapeutic potential.
Future research should focus on elucidating the specific upstream protein targets that initiate the apoptotic cascade. Advanced techniques such as thermal proteome profiling or chemical proteomics could be employed to identify direct binding partners. Further optimization of the scaffold through medicinal chemistry efforts, guided by the structure-activity relationships discussed herein, could lead to the development of potent and selective clinical candidates.
References
- Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. (2016-07-15). PubMed.
- New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investig
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022-08-11). PubMed.
- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI.
- Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI.
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025-08-28). PubMed.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant. (2018-01-04). PMC - NIH.
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2025-10-16).
- Novel hydrazones bearing thiazole scaffold: synthesis, characterization, antimicrobial activities and ADME profile investigation. (2025-06-05).
- Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies. (2017-01-01). PubMed.
- Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Deriv
- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evalu
Sources
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 8. Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth walkthrough for the in silico analysis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide, a heterocyclic compound with demonstrated potential in anticancer research. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical underpinnings and practical, step-by-step protocols for robust computational modeling. We will navigate the essential stages of in silico drug discovery, from target identification and molecular docking to the dynamic assessment of protein-ligand stability and the prediction of ADMET properties. By leveraging established computational tools and methodologies, this guide aims to equip researchers with the expertise to proficiently investigate the interactions of this, and similar, small molecules with their putative biological targets.
Introduction: The Rationale for In Silico Investigation
The journey of a drug from a promising "hit" to a marketable therapeutic is notoriously long and fraught with challenges, with high attrition rates often attributed to unforeseen issues with binding affinity, off-target effects, or unfavorable physicochemical properties.[1] Computer-Aided Drug Design (CADD) has emerged as an indispensable tool in modern drug discovery, providing a cost-effective and time-efficient means to prioritize and de-risk lead compounds before committing to extensive wet-lab validation.[1]
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous biologically active compounds.[2] Specifically, derivatives of this compound have demonstrated notable anticancer activity, particularly against hepatocellular carcinoma cell lines like HepG2.[3] This observed bioactivity strongly suggests an interaction with key proteins involved in cancer progression. Given that many thiazole derivatives have been identified as inhibitors of protein kinases, this guide will focus on a pertinent and well-studied oncological target: the Epidermal Growth Factor Receptor (EGFR) kinase domain.
This guide will therefore use the interaction between this compound and the EGFR kinase domain as a central case study to illustrate a complete in silico workflow.
The In Silico Workflow: A Conceptual Overview
Our investigation will follow a logical progression of computational techniques, each building upon the insights of the last. This workflow is designed to provide a comprehensive understanding of the potential of this compound as a therapeutic agent.
Caption: A flowchart of the molecular dynamics simulation workflow.
Part III: ADMET Prediction - Assessing Drug-Likeness
A compound's efficacy is not solely determined by its binding affinity. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for its success as a drug. In silico ADMET prediction provides an early assessment of these properties.
Rationale for ADMET Prediction
By predicting key pharmacokinetic and toxicological properties, we can identify potential liabilities of this compound that might hinder its development. This allows for early-stage modifications to improve its drug-like characteristics.
Protocol: ADMET Prediction using Web-Based Tools
Objective: To predict the ADMET properties of this compound.
Materials:
-
Ligand Structure: SMILES string or 2D/3D structure of the compound.
-
Web Server: A publicly available ADMET prediction server (e.g., SwissADME, pkCSM).
Protocol:
-
Access the Web Server: Navigate to the chosen ADMET prediction web server.
-
Input the Ligand: Input the SMILES string of this compound into the server.
-
Run the Prediction: Initiate the prediction process.
-
Analyze the Results: The server will provide a range of predicted properties. Key parameters to analyze are summarized in the table below.
Data Presentation: Predicted ADMET Properties
| Property Category | Parameter | Predicted Value for this compound | Desirable Range/Interpretation |
| Physicochemical Properties | Molecular Weight | [Predicted Value] | < 500 g/mol (Lipinski's Rule) |
| LogP (Lipophilicity) | [Predicted Value] | < 5 (Lipinski's Rule) | |
| Hydrogen Bond Donors | [Predicted Value] | < 5 (Lipinski's Rule) | |
| Hydrogen Bond Acceptors | [Predicted Value] | < 10 (Lipinski's Rule) | |
| Pharmacokinetics | GI Absorption | [Predicted Value] | High |
| Blood-Brain Barrier Permeability | [Predicted Value] | Low (for peripherally acting drugs) | |
| CYP450 Inhibition | [Predicted Value] | Non-inhibitor of major isoforms | |
| Toxicity | AMES Mutagenicity | [Predicted Value] | Non-mutagenic |
| hERG Inhibition | [Predicted Value] | Non-inhibitor (to avoid cardiotoxicity) |
(Note: The predicted values in this table are placeholders and would be filled in upon running the actual prediction.)
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound with the EGFR kinase domain. By following the detailed protocols for molecular docking, molecular dynamics simulation, and ADMET prediction, researchers can gain valuable insights into the therapeutic potential of this compound. The results from these computational studies can guide further experimental validation, such as in vitro kinase assays and cell-based proliferation assays, ultimately accelerating the drug discovery and development process.
References
-
A Guide to In Silico Drug Design. PMC - PubMed Central. [Link]
-
Molecular dynamics simulations reveal a strong binding capacity of colossolactone H to the EGFR inactive conformation. RSC Publishing. [Link]
-
3LZB: EGFR kinase domain complexed with an imidazo[2,1-b]thiazole inhibitor. RCSB PDB. [Link]
-
A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety. PMC - PubMed Central. [Link]
-
Virtual screening for identification of novel potent EGFR inhibitors through Autodock Vina molecular modeling software. JOCPR. [Link]
-
AutoDock Vina. Scripps Research. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
Molecular dynamics simulation analysis of the effect of T790M mutation on epidermal growth factor receptor protein architecture in non-small cell lung carcinoma. NIH. [Link]
-
Unraveling potential EGFR kinase inhibitors: Computational screening, molecular dynamics insights, and MMPBSA analysis for target. Semantic Scholar. [Link]
-
Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. PMC - NIH. [Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]
-
Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Research journals - PLOS. [Link]
-
Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives. PMC - PubMed Central. [Link]
-
Synthesis, In Vitro Antimicrobial Evaluation, ADMET Properties, and Molecular Docking Studies of Novel Thiazole Derivatives. Atmiya University. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
-
Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. PMC. [Link]
-
Video Tutorial: MD Simulation using GROMACS. YouTube. [Link]
-
BioExcel Webinar #41: A walk through simulation parameter options (.mdp files) for GROMACS. YouTube. [Link]
-
Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. NIH. [Link]
-
Active site of EGFR with the position of different key mutations. (PDB code: 2GS2). [Link]
-
3lzb - EGFR kinase domain complexed with an imidazo[2,1-b]thiazole inhibitor - Experimental details. Protein Data Bank Japan. [Link]
-
Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol- 4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Dockin. ScienceOpen. [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Topic: Synthesis, Characterization, and Application of Novel Schiff Bases Derived from 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide
An Application Note and Protocol Guide for Drug Development Professionals
I. Introduction: The Strategic Importance of Thiazole-Based Schiff Bases
In the landscape of medicinal chemistry, the fusion of privileged scaffolds to create novel molecular entities is a cornerstone of drug discovery. Thiazole rings are a prominent feature in numerous FDA-approved drugs, valued for their unique electronic properties and ability to engage in diverse biological interactions.[1][2] When the thiazole nucleus is functionalized with a carbohydrazide moiety and subsequently condensed with various aldehydes, it gives rise to a versatile class of compounds known as Schiff bases.[3]
These Schiff bases, characterized by the azomethine (-C=N-) linkage, are not merely synthetic curiosities; they are potent pharmacophores responsible for a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antiproliferative effects.[3][4][5][6] The imine nitrogen is critical, often forming hydrogen bonds with the active sites of enzymes and disrupting pathological processes.[7]
This document provides a comprehensive guide for the synthesis and characterization of novel Schiff bases starting from 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide. It is designed for researchers in drug development, offering not just a protocol, but the underlying rationale to empower informed experimental design and adaptation.
II. The Core Synthesis: Mechanism and Rationale
The synthesis is a classic acid-catalyzed nucleophilic addition-elimination reaction. The terminal primary amine of the carbohydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of an aromatic aldehyde.
Mechanism Rationale:
-
Acid Catalysis: A catalytic amount of glacial acetic acid protonates the carbonyl oxygen of the aldehyde. This step is crucial as it enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic hydrazide nitrogen.
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the carbohydrazide attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine is unstable and, under the acidic and heated conditions (reflux), readily undergoes dehydration. A proton transfer from the nitrogen to the hydroxyl group forms a good leaving group (water), which is eliminated to generate a resonance-stabilized carbocation.
-
Iminium Ion Deprotonation: The final step involves the removal of a proton from the nitrogen atom, yielding the stable Schiff base product with the characteristic azomethine (imine) bond.
The entire workflow is a self-validating system; the successful formation of the product is confirmed by the disappearance of starting material signals and the appearance of new, characteristic spectral signatures (e.g., the N=CH proton in ¹H NMR).
Caption: General Reaction Scheme for Schiff Base Synthesis.
III. Experimental Protocol: A Step-by-Step Guide
This protocol details a robust and reproducible method for synthesizing a library of Schiff bases from the title carbohydrazide.
A. Materials and Equipment
-
Reagents:
-
This compound[8]
-
Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde, 4-nitrobenzaldehyde)
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
-
Ethyl Acetate & Hexane (for TLC)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
TLC plates (silica gel)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
B. Synthetic Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.0 mmol, 0.233 g) in absolute ethanol (20-30 mL) with gentle warming and stirring until a clear solution is obtained.
-
Aldehyde Addition: To this solution, add an equimolar amount (1.0 mmol) of the desired substituted aromatic aldehyde.
-
Catalyst Introduction: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid acts as a catalyst to accelerate the condensation.[9]
-
Reflux: Attach a condenser to the flask and reflux the mixture using a heating mantle for 3-5 hours. The reaction temperature should be maintained at the boiling point of ethanol (approx. 78 °C).[3][10]
-
Reaction Monitoring: Periodically check the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., Ethyl Acetate:Hexane, 3:7 v/v). The consumption of starting materials and the formation of a new product spot (visualized under UV light) indicate reaction progression.
-
Product Isolation: After completion, cool the reaction mixture to room temperature. In many cases, the product will precipitate out of the solution. The precipitation can be enhanced by placing the flask in an ice bath for 30 minutes or by adding a small amount of cold water.[11]
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying and Purification: Dry the collected solid in a vacuum oven at 50-60 °C. For higher purity, the crude product should be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Caption: Experimental Workflow for Synthesis and Characterization.
IV. Data Summary and Characterization
The identity and purity of the synthesized Schiff bases must be confirmed through rigorous analytical techniques.
A. Physicochemical & Spectroscopic Data
The following table summarizes expected data for a representative set of synthesized compounds.
| Product ID | R-Group on Aldehyde | Molecular Formula | Yield (%) | M.P. (°C) | Key FT-IR Data (cm⁻¹) (C=N Stretch) | Key ¹H NMR Data (δ ppm) (N=CH Proton) |
| SB-1 | -H | C₁₈H₁₅N₃OS | 85-92 | 210-212 | ~1610 | ~8.5 |
| SB-2 | 4-Cl | C₁₈H₁₄ClN₃OS | 88-95 | 225-227 | ~1605 | ~8.6 |
| SB-3 | 4-OH | C₁₈H₁₅N₃O₂S | 82-90 | 240-242 | ~1615 | ~8.4 |
| SB-4 | 4-NO₂ | C₁₈H₁₄N₄O₃S | 90-96 | 255-258 | ~1595 | ~8.8 |
B. Guide to Spectral Interpretation
-
FT-IR Spectroscopy: The most telling evidence of Schiff base formation is the disappearance of the aldehyde C=O stretching band (typically ~1700 cm⁻¹) and the N-H stretching bands of the hydrazide, coupled with the appearance of a new, strong absorption band in the 1590-1625 cm⁻¹ region, which is characteristic of the C=N (azomethine) bond.[12][13]
-
¹H NMR Spectroscopy: Successful synthesis is unequivocally confirmed by the appearance of a singlet signal in the downfield region (δ 8.0-9.0 ppm), corresponding to the azomethine proton (-N=CH-). Other expected signals include a singlet for the thiazole's methyl group (~δ 2.7 ppm) and multiplets for the aromatic protons.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target Schiff base.
V. Application Notes: Pharmacological Potential
The thiazole scaffold is a well-established pharmacophore, and its combination with the azomethine linkage in these Schiff bases often leads to enhanced biological activity.[1][7]
-
Antimicrobial Activity: Thiazole-based Schiff bases have demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains.[3][5] The proposed mechanism for antibacterial action often involves the inhibition of essential enzymes like DNA gyrase, which is critical for bacterial DNA replication.[3] Molecular docking studies can further elucidate these interactions.[3]
-
Antioxidant Properties: Many of these compounds exhibit potent antioxidant activity, which can be evaluated using standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.[3][5] The presence of electron-donating groups (like -OH) on the aromatic ring often enhances this activity.
-
Anticancer Potential: The thiazole ring is a component of several anticancer drugs. Novel Schiff bases derived from this core have been tested against various cancer cell lines, such as Hepatocellular carcinoma (HepG-2), and have shown promising cytotoxic effects, potentially through apoptosis induction.[14]
-
Anti-inflammatory Effects: The structural features of these molecules make them candidates for inhibiting inflammatory pathways, for instance, by acting as selective COX-2 inhibitors.[14]
VI. Conclusion
The synthetic protocol detailed herein provides a reliable and efficient pathway to a diverse library of novel Schiff bases based on the this compound core. The versatility of the condensation reaction allows for extensive structural modification by simply varying the aldehyde component, enabling the systematic exploration of structure-activity relationships (SAR). The potent and varied biological activities reported for this class of compounds underscore their significant potential as lead structures in modern drug discovery programs.
References
- Benchchem. Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Aminothiazole Derivatives.
-
Lemilemu, F., et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. BMC Chemistry. Available from: [Link]
-
Rani, J., & Jayaseeli, A. M. I. GREEN SYNTHESIS, CHARACTERISATION AND BIOLOGICAL STUDIES OF THIAZOLE DERIVED SCHIFF BASE COMPLEXES. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Rani, J., & Jayaseeli, A. M. I. (2014). GREEN SYNTHESIS, CHARACTERISATION AND BIOLOGICAL STUDIES OF THIAZOLE DERIVED SCHIFF BASE COMPLEXES. Semantic Scholar. Available from: [Link]
-
Unknown Author. (2022). Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based or. Journal of Chemical Sciences. Available from: [Link]
-
Biyala, M. K., et al. (2007). Synthesis and characterization of the new thiazole Schiff base 2-(2-hydroxy) naphthylideneaminobenzothiazole and its complexes with Co(II), Cu(II), and Ni(II) ions. ResearchGate. Available from: [Link]
-
Al-Ajely, M. S., & Ali, A. H. (2019). Synthesis of some thiazole and phthalazine compounds from schiff bases. Acta Scientific Medical Sciences. Available from: [Link]
-
Khan, I., et al. (2024). Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity. RSC Advances. Available from: [Link]
-
El-Tabl, A. S., et al. (2021). Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. Journal of Molecular Structure. Available from: [Link]
-
Unknown Author. Synthesis N-(5-Acetyl-3-phenyl-1,3,4-thiadiazol-2(3H) -ylidene)-4-methyl-2-phenyl thiazole-5-carbohydrazide 41. ResearchGate. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules. Available from: [Link]
-
Mitroi, M., et al. (2019). A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on Human Endothelial Cells. Molecules. Available from: [Link]
-
Sonar, J. H., et al. (2020). Micelle promoted synthesis of schiff base ligands derived from 4-methyl- 1,2,3-thiadiazoles-5-carboxylic acid hydrazide in bio b. Chemical Review and Letters. Available from: [Link]
-
Lemilemu, F., et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. Scilit. Available from: [Link]
-
Lemilemu, F., et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. ResearchGate. Available from: [Link]
-
Wang, M., et al. (2021). Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. Scientifica. Available from: [Link]
-
Alam, M. A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available from: [Link]
-
Paruch, K., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules. Available from: [Link]
-
Al-Ostath, R. A. A., et al. (2025). Novel thiophene–thiazole-Schiff base hybrids: design, synthesis, antimicrobial and antioxidant activity with ADMET prediction, molecular docking and dynamics study. RSC Advances. Available from: [Link]
-
Thakar, A. S., et al. Synthesis, Characterization and Antibacterial Activity of Novel Schiff Bases Derived from 4-Phenyl-2-aminothiazole and their Mn. ResearchGate. Available from: [Link]
-
Kumar, S., & Singh, R. (2015). Synthesis, Characterization of some Schiff's bases derived from phenylhydrazine. International Journal of Chemical Studies. Available from: [Link]
-
Patel, K. D., et al. Synthesis, Characterization and Antibacterial Activity of Schiff Bases and their Metal Complexes Derived from 4-Acyl-1-phenyl-3-methyl-2-pyrazolin-5-ones and 2-Amino-4(4'-methylphenyl)-thiazole. ResearchGate. Available from: [Link]
Sources
- 1. data.conferenceworld.in [data.conferenceworld.in]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | 61292-08-8 [m.chemicalbook.com]
- 9. actascientific.com [actascientific.com]
- 10. researchgate.net [researchgate.net]
- 11. chemijournal.com [chemijournal.com]
- 12. op.niscpr.res.in [op.niscpr.res.in]
- 13. Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Versatile Synthon: A Guide to the Applications of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole-Carbohydrazide Scaffold
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] When functionalized with a carbohydrazide moiety at the 5-position, the resulting molecule, 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide, becomes a highly versatile synthon. The nucleophilic nature of the hydrazide group, combined with the inherent reactivity of the thiazole core, opens up a plethora of synthetic possibilities for the construction of novel, drug-like molecules, including those with potential anticancer activities.[2][3] This guide will explore the preparation of this synthon and its subsequent application in the synthesis of various heterocyclic systems.
Part 1: Synthesis of the Synthon
The journey to harnessing the synthetic potential of this compound begins with its preparation. This is typically a two-step process, starting from the readily available ethyl acetoacetate.
Step 1: Synthesis of Ethyl 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylate
The initial step involves the construction of the thiazole ring via a Hantzsch-type condensation reaction. This reaction brings together a thioamide (thiobenzamide) and an α-halo ketone (ethyl 2-chloroacetoacetate) to form the thiazole core.
Protocol 1: Synthesis of Ethyl 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylate
Materials:
-
Thiobenzamide
-
Ethyl 2-chloroacetoacetate
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
To a solution of thiobenzamide (0.1 mol) in ethanol (150 mL) in a round-bottom flask, add ethyl 2-chloroacetoacetate (0.1 mol).
-
Add sodium bicarbonate (0.1 mol) to the mixture to act as a base, neutralizing the HCl generated during the cyclization.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold water (500 mL) with stirring. A solid precipitate will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of water to remove any inorganic salts.
-
Recrystallize the crude product from ethanol to afford pure ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate as a crystalline solid.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction by providing a suitable medium for the bimolecular condensation.
-
Sodium Bicarbonate as Base: A mild base like sodium bicarbonate is sufficient to neutralize the acid produced without causing unwanted side reactions, such as hydrolysis of the ester.
-
Reflux Conditions: Heating under reflux provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.
-
Recrystallization: This purification technique is essential to obtain a product of high purity, which is crucial for the subsequent reaction step.
Step 2: Conversion to this compound
The ester is then converted to the desired carbohydrazide by reaction with hydrazine hydrate. This is a classic nucleophilic acyl substitution reaction at the ester carbonyl.
Protocol 2: Synthesis of this compound
Materials:
-
Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
-
Hydrazine hydrate (80-99%)
-
Ethanol or Isopropanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, dissolve ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (0.05 mol) in ethanol (100 mL).
-
Add hydrazine hydrate (0.1 mol, 2 equivalents) to the solution. The excess hydrazine ensures the complete conversion of the ester.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 8-12 hours. Monitor the reaction by TLC until the starting ester is consumed.
-
After completion, cool the reaction mixture to room temperature. A solid product will precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted hydrazine hydrate.
-
Dry the product under vacuum to yield pure this compound.
Causality Behind Experimental Choices:
-
Excess Hydrazine Hydrate: Using an excess of the nucleophile (hydrazine) drives the equilibrium towards the product side, ensuring a high yield of the carbohydrazide.
-
Alcoholic Solvent: Ethanol or isopropanol are suitable solvents as they dissolve the starting ester and are miscible with hydrazine hydrate.
-
Prolonged Reflux: The reaction requires heating for an extended period to overcome the activation energy for the nucleophilic attack of the less reactive hydrazine on the ester carbonyl.
Caption: Synthetic workflow for this compound.
Part 2: Applications in Heterocyclic Synthesis
The true utility of this compound lies in its ability to serve as a scaffold for the construction of more complex heterocyclic systems. The presence of the reactive hydrazide group allows for a variety of cyclization reactions.
Application 1: Synthesis of N-Acylhydrazones (Schiff Bases)
One of the most straightforward applications is the condensation of the carbohydrazide with various aldehydes to form N-acylhydrazones, also known as Schiff bases. These compounds are of interest due to their wide range of biological activities.[4]
Protocol 3: General Procedure for the Synthesis of N'-Arylmethylidene-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazides
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Dissolve this compound (1 mmol) and the desired aromatic aldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Heat the mixture at reflux for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.[4]
Causality Behind Experimental Choices:
-
Acid Catalysis: The acidic medium protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.
-
Reflux in Ethanol: Provides the thermal energy required for the condensation and subsequent dehydration to form the imine bond.
Table 1: Examples of Synthesized N-Acylhydrazones
| Aldehyde Reactant | Product Name | Yield (%) | Reference |
| Benzaldehyde | N'-Benzylidene-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide | ~90 | [3] |
| 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide | ~95 | [3] |
| 2-Methoxybenzaldehyde | N'-(2-Methoxybenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | 98 | [2] |
| 3-Bromobenzaldehyde | N'-(3-Bromobenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | 89 | [2] |
Application 2: Synthesis of 1,3,4-Oxadiazole Derivatives
The carbohydrazide can undergo cyclodehydration to form 1,3,4-oxadiazole rings. This can be achieved by reacting the carbohydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride.[5]
Protocol 4: Synthesis of 2-(Substituted)-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1,3,4-oxadiazoles
Materials:
-
This compound
-
Aromatic carboxylic acid (e.g., benzoic acid)
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Ice bath
-
Sodium bicarbonate solution (saturated)
Procedure:
-
Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a mixture of this compound (1 mmol) and an aromatic carboxylic acid (1 mmol), slowly add phosphorus oxychloride (5 mL) in a round-bottom flask.
-
Heat the reaction mixture under reflux for 5-7 hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent.
Causality Behind Experimental Choices:
-
Phosphorus Oxychloride: Acts as both a solvent and a powerful dehydrating agent, facilitating the intramolecular cyclization of the intermediate diacylhydrazine to form the stable 1,3,4-oxadiazole ring.
-
Reaction with Carboxylic Acid: This forms an N,N'-diacylhydrazine intermediate which is then cyclized.
Application 3: Synthesis of 1,3,4-Thiadiazole Derivatives
In a similar fashion to oxadiazole synthesis, the carbohydrazide can be used to construct 1,3,4-thiadiazole rings. A common method involves reaction with carbon disulfide in a basic medium.
Protocol 5: Synthesis of 5-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-1,3,4-thiadiazole-2-thiol
Materials:
-
This compound
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Dissolve potassium hydroxide (1.2 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add this compound (1 mmol) to the basic solution and stir until dissolved.
-
Add carbon disulfide (1.2 mmol) dropwise to the mixture.
-
Heat the reaction mixture at reflux for 10-14 hours.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid until the pH is acidic.
-
The precipitated solid is collected by filtration, washed with water, and dried to give the desired thiadiazole.
Causality Behind Experimental Choices:
-
Basic Medium (KOH): The base deprotonates the hydrazide, increasing its nucleophilicity for the attack on the electrophilic carbon of carbon disulfide.
-
Carbon Disulfide: Serves as the source of the C=S group in the resulting thiadiazole ring.
-
Acidification: Protonates the thiolate intermediate to yield the final thiol product.
Caption: Applications of the synthon in heterocyclic synthesis.
Conclusion
This compound is a readily accessible and highly valuable synthon for the construction of a variety of heterocyclic compounds. Its straightforward preparation and the reactivity of the carbohydrazide moiety make it an attractive starting material for the synthesis of N-acylhydrazones, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, among other systems. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this versatile building block in their drug discovery and development endeavors.
References
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2019). Cyclization and antimicrobial evolution of 1,3,4-oxadiazoles by carbohydrazide. World Scientific News, 134(2), 169-181.
-
Ilies, C., et al. (2020). New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. Molecules, 25(15), 3453. [Link]
-
El-Sadek, M. M., et al. (2012). Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme. Molecules, 17(7), 8378-8396. [Link]
-
ResearchGate. (n.d.). Synthesis of new acyl-hydrazones bearing thiazole scaffold. i: ethanol/reflux. Retrieved from [Link]
- Hassan, A. A., et al. (2021). Novel hydrazones bearing thiazole scaffold: synthesis, characterization, antimicrobial activities and ADME profile investigation. Journal of the Iranian Chemical Society, 18(11), 2963-2977.
-
El-Sadek, M. M., et al. (2012). Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect. Semantic Scholar. Retrieved from [Link]
-
Kapustiak, M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences, 11(3), 1180. [Link]
-
Asif, M. (2016). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry, 2016, 1-13. [Link]
-
Kumar, A., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4945. [Link]
-
Zhang, Y., et al. (2022). Application and synthesis of thiazole ring in clinically approved drugs. RSC Medicinal Chemistry, 13(1), 23-42. [Link]
Sources
- 1. echemcom.com [echemcom.com]
- 2. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Anticancer activity screening of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide derivatives
Application Notes & Protocols
Topic: Anticancer Activity Screening of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous compounds with significant pharmacological activities.[1][2] Derivatives of this heterocyclic system are being extensively investigated for their potential as anticancer agents, acting through diverse mechanisms such as the induction of apoptosis and the modulation of critical signaling pathways.[2][3][4] This document provides a comprehensive guide for the in vitro screening of novel this compound derivatives. It outlines a tiered experimental approach, beginning with broad cytotoxicity screening to identify promising lead compounds, followed by mechanistic assays to elucidate their mode of action, specifically focusing on the induction of apoptosis. The protocols herein are designed to be robust and self-validating, providing researchers with the technical details and scientific rationale necessary for successful implementation.
Introduction: The Rationale for Thiazole Derivatives in Oncology
Cancer remains a leading cause of mortality worldwide, driving an urgent need for novel therapeutic agents that are both more effective and less toxic than current treatments.[2] Heterocyclic compounds are a major focus of this search, and the thiazole ring, in particular, is a privileged scaffold.[1] Its unique structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. Thiazole-based drugs like Dasatinib have already seen clinical success, encouraging further research into this compound class.[1]
The carbohydrazide moiety is also of significant interest in drug design. It can act as a key pharmacophore, forming hydrogen bonds with biological targets and contributing to the molecule's overall activity.[5] The combination of the 4-methyl-2-phenyl-1,3-thiazole core with a 5-carbohydrazide linker creates a class of molecules with significant potential to interact with cancer-specific targets and disrupt the biological pathways that drive malignancy.[1][6] This guide provides a systematic workflow for evaluating the anticancer potential of these specific derivatives.
Experimental Screening Workflow
A logical, tiered approach is essential for efficiently screening a library of newly synthesized compounds. This workflow prioritizes resources by first identifying compounds with general cytotoxic activity and then subjecting these "hits" to more detailed mechanistic studies.
Caption: High-level workflow for screening thiazole derivatives.
Synthesis of this compound Derivatives
The synthesis of the title compounds typically begins with the formation of the core thiazole ring, followed by condensation with hydrazine to form the carbohydrazide. While specific reaction conditions may vary, a general synthetic route is outlined below.
General Synthetic Protocol:
-
Step 1: Synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate: This key intermediate is often prepared via a Hantzsch thiazole synthesis by reacting a thioamide (e.g., thiobenzamide) with an α-halo-β-ketoester (e.g., ethyl 2-chloroacetoacetate).
-
Step 2: Synthesis of this compound: The ethyl ester from Step 1 is reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux. The desired product precipitates upon cooling and can be purified by recrystallization.[7]
-
Step 3: Synthesis of Final Derivatives: The carbohydrazide is then reacted with various substituted aldehydes or ketones. This condensation reaction typically occurs in ethanol with a catalytic amount of acid, yielding the final Schiff base derivatives.[8]
All synthesized compounds must be fully characterized by spectroscopic methods (¹H-NMR, ¹³C-NMR, HRMS) to confirm their structure and purity before biological evaluation.
Tier 1 Protocol: Cell Viability and Cytotoxicity Screening (MTT Assay)
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[9][10]
Protocol: MTT Assay
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions (37°C, 5% CO₂).[5][11]
-
Harvest cells using trypsin and perform a cell count.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in 100 µL of complete culture medium.
-
Causality Check: Seeding density is critical. Too few cells will yield a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. An initial cell titration experiment is essential for each cell line.[12]
-
Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole derivatives in culture medium from a high-concentration DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
Data Analysis and Presentation
-
Calculate Percent Viability:
-
% Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] * 100
-
-
Determine IC₅₀ Values:
-
Plot the percent viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
-
Table 1: Example IC₅₀ Data for Thiazole Derivatives on MCF-7 Cells
| Compound ID | R-Group | IC₅₀ (µM) ± SD |
| TZD-01 | 4-Chlorophenyl | 7.5 ± 0.8 |
| TZD-02 | 4-Methoxyphenyl | 15.2 ± 1.3 |
| TZD-03 | 2-Nitrophenyl | 28.9 ± 2.1 |
| Doxorubicin | Positive Control | 0.9 ± 0.1 |
Compounds with low micromolar or nanomolar IC₅₀ values are considered "hits" and are prioritized for further study.
Tier 2 Protocol: Apoptosis Detection (Annexin V-FITC / PI Assay)
Once a compound is identified as a potent cytotoxic agent, the next critical step is to determine if it induces programmed cell death (apoptosis). The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.[13]
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can bind to these exposed PS residues, identifying early apoptotic cells.[13][14] Propidium Iodide (PI) is a fluorescent DNA-intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis where membrane integrity is lost.[15] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Protocol: Annexin V/PI Staining
-
Cell Treatment:
-
Seed cells in 6-well plates at a density that will result in ~70-80% confluency after treatment.
-
Treat the cells with the thiazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
-
Cell Harvesting:
-
After incubation, collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Gently wash the adherent cells with cold PBS.
-
Trypsinize the adherent cells and combine them with the cells collected from the supernatant. This ensures the entire cell population is analyzed.[15]
-
Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and discard the supernatant.
-
-
Cell Washing and Resuspension:
-
Staining:
-
Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately using a flow cytometer.
-
Data Interpretation
The flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants.
Caption: Interpretation of Annexin V / PI flow cytometry data.
-
Lower-Left (Q3): Viable cells (Annexin V-, PI-).
-
Lower-Right (Q4): Early apoptotic cells (Annexin V+, PI-).
-
Upper-Right (Q2/Q1): Late apoptotic or necrotic cells (Annexin V+, PI+).
A significant increase in the percentage of cells in the lower-right and upper-right quadrants in treated samples compared to the control indicates that the thiazole derivative induces apoptosis.
Potential Mechanisms and Further Investigation
Thiazole derivatives have been reported to exert their anticancer effects through a variety of mechanisms.[1] The induction of apoptosis is often a downstream consequence of upstream signaling events. Potential targets for this compound derivatives could include:
-
Kinase Inhibition: Many thiazoles inhibit protein kinases involved in cell proliferation and survival, such as those in the PI3K/Akt/mTOR pathway.[2][3]
-
Tubulin Polymerization: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[2]
-
Topoisomerase Inhibition: These enzymes are crucial for DNA replication, and their inhibition can trigger cell death.[2]
Caption: Potential mechanism targeting the PI3K/Akt survival pathway.
Successful confirmation of apoptosis induction should be followed by further assays to pinpoint the specific molecular mechanism, such as Western blotting for key proteins in survival pathways (e.g., Akt, Bcl-2) or cell cycle analysis.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Springer Nature.[Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.[Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.[Link]
-
The Annexin V Apoptosis Assay. (n.d.). University of Virginia, School of Medicine.[Link]
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed.[Link]
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Semantic Scholar.[Link]
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). National Institutes of Health (NIH).[Link]
-
Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018). PubMed.[Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). Sci-Hub.[Link]
-
Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2025). ResearchGate.[Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.[Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). National Institutes of Health (NIH).[Link]
-
MTT Cell Assay Protocol. (n.d.). T. Horton, Checkpoint Lab.[Link]
-
Bioassays for Anticancer Activities. (2025). ResearchGate.[Link]
-
Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. (2024). DergiPark.[Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (n.d.). MDPI.[Link]
-
Preclinical Screening for New Anticancer Agents. (n.d.). Scilit.[Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.[Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PubMed Central.[Link]
-
Synthesis, in vitro antioxidant, anticancer activity and molecular docking of new thiazole derivatives. (2025). ResearchGate.[Link]
-
Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. (2021). Semantic Scholar.[Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.[Link]
-
Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (n.d.). MDPI.[Link]
-
Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (n.d.). PubMed Central.[Link]
Sources
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. atcc.org [atcc.org]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. kumc.edu [kumc.edu]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes & Protocols: Antimicrobial and Antifungal Assays for 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide Derivatives
Introduction: The Rationale for Screening Thiazole-Carbohydrazide Scaffolds
The escalating crisis of antimicrobial resistance necessitates a robust pipeline for the discovery of novel therapeutic agents.[1] Heterocyclic compounds, particularly those containing a thiazole ring, represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial and antifungal properties.[2][3] The thiazole nucleus is known for its amphiphilic nature, which can facilitate penetration of microbial cell membranes.[3] When hybridized with a carbohydrazide moiety—a versatile linker known to interact with various biological targets—the resulting derivatives, such as the 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide series, become compelling candidates for antimicrobial screening.[4][5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing standardized and validated protocols for the initial in vitro evaluation of the antimicrobial and antifungal efficacy of these novel derivatives. The methodologies described herein are grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is reproducible, reliable, and comparable across different laboratories.[7][8]
Foundational Principles of Antimicrobial Susceptibility Testing
Before proceeding to the protocols, it is critical to understand the key endpoints used to quantify a compound's activity.
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[9] It is the primary and most widely used metric to determine the potency of a new compound. An MIC value alone, however, does not distinguish between static (growth-inhibiting) and cidal (killing) activity.
-
Minimum Bactericidal Concentration (MBC) & Minimum Fungicidal Concentration (MFC): These endpoints determine the lowest concentration of an agent required to kill 99.9% of the initial microbial inoculum.[10] They are determined as a subsequent step after an MIC assay. The relationship between these values is crucial:
-
If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .
-
If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .
-
Essential Preparations: The Foundation of Reproducible Data
Meticulous preparation of reagents and microbial cultures is paramount for the integrity of susceptibility testing.
Compound Handling and Stock Solution Preparation
The novel thiazole-carbohydrazide derivatives are often hydrophobic. Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions (e.g., 10-20 mg/mL or 100x the highest final testing concentration).
-
Causality: Using a high-concentration stock minimizes the final concentration of DMSO in the assay wells. It is critical that the final DMSO concentration does not exceed 1-2%, as higher levels can inhibit microbial growth, leading to false-positive results.
-
Self-Validation: A solvent toxicity control (culture medium + inoculum + highest DMSO concentration used in the assay) must be included in every experiment to ensure the solvent has no intrinsic antimicrobial activity.
Selection of Microbial Strains and Culture Media
Standardized quality control (QC) strains with known susceptibility profiles must be used to validate each assay run.
| Microorganism Type | Recommended QC Strains (ATCC) | Primary Growth Medium | Rationale for Medium Selection |
| Gram-positive Bacteria | Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212) | Cation-Adjusted Mueller-Hinton Broth (CAMHB) / Mueller-Hinton Agar (MHA) | MHA/MHB is the global standard for routine antimicrobial susceptibility testing. It has low levels of inhibitors (e.g., thymidine, PABA) that can antagonize certain antibiotics and shows good batch-to-batch reproducibility.[11][12] |
| Gram-negative Bacteria | Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853) | Cation-Adjusted Mueller-Hinton Broth (CAMHB) / Mueller-Hinton Agar (MHA) | The cation (Ca²⁺, Mg²⁺) concentration is standardized as it significantly affects the activity of certain antibiotics against P. aeruginosa.[13] |
| Yeast | Candida albicans (ATCC 90028), Candida parapsilosis (ATCC 22019) | RPMI-1640 Medium (with L-glutamine, without bicarbonate, buffered with MOPS) | RPMI-1640 is the CLSI-recommended medium for antifungal susceptibility testing of yeasts and molds, providing the necessary nutrients for robust growth.[14] |
| Filamentous Fungi (Molds) | Aspergillus fumigatus (ATCC 204305), Aspergillus niger (ATCC 16404) | RPMI-1640 Medium | Provides standardized conditions for testing molds, which often require longer incubation times.[14][15] |
Inoculum Standardization
The final concentration of the microbial inoculum is one of the most critical variables affecting an MIC result. The standard procedure involves adjusting the turbidity of a microbial suspension to match a 0.5 McFarland standard , which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[16]
-
Causality: An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high MIC values. Conversely, a sparse inoculum can result in falsely low MICs.
-
Procedure:
-
Select 3-5 isolated colonies from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity visually or with a spectrophotometer (625 nm, Absorbance ~0.08-0.13) to match a 0.5 McFarland standard.
-
This standardized suspension must then be further diluted according to the specific protocol (diffusion or dilution) to achieve the final target inoculum density.
-
Protocol I: Preliminary Screening by Agar Well Diffusion
This method serves as a rapid, qualitative primary screen to identify derivatives with any detectable antimicrobial activity. It relies on the diffusion of the compound from a well through the agar, creating a concentration gradient.
Step-by-Step Methodology
-
Prepare Inoculated Plates: Prepare a bacterial or fungal lawn by evenly spreading a standardized inoculum (diluted to ~1.5 x 10⁶ CFU/mL) over the surface of an MHA or RPMI-agar plate using a sterile swab.[17]
-
Create Wells: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or pipette tip.[18]
-
Add Compounds: Pipette a fixed volume (e.g., 50-100 µL) of the test compound stock solution (at a known concentration, e.g., 1 mg/mL) into each well.[19]
-
Add Controls:
-
Positive Control: Add a standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) to one well.
-
Negative Control: Add the solvent (e.g., DMSO) to a separate well.
-
-
Incubate: Incubate the plates inverted at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
Measure and Record: Measure the diameter of the zone of inhibition (the clear area around the well where growth is inhibited) in millimeters (mm).
Data Presentation
| Compound ID | Concentration (µ g/well ) | Zone of Inhibition (mm) |
| Derivative 1 | 100 | 18 |
| Derivative 2 | 100 | 0 (No Zone) |
| Ciprofloxacin (Positive Control) | 10 | 25 |
| DMSO (Negative Control) | - | 0 (No Zone) |
-
Interpretation: The presence of a clear zone indicates that the compound has inhibitory activity. A larger zone generally suggests greater potency or better diffusion. However, this method is not quantitative as the zone size is affected by the compound's molecular weight, solubility, and diffusion rate in agar.[17]
Protocol II: Quantitative MIC Determination via Broth Microdilution
This is the gold-standard, quantitative method for determining the MIC of a compound, recommended by CLSI M07 for bacteria and M27/M38 for fungi.[7][8][14] It is performed in a 96-well microtiter plate format.
Step-by-Step Methodology
-
Plate Preparation: Add 50 µL of the appropriate sterile broth (CAMHB for bacteria, RPMI-1640 for fungi) to wells in columns 2 through 12 of a 96-well plate.
-
Compound Addition: Add 100 µL of the test compound (at 2x the highest desired final concentration) to the wells in column 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, then transferring 50 µL from column 2 to column 3, and so on, until column 10. Discard the final 50 µL from column 10. This creates a concentration gradient across the plate.
-
Control Setup:
-
Column 11 (Growth Control): Add 50 µL of broth. This well will receive only the inoculum.
-
Column 12 (Sterility Control): Add 100 µL of broth. This well receives no compound and no inoculum.
-
-
Inoculum Preparation: Dilute the standardized 0.5 McFarland suspension into fresh broth to achieve a final concentration of 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for yeasts.[20]
-
Inoculation: Add 50 µL of the diluted inoculum to wells in columns 1 through 11. Do not add inoculum to column 12. The final volume in each well (1-11) is now 100 µL.
-
Incubation: Seal the plate (e.g., with a breathable film) and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). Growth is indicated by turbidity or a pellet at the bottom of the well.
Protocol III: Determining MBC/MFC
This protocol is a direct extension of the broth microdilution assay and must be performed immediately after the MIC is read.
Step-by-Step Methodology
-
Select Wells: Identify the MIC well and all wells containing higher concentrations of the compound that showed no visible growth.
-
Subculture: From each of these clear wells, take a 10 µL aliquot and spot-plate it onto a fresh, drug-free agar plate (MHA for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate: Incubate the agar plate at 35-37°C for 18-24 hours (or longer for slow-growing fungi).
-
Determine MBC/MFC: The MBC or MFC is the lowest concentration of the compound from the MIC plate that results in no growth (or a ≥99.9% reduction compared to the initial inoculum count) on the subculture plate.[10]
Data Analysis and Presentation
Final quantitative data should be summarized clearly.
| Compound ID | Test Organism | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Derivative 1 | S. aureus | 8 | 16 | 2 | Bactericidal |
| Derivative 1 | C. albicans | 16 | >64 | >4 | Fungistatic |
| Ciprofloxacin | S. aureus | 0.5 | 1 | 2 | Bactericidal |
| Fluconazole | C. albicans | 1 | >64 | >64 | Fungistatic |
References
-
Ghannoum, M., & Espinel-Ingroff, A. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]
-
El-Gazzar, M. G., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 222-243. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-6. [Link]
-
Manavathu, E. K., & Alangaden, G. J. (2001). Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. Journal of Clinical Microbiology, 39(6), 2315–2317. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Journal of Pharmaceutical Analysis, 11(4), 404-409. [Link]
-
Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods, 209, 106734. [Link]
-
Microbehunter. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. YouTube. [Link]
-
Scribd. (n.d.). Antifungal Susceptibility Testing of Filamentous Fungi. [Link]
-
Techno Bytes. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
-
Shields, R. K., & Clancy, C. J. (2023). A Practical Guide to Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 36(2), e00136-22. [Link]
-
Wiederhold, N. P. (2023). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in Molecular Biology, 2649, 1-13. [Link]
-
Pierce, C. G., & Lopez-Ribot, J. L. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00073-19. [Link]
-
Clinical and Laboratory Standards Institute. (2021). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI. [Link]
-
Holder, I. A. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Burns, 20(5), 426-429. [Link]
-
Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
-
El-Gazzar, M. G., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]
-
S-Petrović, F., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(2), 434. [Link]
-
Popiołek, Ł., et al. (2017). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 22(10), 1733. [Link]
-
Işık, D. A., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48119-48135. [Link]
-
Singh, A., & Sharma, P. K. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8016. [Link]
-
Hammond, O. K., et al. (2022). DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data. STAR Protocols, 3(4), 101782. [Link]
-
Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]
-
Hardy Diagnostics. (n.d.). Mueller Hinton Media. [Link]
-
Li, Y., et al. (2024). Design, bioactivity and mechanism of N'-phenyl pyridylcarbohydrazides with broad-spectrum antifungal activity. Pest Management Science. [Link]
-
Zhang, S., et al. (2019). Novel 1,3,4-Oxadiazole-2-carbohydrazides as Prospective Agricultural Antifungal Agents Potentially Targeting Succinate Dehydrogenase. Journal of Agricultural and Food Chemistry, 68(1), 226-236. [Link]
-
Kumar, G. V., et al. (2010). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. Tropical Journal of Pharmaceutical Research, 9(4). [Link]
-
Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. [Link]
-
S-Petrović, F., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. ResearchGate. [Link]
-
Zhang, Z., et al. (2025). Design, Synthesis, and Antifungal Activity Evaluation of Novel Hydrazide-Containing L-Perillaldehyde Derivatives as Potential Fungicides. Journal of Agricultural and Food Chemistry. [Link]
-
Hammond, O. K., et al. (2022). Protocol to analyze antimicrobial susceptibility data. NPL Publications. [Link]
-
Siddiqui, N., et al. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules, 16(11), 9505-9518. [Link]
-
Nayyar, N., et al. (2019). SAR study of N′-(Salicylidene)heteroarenecarbohydrazides as promising antifungal agents. European Journal of Medicinal Chemistry, 182, 111634. [Link]
-
Popiołek, Ł., et al. (2017). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 22(10), 1733. [Link]
-
Hardy Diagnostics. (n.d.). MUELLER HINTON AGAR. [Link]
-
Aryal, S. (2022). Mueller Hinton Agar (MHA) – Composition, Principle, Uses and Preparation. Microbiology Info.com. [Link]
-
Wang, B., et al. (2021). Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. Journal of Chemistry, 2021, 1-10. [Link]
-
Aryal, S. (2022). Mueller Hinton Agar (MHA)- Composition, Principle, Preparation, Results, Uses. Microbe Notes. [Link]
-
Science.gov. (n.d.). mueller hinton broth: Topics. [Link]
-
Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724. [Link]
-
Wolska, K., Grudniak, A. M., & Kraczkiewicz-Dowjat, A. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 934. [Link]
-
S-Petrović, F., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Scilit. [Link]
-
Shawali, A. S., et al. (2012). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][1][14][21]triazolo[4,3-a]pyrimidines. Molecules, 17(9), 10563-10577. [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, bioactivity and mechanism of N'-phenyl pyridylcarbohydrazides with broad-spectrum antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SAR study of N′-(Salicylidene)heteroarenecarbohydrazides as promising antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. microbiologyinfo.com [microbiologyinfo.com]
- 12. microbenotes.com [microbenotes.com]
- 13. mueller hinton broth: Topics by Science.gov [science.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dalynn.com [dalynn.com]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. botanyjournals.com [botanyjournals.com]
- 19. chemistnotes.com [chemistnotes.com]
- 20. journals.asm.org [journals.asm.org]
- 21. Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide
Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry
The 1,3-thiazole ring is a privileged heterocyclic motif, forming the structural core of numerous biologically active compounds and clinically approved drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a focal point in the quest for novel therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6] This guide focuses on the synthetic utility of a versatile building block, 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide, for the construction of a diverse library of novel heterocyclic compounds with significant potential in drug discovery and development.
Core Synthon: this compound
The starting material, this compound, is a valuable intermediate possessing multiple reactive sites that can be exploited for the synthesis of a variety of heterocyclic systems. The hydrazide functional group (-CONHNH₂) is a particularly useful handle for subsequent cyclization reactions.
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 61292-08-8 | C₁₁H₁₁N₃OS | 233.29 g/mol |
Synthetic Pathways and Protocols
This section details the synthetic protocols for deriving various classes of heterocyclic compounds from this compound. The causality behind experimental choices and the underlying reaction mechanisms are explained to provide a comprehensive understanding for researchers.
Synthesis of N'-Arylidenecarbohydrazides: Precursors for Further Cyclization
The initial and often crucial step in the elaboration of the carbohydrazide is its condensation with various aromatic aldehydes to form N'-arylidenecarbohydrazides (Schiff bases). This reaction proceeds via nucleophilic addition of the terminal amino group of the hydrazide to the carbonyl carbon of the aldehyde, followed by dehydration. These intermediates are not only biologically active in their own right but also serve as key precursors for the synthesis of 1,3,4-oxadiazoles and 4-thiazolidinones.
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol.
-
To this solution, add the desired substituted aromatic aldehyde (1.0 eq.).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or DMF) to afford the pure N'-arylidenecarbohydrazide.
Caption: Synthesis of N'-Arylidenecarbohydrazides.
Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are a class of five-membered heterocycles known for their diverse biological activities. The oxidative cyclization of N'-arylidenecarbohydrazides is a common and efficient method for their synthesis. Various oxidizing agents can be employed for this transformation.
The reaction proceeds through the formation of an intermediate acylhydrazone tautomer, which undergoes oxidative cyclization with the elimination of two protons and two electrons to form the stable aromatic 1,3,4-oxadiazole ring.
-
Suspend the synthesized N'-arylidenecarbohydrazide (1.0 eq.) in glacial acetic acid.
-
Add a suitable oxidizing agent, such as bromine in acetic acid or chloramine-T, dropwise with stirring.
-
Continue stirring at room temperature for a specified time, monitoring the reaction by TLC.
-
Pour the reaction mixture into ice-cold water.
-
The precipitated solid is filtered, washed with water to remove any acid, and then with a dilute solution of sodium bisulfite to remove excess bromine (if used).
-
Dry the crude product and recrystallize from an appropriate solvent to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.
Caption: Synthesis of 1,3,4-Oxadiazoles.
Synthesis of 4-Thiazolidinones
4-Thiazolidinones are another important class of heterocyclic compounds with a wide range of pharmacological applications.[7][8] They are typically synthesized by the cyclocondensation reaction of a Schiff base (N'-arylidenecarbohydrazide in this case) with a compound containing a thiol group, most commonly thioglycolic acid.
The reaction is initiated by the nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon of the Schiff base. This is followed by an intramolecular cyclization via the attack of the secondary amine on the carbonyl carbon of the thioglycolic acid moiety, with subsequent dehydration to form the 4-thiazolidinone ring.
-
A mixture of the appropriate N'-arylidenecarbohydrazide (1.0 eq.) and thioglycolic acid (1.2 eq.) in a suitable solvent like DMF or dioxane is prepared.
-
A catalytic amount of anhydrous zinc chloride can be added to facilitate the reaction.
-
The reaction mixture is refluxed for 6-8 hours.
-
After cooling, the mixture is poured into crushed ice.
-
The resulting solid is filtered, washed thoroughly with water, and dried.
-
Purification by recrystallization from a suitable solvent (e.g., ethanol) affords the desired 4-thiazolidinone derivative.
Caption: Synthesis of 4-Thiazolidinones.
Synthesis of 1,2,4-Triazole-3-thiones
1,2,4-Triazoles are another class of heterocycles with significant biological importance.[9][10] A common route to 1,2,4-triazole-3-thiones involves the reaction of a carbohydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, followed by cyclization in a basic medium.
The reaction begins with the nucleophilic attack of the terminal amino group of the carbohydrazide on the electrophilic carbon of the isothiocyanate, yielding a thiosemicarbazide. Subsequent treatment with a base promotes intramolecular cyclization through the attack of one of the nitrogen atoms on the carbonyl carbon, followed by dehydration to form the 1,2,4-triazole-3-thione ring.
-
Step 1: Synthesis of Thiosemicarbazide Intermediate
-
Dissolve this compound (1.0 eq.) in a suitable solvent like ethanol.
-
Add the desired aryl isothiocyanate (1.0 eq.) and reflux the mixture for several hours.
-
Cool the reaction mixture and collect the precipitated thiosemicarbazide by filtration.
-
-
Step 2: Cyclization to 1,2,4-Triazole-3-thione
-
Reflux the thiosemicarbazide intermediate (1.0 eq.) in an aqueous solution of a base, such as sodium hydroxide (e.g., 8% aqueous NaOH).
-
After several hours of reflux, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the pure 1,2,4-triazole-3-thione.
-
Caption: Synthesis of Pyrazole Derivatives.
Characterization of Synthesized Compounds
The structural elucidation of the newly synthesized compounds is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups. For instance, the formation of an N'-arylidenecarbohydrazide will show a characteristic C=N stretching band, while the disappearance of the N-H stretching bands of the hydrazide and the appearance of a C-O-C stretching band can indicate the formation of a 1,3,4-oxadiazole.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical environment of the protons and carbon atoms in the molecule. The appearance of a singlet for the azomethine proton (-N=CH-) in the ¹H NMR spectrum confirms the formation of the Schiff base. [11]In the ¹³C NMR spectrum, the chemical shifts of the carbons in the newly formed heterocyclic ring provide definitive structural proof.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which further confirms the proposed structure.
Application Notes: Potential Biological Activities
The diverse heterocyclic scaffolds synthesized from this compound are associated with a wide array of biological activities, making them attractive candidates for drug discovery programs.
-
Anticancer Activity: Thiazole-containing compounds have been extensively investigated for their anticancer properties. [2][4][12]Some derivatives have shown potent activity against various cancer cell lines, including hepatocellular carcinoma. [1]The synthesized compounds in this guide, particularly the 1,3,4-oxadiazole and 4-thiazolidinone derivatives, are promising candidates for screening as novel anticancer agents.
-
Antimicrobial Activity: The thiazole nucleus is a common feature in many antimicrobial agents. [3][5][6]The incorporation of other heterocyclic rings like pyrazole, triazole, and oxadiazole can lead to hybrid molecules with enhanced antimicrobial potency against a broad spectrum of bacteria and fungi.
-
Anti-inflammatory and Analgesic Activity: Certain thiazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties. [13]The novel compounds synthesized here could be evaluated for their potential to modulate inflammatory pathways.
Conclusion
This compound serves as an exceptionally versatile and valuable starting material for the synthesis of a diverse range of novel heterocyclic compounds. The protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to explore the rich chemical space accessible from this synthon. The potential for discovering new therapeutic agents with improved efficacy and novel mechanisms of action underscores the importance of continued research in this area.
References
-
Bondock, S., & Fouda, A. M. (2018). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 11(4), 108. [Link]
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Current Organic Chemistry, 26(14), 1332-1355. [Link]
- Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar, R. A. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240.
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2021). Molecules, 26(16), 4987. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4947. [Link]
-
Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). European Journal of Medicinal Chemistry, 189, 112016. [Link]
- Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (2021). Journal of Heterocyclic Chemistry, 58(1), 7-37.
- SYNTHESIS OF OXADIAZOLES, THIADIAZOLES AND TRIAZOLES: REVIEW. (2020).
- SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. (2013). Journal of the Serbian Chemical Society, 78(10), 1469-1481.
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
Synthesis, Characterization and Antiviral Activities of Some Novel 4-Thiazolidinones Derived from Imidazo[2,1-b]t[3][5]hiazole-5-carbohydrazide Hydrazones. (2016). Molecules, 21(11), 1482.
- Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. (2001). Archiv der Pharmazie, 334(10), 323-328.
- A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2011). Tetrahedron, 67(46), 8925-8929.
- Convenient Methods for the Synthesis of Novel Thiadiazoles and Polythiadiazoles. (2015). Journal of Heterocyclic Chemistry, 52(5), 1336-1342.
-
synthesis of pyrazoles. (2019). YouTube. [Link]
-
Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. (2005). Molecules, 10(8), 910-917. [Link]
- Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 653-655.
- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2021). Journal of Chemical Sciences, 133(1), 40.
- Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applic
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2021). Molecules, 26(16), 4991.
- Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1569.
- Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (2014). Molecules, 19(11), 17743-17758.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews, 4(3), 255-272.
- SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 138. [Link]
- SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. (2021).
-
Synthesis and Biological Activity of NewT[3][5]hiazolo[4,5-d]pyridazin-4(5H)-ones. (2016). Journal of Heterocyclic Chemistry, 53(4), 1148-1154.
- Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (2014). Oriental Journal of Chemistry, 30(1), 421-425.
- Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (2017). Scientific Reports, 7(1), 13185.3185.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nepjol.info [nepjol.info]
- 10. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 13. Synthesis and Biological Activity of New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Thiazole-Based Heterocyclic Hybrids from 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide: Application Notes and Protocols
Introduction: The Enduring Significance of the Thiazole Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the architecture of a multitude of biologically active compounds.[1][2] Its presence in numerous FDA-approved drugs underscores its importance as a privileged scaffold in drug discovery.[2] Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3] The unique electronic properties of the thiazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it an ideal pharmacophore for engaging with biological targets.
This application note details a versatile and efficient one-pot, two-step synthetic strategy for the derivatization of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide . This approach leverages the reactivity of the carbohydrazide moiety to generate a library of novel thiazole-based heterocyclic hybrids, including N-acylhydrazones, 1,3,4-oxadiazoles, and 1,2,4-triazoles. These protocols are designed for researchers and scientists in the field of medicinal chemistry and drug development, providing a robust platform for the exploration of new chemical entities with potential therapeutic applications.
Synthetic Strategy: A Modular Approach to Thiazole Diversification
The core of our synthetic approach is a one-pot, two-step process that begins with the condensation of this compound with a diverse range of aromatic aldehydes. This initial step yields N-acylhydrazone intermediates, which can be readily isolated or, more efficiently, subjected to in-situ cyclization to afford more complex heterocyclic systems. This methodology offers several advantages:
-
Operational Simplicity: By minimizing intermediate purification steps, one-pot synthesis reduces reaction time and solvent consumption.
-
Diversity-Oriented Synthesis: The use of various aromatic aldehydes and different cyclizing agents allows for the generation of a wide array of structurally diverse thiazole derivatives.
-
High Yields: The described protocols are optimized to provide good to excellent yields of the desired products.
The overall synthetic workflow is depicted below:
Figure 1: General workflow for the one-pot synthesis of thiazole derivatives.
Part 1: Synthesis of N'-Arylmethylene-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazides (N-Acylhydrazones)
N-acylhydrazones are valuable synthetic intermediates and have demonstrated a wide range of biological activities in their own right.[4] The synthesis of these compounds from this compound is a straightforward condensation reaction.
Protocol 1: General Procedure for the Synthesis of N-Acylhydrazones
-
Reaction Setup: To a solution of this compound (1.0 mmol) in absolute ethanol (15 mL), add the desired substituted aromatic aldehyde (1.0 mmol).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reaction Conditions: Reflux the reaction mixture for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, allow the mixture to cool to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried. If necessary, the product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF).[5]
Representative Data
| Compound | Ar-CHO Substituent | Yield (%) | Melting Point (°C) |
| 1a | 4-Methoxy | 92 | 220-222 |
| 1b | 4-Chloro | 88 | 245-247 |
| 1c | 4-Nitro | 95 | 260-262 |
| 1d | 2,4-Dichloro | 85 | 251-253 |
Note: Yields and melting points are representative and may vary based on the specific aldehyde used and purification method.
Proposed Mechanism
The reaction proceeds via a classical acid-catalyzed condensation mechanism. The carbonyl group of the aldehyde is first protonated by the acetic acid, increasing its electrophilicity. The nucleophilic nitrogen of the hydrazide then attacks the carbonyl carbon, followed by dehydration to yield the stable N-acylhydrazone product.
Figure 2: Mechanism of N-acylhydrazone formation.
Part 2: One-Pot Synthesis of 1,3,4-Oxadiazole-Thiazole Hybrids
1,3,4-Oxadiazoles are another important class of heterocyclic compounds with diverse biological activities.[6][7][8][9] They can be efficiently synthesized from N-acylhydrazones through an oxidative cyclization reaction.
Protocol 2: One-Pot Synthesis of 2-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-5-aryl-1,3,4-oxadiazoles
-
Formation of N-Acylhydrazone (Step 1): In a round-bottom flask, dissolve this compound (1.0 mmol) and a substituted aromatic aldehyde (1.0 mmol) in glacial acetic acid (10 mL). Reflux the mixture for 2 hours.
-
In-situ Cyclization (Step 2): To the same reaction mixture, add a cyclizing agent such as acetic anhydride (5 mL) and continue to reflux for an additional 4-6 hours. Alternatively, other dehydrating agents like phosphorus oxychloride can be used.[7]
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water. The resulting precipitate is filtered, washed thoroughly with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) affords the pure 1,3,4-oxadiazole derivative.
Proposed Mechanism
The N-acylhydrazone intermediate formed in the first step undergoes an intramolecular cyclization facilitated by the dehydrating agent. The oxygen of the amide carbonyl attacks the imine carbon, followed by elimination of a water molecule to form the stable aromatic 1,3,4-oxadiazole ring.
Figure 3: Mechanism of 1,3,4-oxadiazole formation.
Part 3: One-Pot Synthesis of 1,2,4-Triazole-Thiazole Hybrids
1,2,4-Triazoles are a well-known class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[10][11] The synthesis of 1,2,4-triazole-thiazole hybrids can be achieved through the reaction of the thiazole carbohydrazide with isothiocyanates followed by cyclization.
Protocol 3: One-Pot Synthesis of 4-Aryl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones
-
Thiosemicarbazide Formation (Step 1): To a solution of this compound (1.0 mmol) in ethanol (20 mL), add an equimolar amount of a substituted phenyl isothiocyanate (1.0 mmol). Reflux the mixture for 2-3 hours to form the corresponding thiosemicarbazide intermediate.
-
In-situ Cyclization (Step 2): To the reaction mixture, add a solution of sodium hydroxide (2N, 5 mL) and continue to reflux for an additional 6-8 hours.
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice-cold water and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and dried. Recrystallization from ethanol provides the pure 1,2,4-triazole-3-thione derivative.
Proposed Mechanism
The initial reaction between the carbohydrazide and the isothiocyanate forms a thiosemicarbazide intermediate. Under basic conditions, this intermediate undergoes an intramolecular cyclization, where the nitrogen atom attacks the thiocarbonyl carbon, followed by dehydration to yield the 1,2,4-triazole-3-thione ring system.
Figure 4: Mechanism of 1,2,4-triazole-3-thione formation.
Conclusion
The protocols outlined in this application note provide a robust and versatile platform for the one-pot synthesis of a variety of thiazole-based heterocyclic hybrids starting from this compound. These methods are characterized by their operational simplicity, good to excellent yields, and the ability to generate a diverse library of compounds. The resulting N-acylhydrazones, 1,3,4-oxadiazoles, and 1,2,4-triazoles, all bearing a common thiazole scaffold, are promising candidates for further investigation in the field of drug discovery and development.
References
-
Buschmann, H., et al. (2005). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. SciSpace. Available at: [Link]
-
Gomha, S. M., et al. (2020). New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. Molecules. Available at: [Link]
-
Li, Y., et al. (2012). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Molecules. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2018). Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. Molecules. Available at: [Link]
-
Masoudi, M., et al. (2021). Synthesis of new acyl-hydrazones bearing thiazole scaffold. i: ethanol/reflux. ResearchGate. Available at: [Link]
-
Shaikh, J. U., et al. (2022). Novel hydrazones bearing thiazole scaffold: synthesis, characterization, antimicrobial activities and ADME profile investigation. Journal of the Indian Chemical Society. Available at: [Link]
-
El-Gazzar, A. B. A., et al. (2022). Novel Thiopyrano[2,3-d]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, and Biochemical Studies. ACS Omega. Available at: [Link]
-
Basyouni, W. M., & El‐Bayouki, K. A. M. (2005). Synthesis of Novel 1,3‐Thiazole‐, 1,2,4‐Triazole‐thione and Triazepine Derivatives. ChemInform. Available at: [Link]
-
Shaw, A. Y., et al. (2017). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules. Available at: [Link]
-
Tantry, S. J., et al. (2019). Synthesis of Novel Thiazole and Pyrazole Derivatives as Antimicrobial and Anticancer Agents. ResearchGate. Available at: [Link]
-
Gomha, S. M., et al. (2020). Microwave‐Assisted Synthesis and Biological Evaluation of Some New Pyrazolothiazoles via a Multicomponent Approach. ResearchGate. Available at: [Link]
-
Singh, R., et al. (2021). An Overview of Recent Developments in the Synthesis of Substituted Thiazoles. ResearchGate. Available at: [Link]
-
Balalaie, S., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. Available at: [Link]
-
Yadav, R., et al. (2021). Thiazoles accessed via one-pot synthesis. ResearchGate. Available at: [Link]
-
Ali, A. A. M., et al. (2016). Synthesis of some new substituted 1,2,4-triazole and 1,3,4-thiadiazole and their derivatives. Der Pharma Chemica. Available at: [Link]
-
Khan, I., et al. (2018). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules. Available at: [Link]
-
Basyouni, W. M., & El-Bayouki, K. A. M. (2005). Synthesis of Novel 1,3-thiazole-, 1,2,4-triazole- thione and Triazepine Derivatives. Journal of Chemical Research. Available at: [Link]
-
Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]
-
Kapłucha, A., et al. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules. Available at: [Link]
-
Anwar, R. A., et al. (2021). Synthesis N-(5-Acetyl-3-phenyl-1,3,4-thiadiazol-2(3H) -ylidene)-4-methyl-2-phenyl thiazole-5-carbohydrazide 41. ResearchGate. Available at: [Link]
-
Gudala, S., et al. (2022). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega. Available at: [Link]
-
Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Kumar, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. Available at: [Link]
-
Singh, S., et al. (2013). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available at: [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]
-
Gomha, S. M., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules. Available at: [Link]
-
Anwar, R. A., et al. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
-
Cheng, Y. R. (2016). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. UTAR Institutional Repository. Available at: [Link]
-
Slideshare. (2018). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Available at: [Link]
-
El-Sayed, W. A. (2011). Some Reactions of 3-Methyl-5-oxo-1-phenyl-Δ2-pyrazoline-4-thiocarbohydrazide. ResearchGate. Available at: [Link]
-
MySkinRecipes. (n.d.). 4-Methyl-2-Phenyl-1,3-Thiazole-5-Carbaldehyde. Retrieved from [Link]
Sources
- 1. One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchemrev.com [jchemrev.com]
- 9. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Application Note & Protocol: Microwave-Assisted Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide Derivatives
Introduction: The Therapeutic Promise of Thiazoles and the Efficiency of Microwave Synthesis
The 1,3-thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active agents.[1][2] This five-membered heterocycle, containing sulfur and nitrogen atoms, is a key component in compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3][4] Specifically, derivatives of 4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide have been identified as promising synthons for developing novel antitumor agents.[5] The carbohydrazide functional group (-CONHNH₂) serves as a versatile handle for further chemical modification, allowing for the creation of extensive compound libraries for structure-activity relationship (SAR) studies.[6]
Traditionally, the synthesis of such heterocyclic systems involves lengthy reaction times, high temperatures, and often results in modest yields and the formation of by-products.[7] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technology that circumvents these limitations.[8] By utilizing microwave irradiation, MAOS provides rapid, uniform, and efficient heating of the reaction mixture, leading to dramatic accelerations in reaction rates, significantly higher product yields, and enhanced purity.[9][10][11] This guide provides a comprehensive overview and detailed protocols for the efficient synthesis of this compound and its subsequent derivatives using MAOS, grounded in mechanistic principles and practical expertise.
The MAOS Advantage: Revolutionizing Synthetic Chemistry
Microwave-assisted synthesis operates on a principle fundamentally different from conventional heating. Instead of relying on slow thermal conduction from an external heat source, microwave energy directly couples with polar molecules or ions in the reaction mixture.[10] This interaction causes rapid molecular rotation and ionic conduction, generating heat volumetrically and homogeneously throughout the sample. This process, known as dielectric heating, avoids the wall effects and temperature gradients common in conventional reflux setups, leading to precise temperature control and instantaneous heating.[11]
The primary advantages of MAOS over conventional methods include:
-
Accelerated Reaction Rates: Reactions that take hours or days to complete via conventional reflux can often be accomplished in minutes.[7][9]
-
Increased Yields: The rapid and uniform heating minimizes the formation of degradation by-products, leading to cleaner reactions and higher isolated yields.[7]
-
Improved Purity: The reduction in side reactions simplifies product purification.
-
Energy Efficiency: MAOS consumes significantly less energy compared to prolonged conventional heating.[8]
-
Scalability: While challenges exist, the development of continuous-flow microwave reactors has enabled the application of MAOS on an industrial scale.[10][12]
Mechanistic Insight: The Hantzsch Thiazole Synthesis
The construction of the target thiazole ring is most efficiently achieved via the Hantzsch thiazole synthesis, a classic condensation reaction.[13][14] This method involves the reaction of an α-halocarbonyl compound with a thioamide. For the synthesis of the core scaffold, ethyl 2-chloro-3-oxobutanoate serves as the α-haloketone component, and benzothioamide acts as the thioamide nucleophile. The reaction proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and subsequent dehydration to form the aromatic thiazole ring. Microwave irradiation is particularly effective at accelerating this multi-step condensation process.[7][15]
Protocol I: Microwave-Assisted Synthesis of the Key Precursor, Ethyl 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylate
This protocol details the foundational Hantzsch reaction to create the ester precursor required for the final carbohydrazide synthesis.
Materials & Equipment:
-
Benzothioamide
-
Ethyl 2-chloro-3-oxobutanoate
-
Ethanol (anhydrous)
-
Triethylamine (TEA)
-
Monowave Microwave Synthesis Reactor (or equivalent) with appropriate sealed glass reaction vials and magnetic stir bars.
-
Standard laboratory glassware for work-up and purification.
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add benzothioamide (1.0 mmol, 137 mg).
-
Solvent & Base: Add 4 mL of anhydrous ethanol, followed by triethylamine (1.2 mmol, 0.17 mL) to act as a base to neutralize the HCl formed during the reaction.
-
Addition of Haloketone: Add ethyl 2-chloro-3-oxobutanoate (1.0 mmol, 0.14 mL) to the suspension.
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 120 °C (use ramp-to-temperature setting)
-
Hold Time: 15 minutes
-
Power: 80-100 W (or dynamic power control to maintain temperature)
-
Stirring: High
-
-
Cooling & Work-up: After the reaction is complete, allow the vial to cool to room temperature (below 50 °C) before opening.
-
Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude ester by silica gel column chromatography using a hexane:ethyl acetate gradient (e.g., starting from 95:5) to obtain the pure ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate as a solid.
Protocol II: Microwave-Assisted Synthesis of this compound
This protocol describes the conversion of the synthesized ester into the target carbohydrazide.
Materials & Equipment:
-
Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (from Protocol I)
-
Hydrazine hydrate (~64-80% solution in water)
-
Ethanol
-
Microwave Synthesis Reactor
-
Büchner funnel and filter paper
Procedure:
-
Reagent Preparation: In a 10 mL microwave reaction vial, dissolve the ester precursor (1.0 mmol, 261 mg) in 5 mL of ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (5.0 mmol, ~0.25 mL) to the solution. Caution: Hydrazine is highly toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave reactor and run the following program:
-
Temperature: 100 °C
-
Hold Time: 10 minutes
-
Power: 50-80 W (or dynamic)
-
Stirring: High
-
-
Product Isolation: After cooling, a white precipitate typically forms. If precipitation is slow, the vial can be cooled further in an ice bath.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with a small amount of cold ethanol to remove any unreacted starting material or impurities.
-
Drying: Dry the product under vacuum to yield the pure this compound. The product is often of high purity and may not require further purification.
Protocol III: Synthesis of Schiff Base Derivatives (Hydrazones)
The terminal -NH₂ group of the carbohydrazide is a potent nucleophile, readily reacting with aldehydes to form Schiff bases (hydrazones), which are themselves a class of biologically active compounds.[16]
General Procedure:
-
Reagent Preparation: In a microwave vial, suspend this compound (1.0 mmol, 247 mg) in 5 mL of ethanol.
-
Catalyst & Aldehyde Addition: Add 2-3 drops of glacial acetic acid as a catalyst. Then, add the desired substituted aromatic aldehyde (1.0 mmol).
-
Microwave Irradiation: Seal the vial and irradiate at 110 °C for 5-10 minutes.
-
Isolation: Cool the reaction mixture. The product usually precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry.
Data Presentation: Representative Schiff Base Derivatives
| Entry | Aldehyde Reactant | Temp (°C) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 110 | 8 | 92% |
| 2 | 4-Chlorobenzaldehyde | 110 | 5 | 95% |
| 3 | 4-Methoxybenzaldehyde | 110 | 10 | 91% |
| 4 | 4-Nitrobenzaldehyde | 110 | 5 | 96% |
Structural Characterization
The identity and purity of all synthesized compounds must be confirmed through standard spectroscopic techniques.[3][17][18][19]
-
FT-IR (ATR): The precursor ester will show a strong C=O stretch around 1700-1720 cm⁻¹. The final carbohydrazide will show a shift in the C=O (amide) stretch to ~1660 cm⁻¹ and the appearance of N-H stretches around 3200-3300 cm⁻¹. Schiff base derivatives will show a characteristic C=N imine stretch around 1600-1620 cm⁻¹.[3]
-
¹H NMR (DMSO-d₆): For the carbohydrazide, expect to see characteristic signals for the methyl group (~2.5 ppm), aromatic protons (7.4-8.0 ppm), and exchangeable N-H protons (amide NH ~9.5 ppm, terminal NH₂ ~4.5 ppm).
-
Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ should correspond to the calculated exact mass of the target compound (C₁₁H₁₁N₃OS for the carbohydrazide, exact mass: 249.06).
Applications in Drug Discovery
The synthesized this compound and its derivatives are valuable scaffolds for drug discovery.[5] Their structural features make them attractive candidates for targeting various biological pathways implicated in diseases like cancer and microbial infections.[17][20] The library of Schiff base derivatives can be screened against various cell lines and enzymes to identify lead compounds for further optimization.
References
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
-
Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (n.d.). MDPI. [Link]
-
Microwave-Assisted Synthesis of 2-amino-4-substituted. (n.d.). Asian Journal of Chemistry. [Link]
- SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. (n.d.).
-
An Overview of Thiazole Derivatives and its Biological Activities. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (n.d.). ACS Omega. [Link]
-
Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. (2014). RSC Advances. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC - PubMed Central. [Link]
-
Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. (2020). Journal of Taibah University for Science. [Link]
-
Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2021). Baghdad Science Journal. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). NIH. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI. [Link]
-
SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. (2021). ResearchGate. [Link]
-
ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. (2012). ResearchGate. [Link])
-
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (n.d.). NIH. [Link]
-
Microwave-assisted synthesis and biological evaluation of thiazole-substituted dibenzofurans. (2018). ResearchGate. [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Research & Reviews: A Journal of Pharmaceutical Science. [Link]
-
Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. (2021). ResearchGate. [Link]
-
Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]
-
Synthesis and biological activity of thiazole--carbohydrate conjugates based on thiacarpine, an analogue of the cytotoxic alkaloid from the ascidian Polycarpa aurata. (2018). ResearchGate. [Link])
-
Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. (2020). SciForum. [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]
- Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof. (n.d.).
-
Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. (2024). DergiPark. [Link]
-
One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2017). ResearchGate. [Link])
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances. [Link]
-
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (n.d.). PMC - PubMed Central. [Link]
-
THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024). ResearchGate. [Link]
-
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (n.d.). ACS Publications. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. mdpi.com [mdpi.com]
- 11. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thiazole synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dergipark.org.tr [dergipark.org.tr]
Application Note: In Vitro Evaluation of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide Derivatives on Cancer Cell Lines
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Promise of the Thiazole Scaffold
The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] In oncology, thiazole derivatives have emerged as a focal point for the development of novel anticancer agents due to their ability to interact with various biological targets and modulate pathways critical to cancer cell proliferation and survival.[1][3] Several thiazole-based drugs, such as the kinase inhibitor Dasatinib, have already seen clinical success, encouraging further research into this versatile chemical class.[1]
The 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide framework represents a particularly promising series for synthetic modification and biological evaluation. The strategic placement of functional groups allows for the generation of diverse chemical libraries, enabling the exploration of structure-activity relationships (SAR) to identify potent and selective anticancer candidates.[2][3]
This guide provides a comprehensive, field-proven framework for the systematic in vitro evaluation of these derivatives. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols form a self-validating system for generating robust and reproducible data. The methodologies detailed herein cover primary cytotoxicity screening to identify lead compounds and subsequent mechanistic assays to elucidate their modes of action, specifically focusing on the induction of apoptosis and cell cycle arrest.
Strategic Experimental Workflow: A Tiered Approach to Candidate Validation
A logical, tiered approach is essential for efficiently screening a library of novel compounds. This strategy prioritizes resources by first identifying the most active "hit" compounds in a broad primary screen before committing them to more intensive, hypothesis-driven mechanistic studies.
Caption: Tiered workflow for evaluating novel thiazole derivatives.
Part 1: Primary Cytotoxicity Screening
The initial goal is to determine the concentration-dependent cytotoxic effect of each derivative across a panel of clinically relevant cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung) to establish the half-maximal inhibitory concentration (IC50).[4][5]
Protocol 1: MTT Cell Viability Assay
Scientific Principle: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method for assessing cell metabolic activity.[6] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The crystals are solubilized, and the absorbance is read spectrophotometrically, allowing for quantitative measurement of cell viability.
Caption: Workflow and principle of the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed the appropriate number of cells (typically 5,000-10,000 cells per well) in 100 µL of complete culture medium into a 96-well flat-bottom plate. Include wells for 'medium only' blanks. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of each thiazole derivative (e.g., 10 mM in DMSO). Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a 'vehicle control' (medium with the highest concentration of DMSO used) and a 'positive control' (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours. The duration should be consistent across experiments.
-
MTT Addition: Add 20 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[7] Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[8]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background noise.[7]
-
Data Analysis: Subtract the average absorbance of the 'medium only' blank from all other readings. Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100. Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Data Presentation:
Summarize the calculated IC50 values in a table for clear comparison of potency and selectivity across different cell lines.
| Compound ID | Derivative Structure (R-group) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HepG2 | IC50 (µM) vs. A549 |
| TH-01 | -H | 25.4 ± 2.1 | 31.2 ± 3.5 | 45.1 ± 4.2 |
| TH-02 | -4-Cl-Ph | 5.2 ± 0.6 | 8.9 ± 1.1 | 12.7 ± 1.5 |
| TH-03 | -4-OCH₃-Ph | 18.9 ± 1.9 | 22.5 ± 2.4 | 33.6 ± 3.1 |
| Doxorubicin | (Positive Control) | 0.8 ± 0.1 | 1.1 ± 0.2 | 1.5 ± 0.3 |
(Note: Data are hypothetical for illustrative purposes)
Part 2: Mechanistic Elucidation of "Hit" Compounds
Once "hit" compounds with potent cytotoxic activity (e.g., IC50 < 10 µM) are identified, the next step is to investigate how they kill cancer cells. The two most common mechanisms for anticancer drugs are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Scientific Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and will bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is excluded by the intact membrane of live and early apoptotic cells. It can only enter cells in late apoptosis or necrosis where membrane integrity is compromised.[9]
Caption: Interpretation of Annexin V and PI staining results.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the "hit" thiazole derivative at concentrations around its IC50 and 2x IC50 for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. To do this, first collect the culture medium. Then, wash the plate with PBS, trypsinize the adherent cells, and combine them with the cells in the collected medium. This is crucial to avoid underrepresenting the apoptotic population.
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold 1X PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL). Gently vortex the cells.
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[10][11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[11] Analyze the samples immediately by flow cytometry. Use FITC (e.g., FL1 channel) to detect Annexin V and PI (e.g., FL2 or FL3 channel) to detect propidium iodide.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Scientific Principle: This method quantifies the DNA content within a cell population.[12] PI is a fluorescent dye that binds stoichiometrically to double-stranded DNA.[12][13] As cells progress through the cell cycle, their DNA content changes: cells in the G0/G1 phase have a normal (2N) amount of DNA, cells in the S phase are actively synthesizing DNA (between 2N and 4N), and cells in the G2 or M (mitosis) phase have double the DNA content (4N). By measuring the fluorescence intensity of PI in a population of cells using flow cytometry, one can determine the percentage of cells in each phase.[14]
Step-by-Step Methodology:
-
Cell Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Harvesting: Collect and wash the cells as described previously.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells and permeabilize the membranes.[13][15] This step is critical to prevent cell clumping. Incubate on ice for at least 30 minutes (or store at -20°C for several weeks).[14][16]
-
Washing: Centrifuge the fixed cells (a higher speed may be needed, e.g., 500 x g) and wash twice with cold PBS to remove the ethanol.[13][16]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution. This solution should contain PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[14] The RNase A is essential to degrade any double-stranded RNA, which PI can also bind to, ensuring DNA-specific staining.[13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[16]
-
Analysis: Analyze the samples by flow cytometry. Use a linear scale for the PI fluorescence channel and gate out doublets and aggregates using a plot of pulse area vs. pulse width to ensure accurate analysis of single cells.[14][16] The resulting histogram of DNA content can be analyzed using cell cycle modeling software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: Correlation of cell cycle phases with DNA content.
Conclusion and Future Directions
This application note provides a robust and logical framework for the initial in vitro characterization of novel this compound derivatives. By following this tiered approach, researchers can efficiently identify promising anticancer compounds and gain foundational insights into their mechanisms of action. Derivatives that induce significant apoptosis or cause arrest at a specific phase of the cell cycle are strong candidates for further investigation. Future studies could include Western blot analysis to probe specific protein markers of apoptosis (e.g., Caspases, PARP) or cell cycle regulation (e.g., Cyclins, CDKs), and in vivo studies in animal models to assess therapeutic efficacy and toxicity.[4][17]
References
-
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol . [Link]
-
Al-Ostath, A., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective . PubMed. [Link]
-
University of Virginia School of Medicine. DNA Cell Cycle Analysis with PI . [Link]
-
University of South Florida Health. Apoptosis Protocols . [Link]
-
University College London. Cell Cycle Analysis by Propidium Iodide Staining . [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry . [Link]
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide . [Link]
-
Kumar, A., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies . PubMed. [Link]
-
SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method . [Link]
-
Semantic Scholar. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies . [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual . [Link]
-
ResearchGate. MTT Proliferation Assay Protocol . [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods . [Link]
-
da Silva, A. C. G., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives . PubMed. [Link]
-
Protocols.io. MTT (Assay protocol) . [Link]
-
ResearchGate. Synthesis and Anticancer Activities of Some Thiazole Derivatives | Request PDF . [Link]
-
MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives . [Link]
-
El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking . MDPI. [Link]
-
Ghorab, M. M., et al. (2019). Design, Synthesis and Anticancer Activity of New Thiazole-Tetrazole or Triazole Hybrid Glycosides Targeting CDK-2 via Structure-Based Virtual Screening . PubMed. [Link]
-
Semantic Scholar. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking . [Link]
-
National Center for Biotechnology Information. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment . [Link]
-
Thompson, A. M., et al. (2013). Design, synthesis and in vitro anticancer evaluation of 4,6-diamino-1,3,5-triazine-2-carbohydrazides and -carboxamides . PubMed. [Link]
-
SpringerLink. Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives . [Link]
-
PubMed Central. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents . [Link]
Sources
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT (Assay protocol [protocols.io]
- 9. scispace.com [scispace.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Design, Synthesis and Anticancer Activity of New Thiazole-Tetrazole or Triazole Hybrid Glycosides Targeting CDK-2 via Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide
Welcome to the technical support guide for the synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this critical synthon in their work. The target molecule is a valuable building block in the development of novel therapeutic agents, notably for its applications in creating derivatives with potential antitumor activity[1].
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the common challenges encountered during its two-step synthesis. Our approach is built on explaining the causal relationships in the chemical transformations, ensuring you not only execute the steps but also understand the underlying principles for effective problem-solving.
Overall Synthetic Workflow
The synthesis is typically achieved via a two-step process: (1) A Hantzsch thiazole synthesis to form the core heterocyclic ester, followed by (2) hydrazinolysis to yield the final carbohydrazide.
Caption: High-level overview of the two-step synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Part 1: Hantzsch Synthesis of Ethyl 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylate
Question 1: My yield for the Hantzsch cyclization is consistently low (<50%). What are the common causes and how can I improve it?
Answer: Low yields in the Hantzsch thiazole synthesis are a frequent challenge. The root cause often lies in one of three areas: reagent quality, reaction conditions, or side reactions.
-
Causality & Solution - Reagent Quality:
-
Benzothioamide Purity: The thioamide is the primary nucleophile. Impurities can compete in the reaction. Ensure its purity by recrystallization (e.g., from ethanol/water) or by synthesizing it fresh from benzamide and Lawesson's reagent.
-
α-Haloketone Stability: Ethyl 2-chloroacetoacetate is susceptible to hydrolysis and self-condensation. Use a freshly opened bottle or distill it under reduced pressure before use. Store it in a cool, dark, and dry place.
-
-
Causality & Solution - Reaction Conditions:
-
Solvent: Anhydrous ethanol is the standard solvent. The presence of water can hydrolyze the α-haloketone. Ensure you are using a dry solvent.
-
Temperature & Reaction Time: The reaction typically requires heating to reflux to overcome the activation energy for both the initial S-alkylation and the subsequent cyclization/dehydration steps[2][3]. If TLC analysis shows significant unreacted starting materials after the standard reflux time (4-6 hours), consider extending it to 8-12 hours.
-
Stoichiometry: A 1:1 molar ratio is standard. An excess of one reagent can lead to side products and complicate purification. Use precise molar equivalents.
-
-
Causality & Solution - Work-up Procedure:
-
Neutralization: The reaction mixture is often acidic due to the formation of HCl. Upon cooling, the product may precipitate as a hydrochloride salt. Careful neutralization with a weak base like sodium bicarbonate or ammonium hydroxide solution is critical to isolate the free base form of the thiazole ester. Over-basification can lead to ester hydrolysis. Aim for a pH of 7-8.
-
Question 2: I'm observing multiple spots on my TLC plate post-reaction, even with pure starting materials. What are the likely side products?
Answer: The formation of multiple products indicates competing reaction pathways. In the Hantzsch synthesis, the primary side product is often an oxazole derivative if the starting thioamide is contaminated with amide. However, other possibilities exist.
-
Potential Side Product 1: Dimerization of Thioamide: Under certain conditions, thioamides can undergo self-condensation. This is less common but possible if reaction temperatures are excessively high for prolonged periods.
-
Potential Side Product 2: Uncyclized Intermediate: The initial S-alkylation product may be present if the cyclization/dehydration step is incomplete. This intermediate is generally less stable but can sometimes be isolated.
-
Mitigation Strategy: The most effective way to minimize these is through strict control of reaction conditions. Ensure an inert atmosphere (e.g., nitrogen) if you suspect oxidative side reactions. The most critical factor remains the purity of the thioamide starting material.
Part 2: Hydrazinolysis of the Thiazole Ester
Question 3: My hydrazinolysis reaction is not going to completion, and my NMR spectrum shows a mix of the starting ester and the desired hydrazide. How can I fix this?
Answer: Incomplete conversion is the most common issue in this step. Hydrazinolysis is a nucleophilic acyl substitution where hydrazine displaces the ethoxy group of the ester[4].
-
Causality & Solution - Insufficient Nucleophile:
-
Molar Excess of Hydrazine: The reaction is an equilibrium process. To drive it towards the product, a significant molar excess of hydrazine hydrate is required. A common starting point is 3-5 molar equivalents relative to the ester[5]. If conversion is still low, you can increase this to 10 equivalents.
-
Hydrazine Quality: Use a reputable source of hydrazine hydrate. Older bottles may have a lower concentration.
-
-
Causality & Solution - Reaction Kinetics:
-
Temperature: The reaction must be heated to reflux in a suitable solvent like ethanol. The increased temperature is necessary to provide sufficient energy for the nucleophilic attack to occur at a reasonable rate[4][6].
-
Reaction Time: Monitor the reaction by TLC (staining with iodine or potassium permanganate can help visualize the hydrazide). These reactions can be slow; refluxing for 12-24 hours is not uncommon.
-
-
Troubleshooting Workflow:
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Q2: What are the key spectroscopic signatures to confirm the formation of the intermediate ester and the final carbohydrazide?
A2: Monitoring the reaction's progress and confirming the final structures can be reliably done using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The key is to look for the appearance and disappearance of characteristic functional group signals.
| Technique | Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | This compound | Rationale for Change |
| ¹H NMR | ~1.3 ppm (t, 3H, -OCH₂CH₃ )~4.3 ppm (q, 2H, -OCH₂ CH₃)~2.7 ppm (s, 3H, Thiazole-CH₃ ) | Disappearance of triplet and quartet.Appearance of broad singlets for -NH -NH₂ (~4.5 ppm & ~9.5 ppm, D₂O exchangeable).[6]~2.7 ppm (s, 3H, Thiazole-CH₃ ) | Conversion of the ethyl ester group to the hydrazide group. |
| ¹³C NMR | ~14 ppm (-OCH₂CH₃ )~61 ppm (-OCH₂ CH₃)~162 ppm (Ester C =O) [7] | Disappearance of ester alkyl carbons.Carbonyl signal shifts slightly (~160-165 ppm).[6] | Change in the electronic environment of the carbonyl carbon and loss of the ethyl group. |
| FT-IR (cm⁻¹) | ~1710-1730 (Ester C=O stretch)~1250 (C-O stretch) | ~1650-1670 (Amide I C=O stretch)~3200-3400 (N-H stretching, two bands) | The C=O bond of the amide has less double bond character than the ester, lowering its stretching frequency. Appearance of N-H bonds. |
Q3: Are there any significant safety concerns with this synthesis?
A3: Yes, both steps involve hazardous reagents.
-
Ethyl 2-chloroacetoacetate: This is a lachrymator and is corrosive. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen. It can be absorbed through the skin. Strict handling procedures are mandatory. Use it exclusively in a fume hood, wear heavy-duty gloves (e.g., butyl rubber), and have a spill kit ready. Avoid contact with metal spatulas as it can react with metal oxides.
Validated Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzothioamide (10.0 g, 72.9 mmol) and anhydrous ethanol (100 mL).
-
Reagent Addition: Stir the mixture until the benzothioamide is fully dissolved. Add ethyl 2-chloroacetoacetate (12.0 g, 72.9 mmol) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours. Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Work-up: After completion, allow the mixture to cool to room temperature. A precipitate may form. Slowly add the mixture to 300 mL of cold water with stirring.
-
Neutralization: Adjust the pH to ~7.5 with a saturated solution of sodium bicarbonate.
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel, wash the solid with cold water (3 x 50 mL), and dry it under vacuum.
-
Purification: The crude product can be recrystallized from hot ethanol to yield a white or pale-yellow solid. Expected yield: 75-85%.
Protocol 2: Synthesis of this compound
-
Setup: In a 250 mL round-bottom flask with a reflux condenser and magnetic stirrer, suspend the ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (10.0 g, 38.3 mmol) in ethanol (120 mL).
-
Reagent Addition: Add hydrazine hydrate (9.6 g, 191.5 mmol, 5 equivalents) to the suspension.[4][5]
-
Reaction: Heat the mixture to reflux. The suspension should become a clear solution as the reaction progresses. Maintain reflux for 12-18 hours. Monitor by TLC until the starting ester spot has disappeared.
-
Isolation: Cool the reaction mixture to room temperature. Pour the solution slowly into 400 mL of ice-cold water with vigorous stirring. A white precipitate will form.
-
Filtration & Drying: Allow the suspension to stir in the ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry in a vacuum oven at 50 °C. Expected yield: 80-90%.
References
- CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.
- WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
-
Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
(PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. PubMed Central. [Link]
-
Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PubMed Central. [Link]
-
(PDF) Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate. ResearchGate. [Link]
- CN103408454A - Preparation method of hydrazide compound.
-
Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]
-
Recent Development in the Synthesis of Thiazoles. Bentham Science. [Link]
-
(E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide. MDPI. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
Lemon Pulp mediated Synthesis of acyl hydrazides. Inglomayor. [Link]
-
Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. [Link]
-
HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). ResearchGate. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
-
Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Publishing. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 6. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical st ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05939H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide
Welcome to the technical support center for the purification of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile chemical intermediate. As a key building block in the synthesis of various biologically active compounds, achieving high purity is critical for reliable downstream applications.[1]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Q1: My crude product is a sticky solid or an oil and fails to crystallize. How can I proceed with purification?
A1: This is a common issue, often caused by the presence of residual solvents, unreacted starting materials, or low-molecular-weight byproducts that act as crystallization inhibitors.
-
Initial Work-up: First, ensure that all volatile solvents from the reaction have been thoroughly removed under reduced pressure. A useful technique is to dissolve the oily residue in a suitable solvent like dichloromethane (DCM), wash it with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash. After drying the organic layer over anhydrous sodium sulfate or magnesium sulfate, the solvent can be removed in vacuo.[2]
-
Column Chromatography: If the product remains oily, column chromatography is the most effective method for purification. The choice of stationary and mobile phases is crucial. Silica gel is commonly used, with a gradient elution system. You can start with a non-polar solvent system, such as petroleum ether/ethyl acetate, and gradually increase the polarity to elute your target compound.[3][4] The appropriate solvent system should be determined by thin-layer chromatography (TLC) beforehand, aiming for an Rf value of 0.2-0.4 for the desired compound.[2]
Q2: After recrystallization, my product yield is significantly low. What factors could be responsible and how can I improve it?
A2: Low recovery from recrystallization is typically due to one of two reasons: either the product has significant solubility in the cold solvent, or too much solvent was used initially.
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. Ethanol is frequently reported as an effective solvent for this class of compounds.[5][6][7] If ethanol results in low yield, you might consider a mixed solvent system. For instance, you could dissolve the compound in a minimal amount of a "good" solvent (like ethanol or methanol) at an elevated temperature and then slowly add a "poor" solvent (like water or hexane) until turbidity is observed. Reheat the mixture until it is clear and then allow it to cool slowly.
-
Optimizing the Procedure:
-
Use a minimal amount of hot solvent: Add the hot solvent portion-wise to your crude product until it just dissolves. Using an excess amount of solvent will lead to a greater amount of your product remaining in the mother liquor upon cooling.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. This encourages the formation of larger, purer crystals. Rapid cooling, such as immediately placing the flask in an ice bath, can cause the product to precipitate out along with impurities. Once the solution has reached room temperature, cooling in an ice bath can then be used to maximize the recovery of the crystals.[5]
-
Q3: My NMR spectrum shows persistent peaks that do not correspond to my product. How can I identify and remove these impurities?
A3: The most common impurities are unreacted starting materials. The synthesis of this compound typically involves the reaction of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate with hydrazine hydrate.[8]
-
Impurity Identification: The likely impurities are the starting ester or the corresponding carboxylic acid (from hydrolysis of the ester).[9] You should compare the NMR spectrum of your crude product with the spectra of the starting materials. The ethyl ester, for example, will show characteristic signals for the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm).
-
Removal Strategies:
-
Unreacted Ester: If the starting ester is present, a second purification step is necessary. Recrystallization may be effective if the solubility profiles of the ester and the hydrazide are sufficiently different. If not, column chromatography is the recommended method.
-
Carboxylic Acid Impurity: The presence of 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid can be addressed with an acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild base such as a saturated solution of sodium bicarbonate. The carboxylic acid will be deprotonated and move to the aqueous layer, while your desired carbohydrazide remains in the organic layer.
-
Q4: I am observing streaking on my TLC plate and a colored band on my silica gel column, suggesting my compound might be decomposing. What should I do?
A4: Thiazole derivatives can sometimes be sensitive to the acidic nature of standard silica gel.[2] Decomposition on the column leads to poor separation and reduced yield.
-
Deactivating Silica Gel: You can neutralize the silica gel by preparing a slurry with your chosen eluent and adding 1-2% triethylamine. This will neutralize the acidic sites on the silica surface and can prevent the decomposition of sensitive compounds.
-
Using an Alternative Stationary Phase: If deactivation is not sufficient, consider using a different stationary phase. Neutral alumina is a good alternative for compounds that are sensitive to acid. The choice between basic, neutral, or acidic alumina depends on the stability of your compound. For most applications, neutral alumina is a safe starting point.
-
Rapid Chromatography: Minimize the time your compound spends on the column. "Flash" column chromatography, which uses pressure to increase the flow rate of the eluent, can be beneficial in this regard.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
Ethanol is widely reported in the literature as a suitable solvent for the recrystallization of this compound and its derivatives, often yielding a pure, crystalline solid upon cooling.[6][7][10]
Q2: What are the general starting conditions for purifying this compound by column chromatography?
A good starting point is to use silica gel as the stationary phase and a solvent system of ethyl acetate in petroleum ether or hexane. You can begin with a low polarity mixture (e.g., 10-20% ethyl acetate) and gradually increase the concentration of ethyl acetate to elute your product.[3][4] Always determine the optimal solvent system by TLC analysis first.
Q3: How can I definitively confirm the purity of my final product?
Purity should be assessed using a combination of techniques:
-
Melting Point: A sharp melting point that is consistent with reported values indicates high purity.
-
Chromatography: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
Spectroscopy: A clean NMR spectrum (¹H and ¹³C) where all peaks can be assigned to the product and are free of impurity signals is the gold standard. Mass spectrometry can be used to confirm the molecular weight of the compound.[6][7]
Q4: What are the best practices for storing purified this compound?
The compound should be stored in a tightly sealed container in a cool, dry place, away from light. For long-term storage, keeping it in a desiccator at 2-8°C is recommended to prevent degradation from moisture and heat.
Purification Protocols and Data
Table 1: Summary of Purification Techniques
| Technique | Stationary/Mobile Phase | Key Considerations | Expected Outcome |
| Recrystallization | Solvent: Ethanol | Ensure slow cooling for optimal crystal growth. Use a minimal amount of hot solvent to maximize yield. | High purity solid, but yield can be variable. |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Ethyl Acetate/Petroleum Ether Gradient | Monitor fractions by TLC. Deactivate silica with triethylamine if decomposition is suspected. | Good for purifying oils or removing closely related impurities. |
| Acid-Base Wash | Solvent: Dichloromethane or Ethyl AcetateAqueous: Sat. NaHCO₃ | Effective for removing acidic impurities like the corresponding carboxylic acid. | Removes specific impurities prior to final purification. |
Protocol 1: Recrystallization from Ethanol
Objective: To purify solid crude this compound.
Methodology:
-
Place the crude solid product in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to reflux with stirring until the solid completely dissolves. Add more ethanol in small portions if necessary.
-
Once a clear solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystal formation should be observed as the solution cools. For maximum recovery, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to obtain the final product.[5]
Protocol 2: Column Chromatography
Objective: To purify oily or highly impure this compound.
Methodology:
-
TLC Analysis: Determine an appropriate eluent system using TLC. A common starting point is a mixture of petroleum ether and ethyl acetate. The ideal system will give your product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, remove the solvent in vacuo to get a dry powder, and carefully add this powder to the top of the packed column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions.
-
Monitoring: Monitor the fractions being eluted using TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[2]
Purification Workflow Diagram
The following diagram outlines a decision-making process for selecting the appropriate purification strategy.
Caption: Decision tree for purification of this compound.
References
-
[4-{methyl}. PubMed Central.]([Link])
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. scbt.com [scbt.com]
- 10. 4-{[(1,3-Benzothiazolium-2-yl)hydrazono](phenyl)methyl}-3-methyl-1-phenyl-1H-pyrazol-5-olate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide
Welcome to the technical support center for the derivatization of 4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for creating novel derivatives from this versatile chemical scaffold. Here, we synthesize technical accuracy with field-proven insights to ensure your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of derivatizing this compound?
A1: this compound is a key building block in medicinal chemistry.[1] Its derivatization, most commonly through the carbohydrazide moiety, allows for the synthesis of a wide array of compounds, particularly hydrazones, by reacting it with various aldehydes and ketones. These derivatives are explored for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4]
Q2: What is the fundamental reaction mechanism for the derivatization of this carbohydrazide with an aldehyde or ketone?
A2: The reaction is a nucleophilic addition-elimination, specifically a condensation reaction, that forms a hydrazone (also known as a Schiff base). The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is typically followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N). This reaction is often catalyzed by a small amount of acid.[5][6]
Q3: Why is acid catalysis often recommended for this reaction?
A3: Acid catalysis enhances the electrophilicity of the carbonyl carbon on the aldehyde or ketone by protonating the carbonyl oxygen. This makes the carbonyl carbon more susceptible to nucleophilic attack by the weakly basic terminal nitrogen of the carbohydrazide. However, the amount of acid must be carefully controlled. Too much acid can protonate the carbohydrazide, neutralizing its nucleophilicity and thereby inhibiting the reaction.[5]
Q4: What are the most common solvents for this derivatization reaction?
A4: Ethanol is a widely used solvent for this type of condensation reaction as it effectively dissolves the carbohydrazide and many aldehydes/ketones, and is compatible with the typical reaction temperatures.[7][8] Other polar protic solvents like methanol can also be employed. For less soluble starting materials, dimethylformamide (DMF) or dioxane may be used.[8] The choice of solvent can influence reaction rates and the solubility of the resulting hydrazone product.[2][9]
Experimental Workflow & Protocols
General Protocol for Derivatization
This protocol provides a starting point for the synthesis of hydrazone derivatives from this compound.
Materials:
-
This compound
-
Substituted aldehyde or ketone (1.0 eq)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable volume of ethanol.
-
Addition of Aldehyde/Ketone: To the stirred solution, add an equimolar amount of the desired aldehyde or ketone.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature or heat to reflux. Reaction times can vary from 30 minutes to several hours, depending on the reactivity of the carbonyl compound.[7][10]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated, and the product can be precipitated by adding cold water.
-
Purification: Collect the solid product by filtration, wash with cold ethanol or water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.[11]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and derivatization of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Explanation & Validation | Recommended Solution |
| Impure Starting Materials | The purity of the starting carbohydrazide and the aldehyde/ketone is critical. Impurities can introduce side reactions that consume reactants.[12][13] | Ensure the purity of starting materials using techniques like NMR or melting point analysis. Recrystallize the carbohydrazide if necessary. |
| Insufficient Catalyst | The reaction is often slow without an acid catalyst. The absence of a catalyst can lead to an incomplete reaction.[5] | Add a catalytic amount (1-2 drops) of glacial acetic acid or a similar acid catalyst. |
| Excessive Catalyst | Too much acid can protonate the nucleophilic nitrogen of the carbohydrazide, rendering it unreactive towards the carbonyl compound. | Use only a catalytic amount of acid. If you suspect excess acid, consider running the reaction without a catalyst, or with a very minimal amount, especially with highly reactive aldehydes. |
| Low Reaction Temperature | Some less reactive aldehydes or ketones may require heating to proceed at a reasonable rate. | If no product is observed at room temperature after a few hours, heat the reaction mixture to reflux.[7] |
| Reaction Time Too Short | The reaction may not have reached completion. | Monitor the reaction by TLC until the starting material spot is no longer visible. |
Issue 2: Formation of Multiple Products/Impurities
| Potential Cause | Explanation & Validation | Recommended Solution |
| Side Reactions of Starting Materials | In the synthesis of the parent carbohydrazide via Hantzsch synthesis, side products such as isomeric thiazoles can form, which may carry over as impurities.[12] | Purify the this compound thoroughly before derivatization. |
| Decomposition of Carbohydrazide | While generally stable, prolonged heating in strong acidic or basic conditions could lead to the degradation of the carbohydrazide. | Avoid harsh reaction conditions. Use mild acid catalysis and moderate temperatures. |
| Formation of Stereoisomers | The resulting hydrazone can exist as E/Z stereoisomers due to restricted rotation around the C=N double bond. This can sometimes lead to multiple spots on TLC or doubled signals in NMR spectra.[14][15] | This is an inherent property of many hydrazones and not necessarily an impurity. The ratio of isomers can sometimes be influenced by solvent and temperature. |
| Unreacted Starting Materials | Incomplete reaction will leave starting materials in the final product mixture. | Optimize reaction conditions (time, temperature, catalyst) to drive the reaction to completion. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Explanation & Validation | Recommended Solution |
| Product is Soluble in the Reaction Solvent | The hydrazone derivative may be soluble in the reaction solvent (e.g., ethanol), preventing precipitation upon cooling. | Reduce the volume of the solvent by evaporation. Add a non-solvent like cold water to induce precipitation. |
| Oily Product Formation | The product may separate as an oil instead of a crystalline solid, making it difficult to handle. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-solvent interface. Alternatively, dissolve the oil in a minimal amount of a different solvent and attempt recrystallization. |
| Co-precipitation of Impurities | Impurities with similar solubility profiles to the desired product can co-precipitate, leading to a persistently impure solid. | If recrystallization from a single solvent is ineffective, try a two-solvent recrystallization system. Column chromatography may be necessary for challenging separations. |
Data Interpretation
Key Spectroscopic Signatures
| Technique | Key Feature | Expected Chemical Shift/Frequency | Interpretation |
| ¹H NMR | -NH proton | δ 11.0 - 12.5 ppm (broad singlet) | Confirms the presence of the hydrazone N-H proton.[2][7] |
| -N=CH proton | δ 8.0 - 8.5 ppm (singlet) | Indicates the formation of the azomethine group from an aldehyde.[2][7] | |
| Thiazole H-5 proton | Disappearance of the signal if the carbohydrazide was at C-5. | ||
| ¹³C NMR | -C=N carbon | δ 140 - 160 ppm | Confirms the formation of the imine carbon of the hydrazone. |
| FT-IR | N-H stretch | 3100 - 3300 cm⁻¹ | Indicates the presence of the N-H bond. |
| C=O stretch (amide) | Disappearance of the carbohydrazide C=O stretch (around 1640-1660 cm⁻¹) | Confirms the reaction of the carbohydrazide. | |
| C=N stretch | ~1600 - 1650 cm⁻¹ | Indicates the formation of the hydrazone C=N bond. |
Visualizing the Process
Reaction Mechanism
Caption: A decision tree for troubleshooting common experimental issues.
References
- Synthesis, computational study, solvatochromism and biological studies of thiazole-owing hydrazone deriv
- Discovery of New Hydrazone-Thiazole Polyphenolic Antioxidants through Computer-Aided Design and In Vitro Experimental Valid
- (PDF) Synthesis, computational study, solvatochromism and biological studies of thiazole-owing hydrazone derivatives Key findings.
- Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characteriz
- General synthesis for N-acylhydrazones 1–27 and hydrazides 28 and 29 (A). Chemical structures of compounds 1–27 (B).
- Synthesis of Novel Tricyclic N-Acylhydrazones as Tubulin Polymerization Inhibitors.
- Synthesis of Novel Tricyclic N-Acylhydrazones as Tubulin Polymeriz
- Mechanism for hydrazone formation from carbonyl and hydrazine compound.
-
Formation of oximes and hydrazones. Khan Academy. [Link]
- Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculost
- Synthesis, computational study, solvatochromism and biological studies of thiazole-owing hydrazone deriv
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
- The Hantzsch Thiazole Synthesis.
- Synthesis of thiazole hydrazone derivatives.
-
Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
- Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN.
-
synthesis of thiazoles. YouTube. [Link]
-
Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]
- Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosph
- Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online.
- 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts.
- General mechanism and catalyst/ligand sets for hydrazone addition to...
-
4-Methyl-2-Phenyl-1,3-Thiazole-5-Carbaldehyde. PubChem. [Link]
- Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules.
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
- Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. Hindawi.
- Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules.
- Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives.
- (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES.
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences.
- Synthetic protocol of the 4-phenyl-1,3-thiazole derivatives 4a–e.
- (PDF) Synthesis and characterization of the new thiazole Schiff base 2-(2-hydroxy) naphthylideneaminobenzothiazole and its complexes with Co(II), Cu(II), and Ni(II) ions.
- Thiazole. Wikipedia.
-
Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Khan Academy [khanacademy.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of New Hydrazone-Thiazole Polyphenolic Antioxidants through Computer-Aided Design and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide
Welcome to the technical support guide for the synthesis of 4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this important heterocyclic scaffold. Thiazole derivatives are foundational in numerous pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3] The target compound, this compound, serves as a key intermediate for building more complex bioactive molecules.[2]
This guide moves beyond a simple recitation of steps. It is structured as a series of troubleshooting questions and in-depth answers, reflecting the real-world challenges encountered during synthesis. We will dissect the causality behind common failures, provide validated protocols, and offer data-driven solutions to optimize your experimental outcomes.
The Synthetic Pathway: A Two-Stage Approach
The synthesis of this compound is robustly achieved in two primary stages. First is the formation of the thiazole core via the Hantzsch thiazole synthesis, followed by the conversion of the resulting ester into the desired carbohydrazide through hydrazinolysis.
Caption: Competing pathways in Hantzsch thiazole synthesis.
-
Troubleshooting & Prevention:
-
pH Control: Avoid strongly acidic conditions. The reaction is typically run without an added acid or base, as the hydrohalic acid (e.g., HCl) generated during the reaction is sufficient. If starting materials are salts, neutralization may be necessary.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction. The desired thiazole product is typically more nonpolar than the starting materials and any highly polar byproducts.
-
Part 2: Troubleshooting the Hydrazinolysis Reaction (Stage 2)
This stage converts the stable ethyl ester intermediate into the reactive carbohydrazide, making it ready for subsequent coupling reactions.
FAQ 3: The conversion of my ester to the carbohydrazide is incomplete. How can I drive this reaction to completion?
Incomplete conversion is a common issue in hydrazinolysis, leaving you with a difficult-to-separate mixture of the starting ester and the product carbohydrazide.
Answer: This is fundamentally a problem of reaction kinetics and equilibrium. To drive the reaction forward, you must optimize the molar ratio of hydrazine, reaction time, and temperature.
-
Expertise & Causality:
-
Hydrazine Molar Ratio: Hydrazine hydrate is both a reactant and often part of the solvent system. A significant molar excess (e.g., 5-10 equivalents) is required to shift the equilibrium towards the product side, ensuring the ester is fully consumed. [4] * Temperature: While some hydrazinolysis reactions can proceed at room temperature, heating the mixture to reflux in a solvent like ethanol or isopropanol significantly increases the reaction rate. [4]This provides the necessary energy for the nucleophilic acyl substitution to occur efficiently.
-
Reaction Time: These reactions are not instantaneous. A reflux period of 3-4 hours is a good starting point, but the reaction should always be monitored by TLC until the starting ester spot has completely disappeared.
-
Validated Protocol: Synthesis of this compound
This protocol provides a robust method for the conversion.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate in ethanol (approx. 15 mL per 0.01 mol of ester).
-
Reagent Addition: Add hydrazine monohydrate (5.0 to 10.0 equivalents) to the solution.
-
Heating: Heat the reaction mixture to reflux (approx. 78-80 °C) with stirring for 3-5 hours.
-
Monitoring: Periodically check the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The carbohydrazide product is typically more polar and will have a lower Rf value than the starting ester.
-
Workup: Once the starting material is consumed, allow the mixture to cool to room temperature and then place it in a refrigerator or ice bath for several hours to facilitate precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold ethanol to remove any residual hydrazine.
-
Drying: Dry the white solid product under vacuum to obtain the final this compound. [5]
FAQ 4: My final carbohydrazide product is an off-white or yellowish solid that is difficult to purify. What are the likely impurities?
Product discoloration and purification difficulties suggest the presence of residual starting materials or byproducts from side reactions.
Answer: The most common impurities are unreacted starting ester and oxidation byproducts.
-
Unreacted Ester: As discussed in FAQ 3, incomplete reaction is the primary source of contamination. The ester is structurally similar to the carbohydrazide, which can make separation by simple filtration challenging.
-
Oxidation/Decomposition Products: Hydrazine and its derivatives can be susceptible to air oxidation, especially at elevated temperatures, which can lead to colored impurities. While the thiazole ring itself is quite stable, minor decomposition can occur during prolonged heating. [3]
-
Purification Strategy: Recrystallization Recrystallization is the most effective method for purifying the final product.
-
Solvent Selection: Ethanol is an excellent choice for recrystallization. The carbohydrazide should be sparingly soluble at room temperature but highly soluble in hot ethanol.
-
Procedure:
-
Dissolve the crude product in a minimal amount of boiling ethanol.
-
If colored impurities are present and insoluble, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature, then to 0-4 °C in an ice bath.
-
Collect the resulting pure, white crystals by vacuum filtration.
-
Wash with a small amount of cold ethanol and dry under vacuum. This procedure has been shown to yield high-purity product. [6] By systematically addressing these common issues, researchers can significantly improve the yield, purity, and reproducibility of their synthesis of this compound, ensuring a reliable supply of this valuable intermediate for drug discovery and development.
-
-
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Al-Sultani, A. A. J., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(16), 4963. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]
-
CUTM Courseware. Thiazole. Available from: [Link]
-
Fan, Z., et al. (2021). Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. Journal of Chemistry, 2021, 5527545. Available from: [Link]
- Google Patents. (2020). CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.
-
Kamal, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4887. Available from: [Link]
-
Wikipedia. Thiazole. Available from: [Link]
-
Britannica. Thiazole. Available from: [Link]
Sources
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents [patents.google.com]
- 5. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening | MDPI [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Screening Thiazole Carbohyrdazide Derivatives
Welcome to the technical support center for researchers working with thiazole carbohydrazide derivatives. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common challenges in your screening campaigns. Our goal is to equip you with the expertise to anticipate, identify, and resolve experimental issues, ensuring the integrity and success of your research.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary applications of thiazole carbohydrazide derivatives in drug discovery?
-
My synthesized thiazole carbohydrazide derivative has poor solubility in aqueous buffers. What can I do?
-
I'm observing inconsistent results in my biological assays. What could be the cause?
-
Are there known off-target effects associated with this class of compounds?
-
-
Troubleshooting Guides
-
Issue 1: Low or No Product Yield During Synthesis
-
Issue 2: Compound Precipitation in Assay Wells
-
Issue 3: High Hit Rate and Poor Selectivity in High-Throughput Screening (HTS)
-
Issue 4: Irreproducible IC50 Values
-
Issue 5: Suspected Pan-Assay Interference Compounds (PAINS)
-
-
Experimental Protocols
-
Protocol 1: Assessing Aqueous Solubility of Thiazole Carbohyrdazide Derivatives
-
Protocol 2: Counter-Screening for Assay Interference
-
-
References
Frequently Asked Questions (FAQs)
What are the primary applications of thiazole carbohydrazide derivatives in drug discovery?
Thiazole carbohydrazide derivatives are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. The thiazole ring is a key structural motif in numerous FDA-approved drugs.[1][2] The carbohydrazide functional group provides a flexible linker and hydrogen bonding capabilities, making these derivatives attractive for targeting various biological macromolecules.
Key therapeutic areas of investigation for these derivatives include:
-
Anticancer Agents: Many derivatives have shown potent cytotoxic effects against various cancer cell lines, including breast, liver, and lung cancer.[3][4][5][6][7] Their mechanisms of action can involve apoptosis induction and cell cycle arrest.[3][6]
-
Antimicrobial and Antifungal Agents: The thiazole scaffold is a well-established pharmacophore in the development of new antimicrobial and antifungal drugs.[8][9][10][11]
-
Enzyme Inhibitors: These compounds have been successfully screened as inhibitors of various enzymes, such as α-amylase, which is relevant for diabetes treatment.[12][13][14]
-
Antimalarial and Other Antiparasitic Activities: Thiazole-based compounds have demonstrated promising activity against parasites like Plasmodium falciparum.[8]
My synthesized thiazole carbohydrazide derivative has poor solubility in aqueous buffers. What can I do?
Poor aqueous solubility is a common challenge with aromatic heterocyclic compounds.[15] Thiazole carbohydrazide derivatives, with their often planar and rigid structures, can be prone to aggregation and precipitation in the aqueous environment of biological assays.
Here are some initial steps to address this:
-
Co-solvents: While DMSO is a common solvent for initial stock solutions, its concentration in the final assay should typically be kept below 1% (and often below 0.5%) to avoid solvent-induced artifacts. If solubility remains an issue, consider the use of other co-solvents like ethanol or PEG-400, but always validate their compatibility with your assay.
-
pH Adjustment: The carbohydrazide moiety and any acidic or basic functional groups on your derivative mean that its charge state, and therefore solubility, can be pH-dependent. Assess the pKa of your compound and consider adjusting the pH of your assay buffer, if your biological system can tolerate it.
-
Formulation Strategies: For more advanced studies, formulation approaches such as the use of cyclodextrins or lipid-based formulations can be explored to enhance solubility.
For a detailed protocol on assessing solubility, please refer to Protocol 1: Assessing Aqueous Solubility of Thiazole Carbohyrdazide Derivatives .
I'm observing inconsistent results in my biological assays. What could be the cause?
Inconsistent results can stem from several factors, ranging from compound stability to assay-specific issues.
-
Compound Stability in DMSO: Thiazole derivatives can be susceptible to degradation in DMSO, especially with prolonged storage or exposure to light.[16] The sulfur atom in the thiazole ring can be oxidized, and other functional groups may be labile. It is recommended to store DMSO stocks at -20°C or -80°C under an inert atmosphere and to use freshly prepared solutions for critical experiments.[17]
-
Assay Interference: Thiazole-containing compounds, particularly those with reactive functional groups, can interfere with assay readouts.[18] This can manifest as false-positive or false-negative results. For more information, see the section on Pan-Assay Interference Compounds (PAINS) .
-
Aggregation: Poorly soluble compounds can form aggregates at higher concentrations, leading to non-specific inhibition and erratic dose-response curves.
Are there known off-target effects associated with this class of compounds?
Yes, certain thiazole-containing scaffolds have been identified as potential Pan-Assay Interference Compounds (PAINS).[19][20][21] PAINS are compounds that appear as hits in multiple, unrelated high-throughput screens due to non-specific activity.[20][22] This can be caused by various mechanisms, including:
-
Reactivity: Some thiazole derivatives can be electrophilic and react non-specifically with proteins, particularly with cysteine residues.[19][23]
-
Redox Activity: The thiazole ring system can participate in redox cycling, which can interfere with assays that are sensitive to reactive oxygen species (ROS).
-
Aggregation: As mentioned, compound aggregates can sequester proteins or interfere with optical readouts.[21]
It is crucial to be aware of these potential liabilities and to perform appropriate counter-screens to validate any initial hits.
Troubleshooting Guides
Issue 1: Low or No Product Yield During Synthesis
Q: I am following a published synthesis protocol for a thiazole carbohydrazide derivative, but I'm getting a very low yield or no product at all. What could be wrong?
A: Low synthetic yields are a common frustration. Let's break down the potential causes and solutions in a systematic way. The Hantzsch thiazole synthesis and subsequent modifications are common routes, and each step has its potential pitfalls.[24][25]
Potential Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Poor Quality of Starting Materials | The purity of your starting materials is paramount. For instance, α-haloketones can be unstable, and thioamides can contain impurities. Actionable Advice: 1. Verify the purity of your reactants using NMR or melting point analysis.[24] 2. Use freshly purified starting materials whenever possible. |
| Suboptimal Reaction Conditions | Temperature, reaction time, and solvent choice are critical. A reaction that works for one derivative may not be optimal for another with different substituents. Actionable Advice: 1. Systematically vary the reaction temperature and time.[24] 2. Screen different solvents. For example, some reactions proceed better in ethanol, while others may require a higher boiling point solvent like DMF.[26] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to identify the optimal reaction time and to check for the formation of side products.[24] |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants can lead to incomplete reactions or the formation of side products. Actionable Advice: Double-check your calculations and ensure accurate weighing of all reactants.[24] |
| Side Reactions | Under certain conditions, especially acidic ones, the Hantzsch synthesis can yield isomeric byproducts.[24] Actionable Advice: Consider running the reaction under neutral or basic conditions to favor the desired product.[24] |
Issue 2: Compound Precipitation in Assay Wells
Q: My compound is soluble in the DMSO stock, but I see visible precipitation when I add it to the aqueous assay buffer. How can I resolve this?
A: This is a classic solubility problem. The high concentration of your compound in DMSO is not maintained when diluted into an aqueous environment.
Troubleshooting Workflow
Caption: Decision tree for addressing compound precipitation.
Issue 3: High Hit Rate and Poor Selectivity in High-Throughput Screening (HTS)
Q: My HTS campaign yielded a surprisingly high number of "active" thiazole carbohydrazide derivatives, and many seem to be active against unrelated targets. What's going on?
A: A high hit rate with poor selectivity is a red flag for non-specific activity or assay interference, a known issue with certain heterocyclic scaffolds.[19][23]
Possible Explanations:
-
Pan-Assay Interference Compounds (PAINS): Your library may contain a significant number of PAINS. These compounds often contain reactive functional groups that can covalently modify proteins or interfere with the assay technology itself (e.g., fluorescence quenching or enhancement).[20][21] The hydrazone moiety, in particular, can be a structural alert for PAINS.[20]
-
Compound Aggregation: At the concentrations used in HTS, poorly soluble compounds can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.
Action Plan:
-
Computational Filtering: Run your hit structures through a PAINS filter. Several online tools and cheminformatics toolkits have built-in filters to identify problematic substructures.
-
Orthogonal Assays: Validate your hits using a secondary assay that has a different readout technology.[18] For example, if your primary assay is fluorescence-based, a secondary assay could be based on mass spectrometry or bioluminescence.
-
Detergent Sensitivity: Test the activity of your hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). The activity of aggregators is often significantly reduced in the presence of detergents.
Issue 4: Irreproducible IC50 Values
Q: I'm trying to generate a dose-response curve for one of my lead compounds, but the IC50 value varies significantly between experiments. How can I improve reproducibility?
A: Irreproducible IC50 values often point to issues with compound handling, stability, or complex interactions within the assay system.
Key Areas to Investigate
| Factor | Troubleshooting Strategy |
| Compound Stability | As discussed, thiazole derivatives can degrade in DMSO.[17][16] Action: Prepare fresh serial dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Time-Dependent Inhibition | Your compound may be a slow-binding or irreversible inhibitor. Action: Perform pre-incubation experiments where the compound and target are incubated together for varying amounts of time before initiating the reaction. This will reveal any time-dependent effects. |
| Assay Conditions | Minor variations in assay conditions (e.g., enzyme concentration, substrate concentration, incubation time) can impact the apparent IC50. Action: Strictly standardize all assay parameters. Ensure that the enzyme concentration is in the linear range of the assay and that substrate concentration is appropriate for the desired mode of inhibition study (e.g., at or below the Km for competitive inhibitors). |
| Solubility Limits | If the upper concentrations of your dose-response curve exceed the compound's solubility limit, the IC50 value will be skewed. Action: Visually inspect the highest concentrations for precipitation. Consider determining the aqueous solubility of your compound (see Protocol 1 ). |
Issue 5: Suspected Pan-Assay Interference Compounds (PAINS)
Q: My lead compound has been flagged as a potential PAIN. Does this mean I should abandon it?
A: Not necessarily, but it requires a rigorous and skeptical approach to validation. A PAINS flag is a warning, not a definitive condemnation.[22] The key is to demonstrate that the observed biological activity is due to a specific interaction with your target and not an artifact.
Validation Workflow for Potential PAINS
Caption: Workflow for validating a potential PAIN.
Key Validation Steps:
-
Structure-Activity Relationship (SAR): Synthesize and test analogs of your compound.[27][28] Specific inhibitors usually have a steep SAR, where small structural changes lead to significant changes in activity. In contrast, non-specific compounds often have a "flat" SAR.
-
Direct Target Engagement: Use biophysical methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays (TSA) to demonstrate that your compound physically binds to the intended target.
-
Mechanism of Action Studies: Conduct experiments to show that the compound affects the target in a biologically relevant manner in a cellular context. For example, if you are targeting a kinase, show that the compound inhibits phosphorylation of a known downstream substrate in cells.[29]
Experimental Protocols
Protocol 1: Assessing Aqueous Solubility of Thiazole Carbohyrdazide Derivatives
Objective: To determine the kinetic solubility of a test compound in a specified aqueous buffer.
Materials:
-
Test compound
-
DMSO (anhydrous)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplates (polypropylene for compound storage, clear for reading)
-
Plate shaker
-
Plate reader with capability to measure absorbance or turbidity
Procedure:
-
Prepare a Concentrated Stock: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a Dilution Series: In a polypropylene 96-well plate, perform a serial dilution of the 10 mM stock in DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilute into Aqueous Buffer: In a clear 96-well plate, add 99 µL of the aqueous buffer to each well. Add 1 µL of the DMSO serial dilutions to the corresponding wells. This will create a final DMSO concentration of 1% and a compound concentration range from 100 µM down.
-
Equilibrate: Seal the plate and shake at room temperature for 1-2 hours to allow for equilibration.
-
Measure Turbidity: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 650 nm). An increase in absorbance compared to the buffer-only control indicates precipitation.
-
Determine Solubility: The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility limit under these conditions.
Protocol 2: Counter-Screening for Assay Interference
Objective: To determine if a compound interferes with the assay technology (e.g., fluorescence).
Materials:
-
Test compound
-
All assay components (buffer, enzyme, substrate, detection reagents)
-
Plate reader used for the primary assay
Procedure (Example for a Fluorescence-Based Assay):
-
Run the Assay in the Absence of Enzyme:
-
Set up assay wells containing buffer, substrate, and the test compound at various concentrations.
-
Do NOT add the enzyme.
-
Add the detection reagents.
-
Read the fluorescence.
-
Interpretation: Any change in fluorescence in the absence of enzymatic activity indicates that the compound is directly interfering with the fluorescent substrate or detection reagents.
-
-
Run the Assay with Inactivated Enzyme:
-
Set up assay wells containing buffer, substrate, and the test compound.
-
Add heat-inactivated enzyme (or enzyme from a species not inhibited by the compound).
-
Add detection reagents and read the fluorescence.
-
Interpretation: This control helps to identify compounds that may interact with the protein in a non-catalytic manner to produce a signal.
-
-
Assess Redox Activity (for relevant assays):
-
Include a reducing agent like DTT in the assay buffer.
-
Interpretation: If the compound's activity is significantly diminished by DTT, it may be acting through an oxidative mechanism.
-
References
- Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed. (2016-07-15).
- PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - NIH.
- Pan-assay interference compounds - Wikipedia.
- Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. (2020-10-02).
- Synthesis and biological evaluation of thiazole deriv
- Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migr
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
- Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations - Longdom Publishing. (2015-03-29).
- Research Article Thiazole Based Carbohydrazide Derivatives as 𝛼-Amylase Inhibitor and Their Molecular Docking Study - Semantic Scholar. (2019-01-22).
- (PDF) Synthesis and biological evaluation of 2-(2-hydrazinyl)
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI.
- Pan-assay interference compounds – Knowledge and References - Taylor & Francis.
- Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC - NIH. (2025-09-19).
- (PDF)
- PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS | Journal of Medicinal Chemistry - ACS Public
- Troubleshooting low yield in the synthesis of thiazole compounds - Benchchem.
- improving the stability of thiazole compounds in DMSO for long-term storage - Benchchem.
- SAR and optimization of thiazole analogs as potent stearoyl-CoA desaturase inhibitors - PubMed. (2010-03-01).
- Thiazole Based Carbohydrazide Derivatives as α -Amylase Inhibitor and Their Molecular Docking Study - ResearchG
- Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflamm
- The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydr
- Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - NIH.
- Synthesis and cytotoxicity of novel (thiazol-2-yl)
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central.
- An Overview of Thiazole Derivatives and its Biological Activities. (2023-08-20).
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023-10-27).
- Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective - PubMed Central. (2023-07-24).
- Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - NIH. (2025-04-23).
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021-04-25).
- Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties - DergiPark. (2024-09-27).
- 4-(3-Nitrophenyl)
- Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - NIH.
- Synthesis, Characterization of Novel Thiazole Hydrazine Derivatives, and Inhibitory Action Against the VEGFR-2 | Request PDF - ResearchG
- Synthesis of novel heterocycles using 1,2,3‐triazole‐4‐carbohydrazides as precursors.
- Synthesis and cytotoxicity of novel (thiazol-2-yl)hydrazine derivatives as promising anti-Candida agents - PubMed.
- SAR study of analogues 1, 2, and 3.
- New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare. (2023-06-09).
- New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investig
- Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC - NIH. (2020-09-25).
- Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC - NIH. (2025-02-05).
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety [pubmed.ncbi.nlm.nih.gov]
- 4. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. nanobioletters.com [nanobioletters.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and cytotoxicity of novel (thiazol-2-yl)hydrazine derivatives as promising anti-Candida agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 21. longdom.org [longdom.org]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. sussex.figshare.com [sussex.figshare.com]
- 26. researchgate.net [researchgate.net]
- 27. SAR and optimization of thiazole analogs as potent stearoyl-CoA desaturase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide
Welcome to the technical support center for the synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. We will delve into the mechanistic underpinnings of the reaction, providing field-proven insights to ensure your success.
Overview of the Synthetic Pathway
The most reliable and commonly employed route to synthesize this compound involves a two-step process. First, the core thiazole heterocycle is constructed via the Hantzsch thiazole synthesis to form an ester intermediate. This intermediate is then converted to the final carbohydrazide product through hydrazinolysis.
Caption: General two-step synthesis pathway.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Stage 1: Hantzsch Thiazole Synthesis (Ester Intermediate)
Question 1: My yield for the Hantzsch thiazole synthesis of the ester intermediate is consistently low. What are the primary causes?
Answer: Low yields in the Hantzsch synthesis typically stem from three main areas: reagent quality, suboptimal reaction conditions, and procedural losses.[1][2]
-
Reagent Purity:
-
Thiobenzamide: Impurities in thiobenzamide can inhibit the reaction. It is crucial to use a high-purity starting material or purify it by recrystallization before use.
-
Ethyl 2-chloroacetoacetate: This α-halo ketoester is susceptible to decomposition, especially if it is old or has been improperly stored. It is highly recommended to use freshly distilled or newly purchased reagent. Impurities can lead to unwanted side reactions.[1]
-
-
Reaction Conditions:
-
Temperature: While heating is necessary to drive the condensation and cyclization, excessive temperatures can lead to polymerization and the formation of dark, tarry byproducts, which significantly reduces the yield.[3] A gentle reflux in ethanol is generally optimal.
-
Reaction Time: The reaction should be monitored by Thin Layer Chromatography (TLC). Insufficient reaction time will result in unreacted starting materials, while prolonged heating can promote side product formation.
-
-
Procedural Issues:
-
Moisture: Ensure all glassware is thoroughly dried, as water can interfere with the reaction intermediates.[2]
-
Workup: The thiazole product may have some solubility in the aqueous phase during workup. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate) to minimize losses.
-
Question 2: My TLC plate shows multiple spots after the Hantzsch reaction, and the crude product is a dark oil instead of a solid. What are these impurities?
Answer: The presence of multiple spots and a dark, oily product points towards significant side reactions. The Hantzsch synthesis, while robust, is not immune to competing pathways.[4]
-
Likely Side Products:
-
Unreacted Starting Materials: The most obvious impurities are unreacted thiobenzamide and ethyl 2-chloroacetoacetate.
-
Intermediate Species: The initial S-alkylation product may be present if the subsequent cyclization and dehydration steps are incomplete. The mechanism involves an initial SN2 reaction followed by an intramolecular attack of the nitrogen on the ketone.[4] If cyclization is slow, this intermediate can accumulate.
-
Polymerization/Tarry Byproducts: As mentioned, overheating can cause starting materials or reactive intermediates to polymerize, resulting in the characteristic dark, intractable tar.[3]
-
-
Troubleshooting Strategy:
-
Verify Starting Material Purity: Run a TLC of your starting materials to ensure they are single spots.
-
Optimize Temperature: Reduce the reflux temperature or switch to a lower-boiling solvent and monitor the reaction progress carefully.
-
Purification: A flash column chromatography is often necessary to separate the desired thiazole ester from the side products and baseline tar. A gradient elution starting with hexane/ethyl acetate is typically effective.
-
Caption: Troubleshooting workflow for the Hantzsch synthesis step.
Stage 2: Hydrazinolysis (Conversion to Carbohydrazide)
Question 3: The conversion of my thiazole ester to the carbohydrazide is slow or incomplete. How can I improve the yield of this step?
Answer: The hydrazinolysis of an ester is generally a straightforward nucleophilic acyl substitution. However, its efficiency depends critically on reagent stoichiometry, temperature, and reaction time.[5]
-
Hydrazine Hydrate:
-
Stoichiometry: A significant molar excess of hydrazine hydrate is often required to drive the reaction to completion. Using a 5-10 fold excess is a common starting point.
-
Purity: Use a reputable source of hydrazine hydrate. While less critical than in the first step, impurities can affect the final product's purity.
-
-
Reaction Conditions:
-
Temperature: This reaction typically requires heating to reflux in a suitable solvent like ethanol to proceed at a reasonable rate.[6]
-
Reaction Time: Monitor the disappearance of the starting ester by TLC. These reactions can take several hours (from 3 to 24 hours) to go to completion.[6]
-
Solvent: Ethanol is the most common and effective solvent for this transformation.[5][6] It readily dissolves both the ester and hydrazine hydrate and has an appropriate boiling point for reflux.
-
-
Product Isolation:
-
The final carbohydrazide product often has lower solubility than the starting ester and may precipitate from the reaction mixture upon cooling.[6] This can be an effective initial purification step. Chilling the reaction mixture in an ice bath or refrigerator can maximize the precipitation of the product.[6]
-
Question 4: My final this compound product is an off-white or yellow solid and is difficult to purify by recrystallization. What should I do?
Answer: An off-color product indicates the presence of impurities. If standard recrystallization from a single solvent (like ethanol) is ineffective, more advanced techniques may be required.
-
Source of Impurities:
-
Carryover: Impurities from the initial Hantzsch synthesis may have been carried through to the final step.
-
Hydrazine Byproducts: Excess hydrazine and its side products can contaminate the final product.
-
Degradation: The thiazole ring or hydrazide moiety might show some instability under prolonged heating, leading to minor degradation products.
-
-
Purification Strategies:
-
Recrystallization: This should always be the first attempt. Systematically screen different solvents. A mixed-solvent system (e.g., ethanol/water, DMF/ethanol) can sometimes provide better crystals than a single solvent.
-
Washing/Trituration: Before recrystallization, wash the crude solid with a solvent in which the product is poorly soluble but the impurities are soluble. For example, washing with cold diethyl ether or a small amount of cold ethanol can remove less polar impurities.
-
Flash Column Chromatography: While not always ideal for highly polar compounds like carbohydrazides, it can be effective. A polar mobile phase, such as dichloromethane/methanol, is typically required.
-
Acid-Base Wash: If the impurities are acidic or basic, an acid-base wash during the workup (before crystallization) can be effective. However, be cautious as the hydrazide itself can react with strong acids or bases.
-
Frequently Asked Questions (FAQs)
Q: Which analytical techniques are most important for monitoring this synthesis?
A: Thin Layer Chromatography (TLC) is indispensable for real-time reaction monitoring to track the consumption of starting materials and the formation of the product. For characterization, ¹H NMR and ¹³C NMR are essential to confirm the structure of the intermediates and the final product.[7][8] Mass Spectrometry (MS) is crucial for confirming the molecular weight, and Infrared (IR) Spectroscopy can be used to identify key functional groups like the C=O of the ester and the N-H and C=O bands of the carbohydrazide.
Q: How critical is the choice of the α-halo ketoester in the Hantzsch synthesis?
A: The choice is very important. Ethyl 2-chloroacetoacetate is commonly used and is generally preferred over the bromo-analogue due to its lower cost and greater stability, while still being sufficiently reactive. Using a different ester (e.g., methyl or tert-butyl) will alter the reactivity in the subsequent hydrazinolysis step but is a viable option.
Q: Are there any major safety concerns with this synthesis?
A: Yes. Hydrazine hydrate is toxic and a suspected carcinogen; it must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses).[9] α-Halo ketoesters are lachrymatory and skin irritants. Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
This protocol is based on the principles of the Hantzsch thiazole synthesis.[4][10]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiobenzamide (1.0 eq) and absolute ethanol (approx. 5-10 mL per gram of thiobenzamide).
-
Reagent Addition: Stir the mixture to dissolve/suspend the thiobenzamide. Add ethyl 2-chloroacetoacetate (1.1 eq) to the flask.
-
Reaction: Heat the reaction mixture to a gentle reflux. The temperature should be maintained around 80-85 °C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from ethanol to yield the pure ester.
-
| Parameter | Recommended Value | Rationale |
| Solvent | Absolute Ethanol | Good solubility for reactants; appropriate boiling point for reflux. |
| Temperature | ~80-85 °C (Reflux) | Sufficient energy for cyclization without causing degradation.[11] |
| Equivalents | 1.1 eq of Ethyl 2-chloroacetoacetate | A slight excess ensures complete consumption of the thiobenzamide. |
| Reaction Time | 2-4 hours | Typical duration; must be confirmed by TLC monitoring. |
Protocol 2: Synthesis of this compound
This protocol is adapted from general procedures for converting esters to carbohydrazides.[6][8]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the purified Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1.0 eq) in absolute ethanol.
-
Reagent Addition: Add an excess of hydrazine hydrate (e.g., 10 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 3-24 hours.
-
Monitoring: Monitor the disappearance of the starting ester by TLC (a more polar solvent system like 1:1 Hexane:Ethyl Acetate or pure Ethyl Acetate may be needed). The product will be a highly polar spot near the baseline.
-
Isolation & Purification:
-
Cool the reaction mixture to room temperature, then place it in an ice bath for at least 1 hour to induce precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove residual hydrazine.
-
Dry the product under vacuum. If further purification is needed, recrystallize the solid from ethanol.
-
| Parameter | Recommended Value | Rationale |
| Solvent | Absolute Ethanol | Excellent solvent for the reaction and for product recrystallization.[6] |
| Temperature | ~80-85 °C (Reflux) | Drives the nucleophilic acyl substitution at a practical rate. |
| Equivalents | 5-10 eq of Hydrazine Hydrate | A large excess is used to push the equilibrium towards the product. |
| Reaction Time | 3-24 hours | Reaction can be slow; must be monitored for completion.[6] |
References
-
MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available from: [Link]
- Google Patents. (n.d.). CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.
- Google Patents. (n.d.). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
-
PubMed Central (PMC). (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Available from: [Link]
-
Semantic Scholar. (2021). Research Article Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. Available from: [Link]
-
National Institutes of Health (NIH). (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Available from: [Link]
-
YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]
-
ResearchGate. (2021). (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Available from: [Link]
-
IOP Publishing. (n.d.). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Available from: [Link]
-
National Institutes of Health (NIH). (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]
-
Scholars Research Library. (n.d.). Synthesis, characterization and biological evaluation of thiazole incorporated triazole compounds. Available from: [Link]
-
ACS Publications. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors | Request PDF. Available from: [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Technical Support Center: Recrystallization of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide
Welcome to the technical support center for the purification of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide. As Senior Application Scientists, we have compiled this guide based on our extensive experience in synthetic chemistry and purification sciences. This document provides practical, in-depth solutions to common challenges encountered during the recrystallization of this specific thiazole derivative, empowering you to achieve optimal purity and yield in your research.
Troubleshooting Guide: Addressing Common Recrystallization Issues
This section is designed to provide immediate solutions to specific problems you may encounter during your experiment.
Question: My this compound is "oiling out" instead of forming crystals. What is happening and how do I fix it?
Answer: "Oiling out" occurs when the dissolved solid comes out of the supersaturated solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[1] This is a common issue with compounds that have relatively low melting points or when the solution is too concentrated.
Immediate Corrective Actions:
-
Re-heat the Solution: Place the flask back on the heat source to redissolve the oil into the solvent.
-
Add More "Good" Solvent: Add a small amount (e.g., 5-10% of the current volume) of the hot primary solvent to the mixture. This decreases the solution's saturation point, requiring a lower temperature for precipitation to begin, which is hopefully below the compound's melting point.[1]
-
Slow Cooling: Ensure the solution cools as slowly as possible. A shallow solvent pool in a large flask can cool too quickly.[2] Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass to trap solvent vapors and heat.
-
Vigorous Agitation: As the solution cools to a temperature just above where it oiled out previously, scratch the inner surface of the flask with a glass rod.[3] The microscopic scratches provide nucleation sites for crystal growth.
Question: I've followed the cooling protocol, but no crystals have formed. What should I do?
Answer: The absence of crystal formation despite a cooled, saturated solution indicates a state of supersaturation.[3] The system requires an energy barrier to be overcome to initiate nucleation.
Methods to Induce Crystallization:
-
Scratching Method: Vigorously scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. The high-frequency vibrations and etched glass surface can provide the necessary energy for nucleation.[3]
-
Seed Crystal: If available, add a single, tiny crystal of pure this compound to the solution. This provides a perfect template for further crystal growth.[2]
-
"Solvent Shock": If using a solvent pair system (e.g., ethanol/water), add a very small amount of the anti-solvent (water) to a localized area. This can sometimes provide the necessary shock to induce nucleation.[4]
-
Reduced Temperature: Cool the flask in an ice bath. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals, but it is often effective at forcing precipitation.
-
Concentrate the Solution: It's possible too much solvent was used initially.[1] Gently heat the solution to boil off a portion of the solvent, then attempt the cooling process again.
Question: My final yield of purified product is very low. What are the likely causes?
Answer: A low yield is a frequent issue in recrystallization and can stem from several procedural missteps.[2]
Potential Causes and Solutions:
-
Excessive Solvent Use: The most common cause is using too much solvent to dissolve the initial crude product.[3] This keeps a significant portion of your compound dissolved in the mother liquor even after cooling. Solution: Always use the minimum amount of near-boiling solvent required for complete dissolution.
-
Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), product is lost. Solution: Use a slight excess of hot solvent before filtering and pre-heat your funnel and filter flask to prevent cooling during transfer.[1]
-
Washing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will redissolve a portion of your product. Solution: Always use a minimal amount of ice-cold recrystallization solvent for washing.[3]
-
Incorrect Solvent Choice: The chosen solvent may have too high a solubility for your compound, even at low temperatures. Solution: Perform small-scale solubility tests to find a solvent that shows a large solubility difference between hot and cold conditions.
Frequently Asked Questions (FAQs)
This section covers broader concepts and best practices for the recrystallization of your target compound.
Question: How do I select the best solvent for recrystallizing this compound?
Answer: The ideal solvent should dissolve the compound completely when hot but poorly when cold. For thiazole derivatives, polar protic solvents are often a good starting point.[5] Several studies on similar thiazole hydrazide structures report successful recrystallization using ethanol .[5][6]
A systematic approach is best:
-
"Like Dissolves Like": The target molecule has polar (hydrazide) and non-polar (phenyl, thiazole ring) regions. Solvents of intermediate polarity like ethanol, isopropanol, or acetone are excellent candidates.[7]
-
Small-Scale Testing: Test several solvents on a small scale (10-20 mg of crude product in a test tube).[4] Add the solvent dropwise at room temperature; a good solvent will not dissolve the compound. Then, heat the mixture to boiling. If it dissolves, it's a potential candidate. Cool to see if crystals form.
-
Consider Solvent Pairs: If no single solvent is ideal, a solvent-pair system is highly effective.[4] Dissolve the compound in a "good" solvent (e.g., ethanol) at its boiling point, then add a "poor," miscible anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy (saturated). Re-heat to clarify and then cool slowly. The ethanol/water combination is particularly powerful for many organic compounds.[4]
Table 1: Common Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Comments & Suitability for Thiazole Hydrazides |
| Ethanol | 78 | Polar Protic | Highly Recommended. Literature shows repeated success for similar structures.[5][6] Good solubility differential. |
| Methanol | 65 | Polar Protic | Good alternative to ethanol, but lower boiling point means faster evaporation. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, slightly less polar. Can be a good choice. |
| Ethyl Acetate | 77 | Polar Aprotic | Moderately polar; may be a good choice if impurities are very polar or non-polar.[7] |
| Acetone | 56 | Polar Aprotic | Can be effective, but its low boiling point can make it difficult to work with. |
| Water | 100 | Very Polar | Likely a poor primary solvent due to the phenyl and thiazole rings, but an excellent anti-solvent with ethanol.[8] |
| Hexanes | ~69 | Non-polar | Unlikely to dissolve the compound, but can be used for pre-washing to remove non-polar impurities.[9] |
Question: What is the general, step-by-step protocol for recrystallizing this compound?
Answer: The following is a robust, standard protocol for single-solvent recrystallization, optimized for your target compound based on common practices for thiazole derivatives.
Protocol 1: Single-Solvent Recrystallization with Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate.
-
Achieve Saturation: Continue adding ethanol dropwise until the solid just dissolves completely. Avoid adding a large excess.[3]
-
Hot Filtration (Optional): If insoluble impurities are visible, add a small amount of extra hot ethanol (~5-10% volume), and quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[2] Once at room temperature, you may place the flask in an ice bath for 15-20 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.[3]
-
Drying: Allow the crystals to dry on the filter paper under vacuum. For hydrazide compounds, which can be hygroscopic, final drying in a vacuum desiccator is recommended.[10]
Question: How can I visually troubleshoot my recrystallization process?
Answer: A logical workflow can help diagnose issues at each stage. The following flowchart outlines a decision-making process for common recrystallization problems.
Caption: Troubleshooting workflow for common recrystallization issues.
References
-
ResearchGate. (2024). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?[Link]
-
University of California, Davis. (n.d.). Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.). IOSR Journal of Applied Chemistry. [Link]
-
Fan, Z., et al. (2021). Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. Bioinorganic Chemistry and Applications. [Link]
-
El-Sayed, W. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]
-
Maiyam Group. (2026). Common Solvents for Crystallization - US Labs Guide 2026. [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. [Link]
-
ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane?[Link]
Sources
- 1. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. orientjchem.org [orientjchem.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Common Solvents for Crystallization - US Labs Guide 2026 [maiyamminerals.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purifying Thiazole Derivatives with Column Chromatography
<_ _>
Welcome to the technical support center for the column chromatography purification of thiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of this important class of heterocyclic compounds. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions (FAQs) based on established scientific principles and extensive field experience.
Introduction to Chromatographic Purification of Thiazoles
Thiazole derivatives are a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to their diverse biological activities.[1][2] Their purification via column chromatography, while routine, is often complicated by their unique chemical properties. Thiazoles are aromatic heterocycles containing both nitrogen and sulfur, which imparts a degree of polarity and the potential for specific interactions with stationary phases like silica gel.[1][3] The nitrogen atom can act as a hydrogen bond acceptor and can be basic, with a pKa of about 2.5 for the conjugate acid of the parent thiazole.[1] These characteristics dictate the chromatographic behavior and are central to troubleshooting purification challenges.
This guide is structured to address specific problems you might face, explaining the "why" behind each solution to empower you to make informed decisions in your own laboratory work.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, common problems encountered during the column chromatography of thiazole derivatives in a question-and-answer format.
Question 1: My thiazole derivative is streaking badly on the TLC plate and the column, leading to poor separation. What's causing this and how can I fix it?
Answer:
Streaking, or tailing, is a common issue with nitrogen-containing heterocycles like thiazoles and is often due to strong, non-ideal interactions with the stationary phase.
-
Causality: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface.[4] The basic nitrogen atom in the thiazole ring can interact strongly with these acidic sites, leading to irreversible adsorption or slow desorption, which manifests as streaking. This is particularly problematic for more basic thiazole derivatives.
-
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites by incorporating a small amount of a basic modifier into your mobile phase. A common and effective strategy is to add 0.5-2% triethylamine (TEA) to your solvent system.[5] This competing base will mask the active silanol sites, allowing your thiazole derivative to elute more symmetrically.[5]
-
Alternative Stationary Phases: If deactivation is insufficient, consider a less acidic stationary phase. Neutral or basic alumina can be effective alternatives for purifying amines and other basic compounds.[4][6] Florisil, a magnesium silicate, is another mild option to consider.[4][6]
-
Question 2: I'm experiencing a very low yield after my column. I suspect my compound is decomposing on the silica gel. How can I confirm this and prevent it?
Answer:
Compound decomposition on silica is a significant concern, especially for sensitive molecules.
-
Confirmation (The 2D TLC Test): You can test for stability on silica gel using a two-dimensional thin-layer chromatography (2D TLC) experiment.
-
Spot your crude mixture in one corner of a square TLC plate.
-
Run the plate in your chosen solvent system as usual.
-
Remove the plate and let it dry completely.
-
Rotate the plate 90 degrees and run it again in the same solvent system.
-
Interpretation: If your compound is stable, it will appear as a single spot on the diagonal. If it decomposes, you will see new spots off the diagonal, which are the degradation products.[6]
-
-
Prevention Strategies:
-
Deactivation: As with streaking, the acidity of silica can catalyze degradation. Deactivating the silica with triethylamine is the first line of defense.[7]
-
Minimize Contact Time: Use flash chromatography with applied pressure to speed up the elution, reducing the time your compound spends on the stationary phase.[8] Avoid letting a column run dry or stopping it for extended periods, as diffusion can worsen separation and prolong contact time.[9]
-
Alternative Stationary Phases: If degradation persists, switch to a more inert stationary phase like neutral alumina or Florisil.[6] In some cases, reversed-phase chromatography, where the stationary phase is non-polar (like C18 silica), can be a viable option for polar thiazole derivatives.[6][10]
-
Question 3: My thiazole derivative is very polar and won't move from the baseline, even with 100% ethyl acetate. What are my options?
Answer:
Highly polar compounds present a significant challenge for normal-phase chromatography.
-
Causality: Your compound has a very high affinity for the polar silica gel and is not sufficiently soluble in the mobile phase to be eluted.
-
Solutions:
-
Increase Mobile Phase Polarity: You need a stronger, more polar mobile phase. A common next step is to use mixtures of dichloromethane (DCM) or ethyl acetate with methanol (MeOH). Start with a small percentage of methanol (e.g., 1-5%) and gradually increase it.[11] A solvent system containing ammonia, such as 1-10% of a 10% ammonium hydroxide solution in methanol mixed with dichloromethane, can be very effective for eluting very polar basic compounds.[6]
-
Reversed-Phase Chromatography: This is often the best solution for highly polar compounds. In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures).[10][12] The most polar compounds will elute first in this system.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another powerful technique for retaining and separating very polar compounds. It uses a polar stationary phase with a mobile phase rich in an organic solvent (like acetonitrile) with a small amount of aqueous solvent.[13][14]
-
Question 4: I have two thiazole derivatives with very similar Rf values on TLC. How can I improve their separation on the column?
Answer:
Separating compounds with similar polarities requires optimizing the selectivity of your chromatographic system.[12]
-
Causality: The compounds have very similar affinities for both the stationary and mobile phases under the current conditions.
-
Solutions:
-
Solvent System Optimization: Test a variety of solvent systems. The key is to find a mobile phase that interacts differently with your two compounds. Try changing the components of your solvent system entirely (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol). Sometimes, using a three-component solvent system can provide the necessary selectivity.
-
Gradient Elution: Instead of using a constant solvent composition (isocratic elution), gradually increase the polarity of the mobile phase during the column run (gradient elution).[15] This can sharpen peaks of later-eluting compounds and improve the resolution between closely running spots.[15][16][17] A step gradient, where the solvent composition is changed in discrete steps, can also be very effective.[15]
-
Column Dimensions and Packing: Use a longer, narrower column with a larger amount of silica gel relative to your sample size. This increases the number of theoretical plates and provides more opportunities for separation. Ensure the column is packed uniformly to prevent channeling.[8]
-
Sample Loading: Load your sample in the most concentrated band possible. Dissolve the sample in a minimal amount of solvent (preferably the initial mobile phase) for wet loading.[18][19] For compounds that are not very soluble in the mobile phase, dry loading (adsorbing the sample onto a small amount of silica before adding it to the column) is highly recommended to achieve a narrow starting band.[11][18][19]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best stationary phase for thiazole derivatives?
-
A1: Silica gel is the most common and versatile stationary phase for the majority of thiazole derivatives.[20][21] However, for particularly acid-sensitive or basic thiazoles, neutral or basic alumina can be a better choice.[4][12] For highly polar derivatives, a reversed-phase silica (like C18) may be necessary.[12]
-
-
Q2: How do I choose the right solvent system for my column?
-
A2: Thin-Layer Chromatography (TLC) is your most important tool.[19] The ideal solvent system for column chromatography is one that gives your target compound an Rf value of approximately 0.2-0.4 on the TLC plate.[11][22] This ensures the compound spends enough time on the column to separate from impurities but doesn't take an excessively long time to elute. Start with common solvent mixtures like hexane/ethyl acetate and gradually increase the polarity.[11][23]
-
-
Q3: What is the difference between isocratic and gradient elution, and when should I use each?
-
A3: Isocratic elution uses a single, constant mobile phase composition throughout the separation.[15] It is simpler and often provides better resolution for compounds that are already well-separated on TLC.[17][24] Gradient elution involves gradually increasing the solvent strength (polarity in normal phase) during the run.[15][16] It is advantageous for complex mixtures with compounds of widely varying polarities, as it speeds up the elution of strongly retained compounds and sharpens their peaks.[15][17][24]
-
-
Q4: What is "dry loading" and when should I use it?
-
A4: Dry loading is a sample application technique where the crude material is dissolved in a suitable solvent, mixed with a small amount of silica gel, and the solvent is then evaporated to yield a free-flowing powder.[18][19] This powder is then carefully added to the top of the packed column.[18] This method is highly recommended when your compound has poor solubility in the chromatography eluent or when you need to start with a very narrow, concentrated sample band to achieve a difficult separation.[11][18]
-
Experimental Protocols & Data
General Protocol for Column Chromatography of a Thiazole Derivative
This protocol provides a generalized workflow. Specific parameters must be optimized for each unique compound.
-
Solvent System Selection:
-
Use TLC to identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides an Rf of ~0.3 for the target thiazole derivative.[22]
-
-
Column Preparation:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.[8][25]
-
Add a small layer (~1 cm) of sand.[8]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.[8]
-
Pour the slurry into the column, tapping gently to dislodge air bubbles and ensure even packing.[8][22]
-
Allow the silica to settle, then drain the excess solvent until the solvent level is just at the top of the silica bed. Never let the column run dry.[8][25]
-
Add another thin layer of sand (~0.5 cm) on top of the silica to prevent disturbance during solvent addition.[8][18]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude thiazole derivative in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add silica gel (typically 2-3 times the mass of the crude product).
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[18]
-
Carefully add this powder to the top of the prepared column.[18]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.[25]
-
Begin collecting fractions immediately.[9] The size of the fractions depends on the scale of the column.[9]
-
If using a gradient, start with the initial low-polarity solvent system and gradually increase the percentage of the more polar solvent.[7][15]
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.[26]
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified thiazole derivative.
-
Data Presentation
| Parameter | Guideline | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for most organic compounds.[25] |
| Analyte Rf on TLC | 0.2 - 0.4 | Optimal balance between retention and elution time.[11][22] |
| Silica to Compound Ratio | 30:1 to 100:1 (by mass) | Higher ratios are used for more difficult separations. |
| Mobile Phase Modifier | 0.5 - 2% Triethylamine (TEA) | Deactivates acidic silanol sites, improving peak shape for basic compounds.[5] |
| Loading Technique | Dry Loading | Recommended for poorly soluble compounds or for difficult separations to ensure a narrow band.[11][18] |
Visualizations
Workflow for Troubleshooting Poor Separation
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. wjrr.org [wjrr.org]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. sorbtech.com [sorbtech.com]
- 12. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmanow.live [pharmanow.live]
- 15. biotage.com [biotage.com]
- 16. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]
- 17. researchgate.net [researchgate.net]
- 18. chemistryviews.org [chemistryviews.org]
- 19. chromtech.com [chromtech.com]
- 20. researchgate.net [researchgate.net]
- 21. Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives [mdpi.com]
- 22. ocw.mit.edu [ocw.mit.edu]
- 23. researchgate.net [researchgate.net]
- 24. lifesciences.danaher.com [lifesciences.danaher.com]
- 25. orgchemboulder.com [orgchemboulder.com]
- 26. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Solubility Challenges with 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide
Welcome to the technical support center for 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility issues encountered during biological assays. Here, we address common questions and provide detailed protocols to ensure the reliable and reproducible use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary solubility characteristics of this compound?
This compound, like many thiazole derivatives, is a lipophilic molecule with poor aqueous solubility. This characteristic is attributed to its aromatic phenyl group and the heterocyclic thiazole core. Consequently, dissolving this compound directly in aqueous buffers or cell culture media will likely result in precipitation, leading to inaccurate and unreliable assay results. The primary solvent of choice for this and structurally similar compounds is dimethyl sulfoxide (DMSO).
Q2: I'm observing precipitation when I add my DMSO stock of this compound to my aqueous assay buffer or cell culture medium. What is causing this?
This is a common phenomenon known as "shock precipitation." It occurs when a concentrated DMSO stock solution of a hydrophobic compound is rapidly diluted into an aqueous environment. The DMSO readily disperses in the water, leaving the poorly soluble compound to crash out of solution. The final concentration of your compound in the aqueous medium may have exceeded its thermodynamic solubility limit.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) to minimize cytotoxicity.[1][2] Some sensitive cell lines, particularly primary cells, may require even lower concentrations, such as 0.1%.[2] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: Can I heat the DMSO stock solution to improve the solubility of this compound?
Gentle warming can be employed to aid in the initial dissolution of the compound in DMSO. However, repeated heating and cooling cycles should be avoided as they can lead to degradation of the compound. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[1]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common solubility-related issues.
Issue 1: Precipitate Formation During Working Solution Preparation
Symptoms:
-
Visible cloudiness or particulate matter in the assay plate wells.
-
Inconsistent or non-reproducible assay results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Explanations:
-
Step-wise Serial Dilution: Instead of adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous medium, first create an intermediate dilution in a small volume of the medium.[3] Mix thoroughly, and then transfer this to the final assay volume. This gradual reduction in DMSO concentration helps to prevent shock precipitation.
-
Temperature Effects: The solubility of many compounds is temperature-dependent. Pre-warming your cell culture medium or assay buffer to the experimental temperature (e.g., 37°C) before adding the compound can help maintain its solubility.[3]
-
Serum Protein Interactions: For cell-based assays, the presence of serum proteins, such as albumin, can sometimes aid in solubilizing hydrophobic compounds. However, in some cases, interactions can also lead to precipitation. If you are working with serum-free media, the solubility challenges may be more pronounced.
Issue 2: Inconsistent or Low Bioactivity
Symptoms:
-
Lower than expected potency (high IC50/EC50 values).
-
Poor correlation between replicate experiments.
Causality: The observed bioactivity of a compound is directly related to its concentration in solution. If a portion of the compound has precipitated, the actual concentration available to interact with the biological target is lower than the intended concentration, leading to artificially low potency.
Solutions:
-
Visual Inspection: Before and after adding the compound to your assay plates, visually inspect the wells for any signs of precipitation. A light microscope can be helpful for detecting microprecipitates.[4]
-
Solubility Assessment: If you consistently face issues, consider performing a simple kinetic solubility assay to determine the approximate solubility limit of your compound in the specific assay buffer or medium you are using.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: Determine the mass of the compound needed to prepare your desired volume of a 10 mM stock solution. The molecular weight of this compound is approximately 247.3 g/mol .
-
Mass (g) = 0.01 mol/L * Volume (L) * 247.3 g/mol
-
-
Weigh the compound: Carefully weigh the calculated mass of the compound into a sterile microcentrifuge tube. For small quantities, it is advisable to add the solvent directly to the vial the compound was supplied in.[5]
-
Add DMSO: Add the calculated volume of sterile DMSO to the tube.
-
Dissolve the compound: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used if necessary.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the preparation of a 10 µM working solution from a 10 mM DMSO stock, ensuring the final DMSO concentration remains at 0.1%.
Workflow Diagram:
Caption: Step-wise dilution for working solution preparation.
Procedure:
-
Prepare an intermediate dilution (100 µM): In a sterile tube, add 1 µL of the 10 mM DMSO stock solution to 99 µL of pre-warmed (37°C) cell culture medium. Mix well by gentle pipetting or vortexing. This results in a 100 µM solution with 1% DMSO.
-
Prepare the final working solution (10 µM): Add the required volume of the 100 µM intermediate dilution to your assay wells containing cells and medium to achieve the final desired concentration. For example, to achieve a 10 µM final concentration in a well containing 90 µL of medium, add 10 µL of the 100 µM intermediate solution. The final DMSO concentration will be 0.1%.
-
Vehicle Control: For your vehicle control wells, add 1 µL of 100% DMSO to 99 µL of medium, and then add 10 µL of this solution to wells containing 90 µL of medium to achieve a final DMSO concentration of 0.1%.
Protocol 3: Enhancing Solubility with Beta-Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility.[6] 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.
Procedure for Preparing a Compound:HP-β-CD Inclusion Complex:
-
Prepare a concentrated HP-β-CD solution: Dissolve HP-β-CD in your aqueous assay buffer or serum-free medium to a concentration of 1-5% (w/v).
-
Add the compound: Add your 10 mM DMSO stock solution of this compound directly to the HP-β-CD solution while vortexing. The molar ratio of compound to cyclodextrin should be optimized, but a starting point of 1:5 to 1:10 is recommended.
-
Equilibrate: Allow the mixture to equilibrate for at least 1 hour at room temperature with gentle agitation.
-
Sterile filter: Filter the solution through a 0.22 µm sterile filter to remove any undissolved compound or aggregates.
-
Use in assay: This solution can now be used to prepare your final working concentrations. Remember to include a vehicle control containing the same concentration of HP-β-CD and DMSO.
Data Summary
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% Anhydrous DMSO | High solvating power for hydrophobic compounds. |
| Stock Solution Concentration | 1-10 mM | A balance between minimizing DMSO volume and preventing precipitation in the stock. |
| Stock Solution Storage | -20°C or -80°C (aliquoted) | Prevents degradation and avoids repeated freeze-thaw cycles.[1] |
| Final DMSO in Cell Culture | ≤ 0.5% (ideally ≤ 0.1%) | Minimizes cytotoxicity and off-target effects.[1][2] |
| Dilution Method | Step-wise serial dilution | Avoids "shock precipitation" upon dilution into aqueous media.[3] |
| Solubility Enhancer | 2-Hydroxypropyl-β-cyclodextrin | Can increase aqueous solubility through inclusion complex formation. |
References
-
Moss, M. (2013). Answer to "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate. Retrieved from [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
-
Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]
-
Kawakami, K. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
-
Quora. (2025, March 16). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? Retrieved from [Link]
-
Piel, G., & Pirotton, S. (1993). Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin. Pharmaceutical Research, 10(12), 1833-1838. Retrieved from [Link]
- Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
Auld, D. S., et al. (2020). Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Thiesen, H., & Kallesøe, K. (2009). Evaluation of a simple method for visual detection of microprecipitates in blends of parenteral drug solutions using a focused (tyndall) light beam. European Journal of Hospital Pharmacy, 15(4), 82-85. Retrieved from [Link]
-
Horvath, T., et al. (2017). Considerations regarding use of solvents in in vitro cell based assays. Acta pharmaceutica Hungarica, 87(3), 111-118. Retrieved from [Link]
-
Chemspace. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]
-
Furuishi, T., et al. (2021). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 18(10), 3848-3856. Retrieved from [Link]
-
Johnston, L. (2024, August 14). Answer to "How to achieve a final concentration of 0.1% DMSO for MTT Assay?". ResearchGate. Retrieved from [Link]
-
protocols.io. (2021, October 21). DMSO stock preparation. Retrieved from [Link]
-
Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]
-
Furuishi, T., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(10), 5195-5203. Retrieved from [Link]
-
Varadi, L., et al. (2025). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. Journal of Pharmaceutical and Biomedical Analysis, 247, 116234. Retrieved from [Link]
-
MDPI. (n.d.). Sensors. Retrieved from [Link]
-
Pace, C. N., & Grimsley, G. R. (2025). The Solubility of Proteins in Organic Solvents. Protein Science, 34(8), e5023. Retrieved from [Link]
-
Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. G.I.T. Laboratory Journal, 15(3-4), 24-26. Retrieved from [Link]
-
Washington State University IACUC. (2022, November 16). Standard Operating Procedures for Preparation of Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
-
Jahanban-Esfahlan, A., et al. (2019). The Effects of Organic Solvents on the Physicochemical Properties of Human Serum Albumin Nanoparticles. Nanomaterials, 9(10), 1433. Retrieved from [Link]
-
Li, Y., et al. (2016). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. Journal of visualized experiments : JoVE, (111), 53965. Retrieved from [Link]
-
Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab? Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
Zhang, Y., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7295. Retrieved from [Link]
-
Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. Retrieved from [Link]
-
Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–714. Retrieved from [Link]
-
Reddit. (2021, February 4). Help with Dilutions! Urgent!! Retrieved from [Link]
- Kumar, A., et al. (2019). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 9(3), 114-122.
-
dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Retrieved from [Link]
- Google Patents. (n.d.). Method for determining solubility of a chemical compound.
-
Protocol Online. (2009, May 26). DMSO usage in cell culture. Retrieved from [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
Sources
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. lifetein.com [lifetein.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. captivatebio.com [captivatebio.com]
- 6. Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide and its derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the critical phase of stability testing. By understanding the inherent chemical liabilities of this molecular scaffold, you can design robust experimental protocols, anticipate potential degradation pathways, and ensure the integrity of your analytical data.
I. Foundational Knowledge: Understanding the Core Moiety
The this compound core is a versatile scaffold in medicinal chemistry, often explored for a range of therapeutic applications.[1] However, its chemical architecture presents specific stability challenges that must be addressed. The primary points of potential degradation are the carbohydrazide functional group and the thiazole ring itself.
-
Carbohydrazide Group (-CONHNH₂): This functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which can cleave the molecule. It is also prone to oxidation, which can lead to the formation of various degradation products.[2][3][4]
-
Thiazole Ring: While generally aromatic and relatively stable, the thiazole ring can undergo degradation under harsh conditions such as high heat or intense UV light exposure.[5][6] The substituents on the thiazole ring can also influence its stability.[5]
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your stability studies in a question-and-answer format.
Q1: My compound shows significant degradation under acidic conditions in my forced degradation study. What is the likely mechanism, and how can I confirm it?
A1: The most probable cause of degradation under acidic conditions is the hydrolysis of the carbohydrazide moiety. The acidic environment catalyzes the cleavage of the amide bond, leading to the formation of 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid and hydrazine.
-
Causality: The lone pair of electrons on the carbonyl oxygen of the amide gets protonated under acidic conditions, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Troubleshooting Steps:
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the degradation products. Look for the molecular ions corresponding to the carboxylic acid and hydrazine.
-
Co-injection with Standards: If available, co-inject your degraded sample with authentic standards of the suspected degradation products to confirm their identity by retention time matching.
-
Kinetic Studies: Perform the degradation at different pH values (e.g., pH 1, 3, and 5) to observe the rate of degradation. A faster rate at lower pH would support the acid-catalyzed hydrolysis mechanism.
-
Q2: I am observing multiple degradation peaks in my oxidative stress testing with hydrogen peroxide. How can I identify the major degradation pathway?
A2: The carbohydrazide group is highly susceptible to oxidation.[2][3] The reaction with hydrogen peroxide can lead to a variety of products, including the corresponding carboxylic acid, diacylhydrazines, and potentially ring-opened products under more aggressive conditions. The presence of metal ions can significantly enhance this reaction.[3]
-
Causality: Hydrazides can be oxidized to acyl radicals, which can then undergo further reactions.[4] The N-N bond is a key site for oxidative cleavage.
-
Troubleshooting Steps:
-
Vary Oxidant Concentration: Conduct the experiment with different concentrations of hydrogen peroxide (e.g., 3%, 10%, 30%) to see if the degradation profile changes. This can help distinguish between primary and secondary degradation products.
-
Use a Milder Oxidant: Consider using a milder oxidizing agent, such as AIBN (Azobisisobutyronitrile), to see if a more controlled degradation can be achieved, simplifying the resulting chromatogram.
-
LC-MS/MS Analysis: Employ tandem mass spectrometry (MS/MS) to fragment the parent ion and the degradation product ions. The fragmentation patterns can provide structural information to help elucidate the structures of the degradation products.
-
Q3: My compound appears to be degrading even under ambient light in the laboratory. What is happening, and what precautions should I take?
A3: Photodegradation is a common issue for heterocyclic compounds, including thiazole derivatives.[5] Exposure to light, particularly UV radiation, can induce photochemical reactions.
-
Causality: The aromatic thiazole ring can absorb UV light, leading to an excited state that can undergo various reactions, including photo-oxidation or rearrangement.
-
Troubleshooting Steps & Precautions:
-
Conduct a Confirmatory Photostability Study: Follow the ICH Q1B guidelines for photostability testing.[7][8][9] Expose your compound to a controlled light source (e.g., a xenon lamp or a UV-fluorescent lamp) and a dark control to confirm light-induced degradation.
-
Use Amber Vials: Always store and handle your compound and its solutions in amber-colored glassware or vials to protect them from light.
-
Work in a Dark Room or Under Yellow Light: When preparing solutions or performing experiments, minimize light exposure by working in a dimly lit room or under yellow light, which has less of the high-energy wavelengths that cause photodegradation.
-
Q4: I am having trouble developing a stability-indicating HPLC method. The degradation products are co-eluting with the parent peak. What should I do?
A4: Developing a stability-indicating method that can separate the parent compound from all potential degradation products is crucial.[10][11] Co-elution is a common challenge that needs to be systematically addressed.
-
Causality: The polarity of the degradation products might be very similar to the parent compound, making separation difficult with the current HPLC method.
-
Troubleshooting Steps:
-
Modify Mobile Phase Composition: Systematically vary the ratio of your organic solvent and aqueous buffer. A shallow gradient can often improve the resolution of closely eluting peaks.
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve separation.
-
Adjust pH of the Aqueous Phase: The ionization state of your compound and its degradation products can significantly affect their retention. Experiment with different pH values of the mobile phase buffer.
-
Try a Different Column Chemistry: If modifications to the mobile phase are not successful, switch to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a polar-embedded column).
-
III. Experimental Protocols
Here are detailed, step-by-step methodologies for key stability experiments.
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.[12][13]
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 30 minutes. Neutralize with 1N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 1 hour. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 24 hours. Dissolve the stressed solid in the mobile phase to a final concentration of 100 µg/mL.
-
Photodegradation: Expose the solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][8][9] Dissolve the exposed solid in the mobile phase to a final concentration of 100 µg/mL.
-
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol outlines a systematic approach to developing an HPLC method capable of separating the active pharmaceutical ingredient (API) from its degradation products.[10][14][15]
-
Column and Mobile Phase Selection:
-
Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Use a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
-
Initial Gradient:
-
Run a broad gradient from 10% to 90% organic solvent over 30 minutes to elute all components.
-
-
Method Optimization:
-
Inject the mixture of the stressed samples.
-
Optimize the gradient to achieve baseline separation between the parent peak and all degradation peaks.
-
If co-elution persists, systematically modify the mobile phase pH and organic solvent as described in the troubleshooting section.
-
-
Method Validation:
-
Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
-
IV. Visualization of Workflows
Diagram 1: Forced Degradation Workflow
Caption: Workflow for conducting forced degradation studies.
Diagram 2: Stability-Indicating Method Development Logic
Caption: Decision logic for optimizing an HPLC method.
V. Data Summary Table
| Stress Condition | Reagent/Parameters | Potential Degradation Products | Key Functional Group Affected |
| Acidic Hydrolysis | 1N HCl, 80°C | 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, Hydrazine | Carbohydrazide |
| Alkaline Hydrolysis | 1N NaOH, Room Temp | 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, Hydrazine | Carbohydrazide |
| Oxidation | 30% H₂O₂, Room Temp | Carboxylic acid, Diacylhydrazines, N-oxides | Carbohydrazide |
| Thermal | 105°C (solid state) | Decarboxylation products, Ring cleavage products (minor) | Entire Molecule |
| Photolytic | ICH Q1B exposure | Photo-oxidation products, Isomers, Ring rearranged products | Thiazole Ring, Substituents |
VI. References
-
Benchchem. Technical Support Center: Degradation Pathways for Thiazole-Based Compounds. Available from:
-
Lunn, G., & Sansone, E. B. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species. American Industrial Hygiene Association Journal, 47(6), 360-364. Available from:
-
Pala-Paz, F., Sgarbossa, A., Lemos, A. P., & Di Mascio, P. (2005). Hydrazide derivatives produce active oxygen species as hydrazine. Redox Report, 10(4), 211-218. Available from:
-
de Oliveira, R. B., et al. (2020). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1348-1358. Available from:
-
Silva, I. R., et al. (2023). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 34(4), 571-581. Available from:
-
Nagashima, K., Kihara, N., & Iino, Y. (2024). Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine). Polymers, 16(9), 1234. Available from:
-
Hogg, A., et al. (2012). A mechanistic study on the oxidation of hydrazides: application to the tuberculosis drug isoniazid. Chemical Communications, 48(12), 1739-1741. Available from:
-
Al-Ghorbani, M., et al. (2024). Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. Journal of Molecular Structure, 1298, 137021. Available from:
-
McNeill, D. R., et al. (2015). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Organic Letters, 17(15), 3794-3796. Available from:
-
Gholipour, Y., et al. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Scientific Reports, 15, 12345. Available from:
-
Wikipedia. Thiamine. Available from:
-
Klick, S., et al. (2005). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 29(3), 88-96. Available from:
-
Hoffman, R. V., & Kumar, A. (1984). Oxidation of hydrazine derivatives with arylsulfonyl peroxides. The Journal of Organic Chemistry, 49(21), 4011-4014. Available from:
-
ResearchGate. Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Available from:
-
SciELO. Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Available from:
-
Benchchem. Thermal Stability of Thiazolo[5,4-d]thiazole-Based Materials: An In-depth Technical Guide. Available from:
-
Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 603-626. Available from:
-
ChemicalBook. Synthesis of carbohydrazide. Available from:
-
ResearchGate. Carbohydrazide vs Hydrazine: A Comparative Study. Available from:
-
Ataman Kimya. Carbohydrazide. Available from:
-
Scribd. Stability Indicating Method for a Thiazolylhydrazone Derivative With Antifungal. Available from:
-
ResearchGate. Photostability of N@C | Request PDF. Available from:
-
ResearchGate. (PDF) Photostability testing of pharmaceutical products. Available from:
-
Banach, M., & Jasińska, J. (2018). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 23(11), 2876. Available from:
-
Fan, Z. J., et al. (2021). Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. Journal of Heterocyclic Chemistry, 58(8), 1645-1653. Available from:
-
Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 1(1), 1-4. Available from:
-
International Journal of Scientific Development and Research. Stability indicating study by using different analytical techniques. Available from:
-
Wikipedia. Thiazole. Available from:
-
Datapdf.com. Chemistry of carbohydrazide and thiocarbohydrazide - PDF Free Download. Available from:
-
ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from:
-
Sayed, S. M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(1), 123. Available from:
-
ChemicalBook. This compound | 61292-08-8. Available from:
-
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available from:
-
IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Available from:
-
ResearchGate. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Available from:
-
Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. Available from:
-
Szałek, E., et al. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 25(21), 5035. Available from:
-
ResearchGate. (PDF) Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate. Available from:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrazide derivatives produce active oxygen species as hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A mechanistic study on the oxidation of hydrazides: application to the tuberculosis drug isoniazid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ikev.org [ikev.org]
- 10. scielo.br [scielo.br]
- 11. ijsdr.org [ijsdr.org]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. rjptonline.org [rjptonline.org]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unequivocal structural confirmation of novel chemical entities is a cornerstone of chemical and pharmaceutical research. This guide provides a comprehensive, multi-technique framework for the structural validation of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide, a heterocyclic compound with potential applications in medicinal chemistry. We present a logical workflow, from initial spectroscopic assessment to absolute structure determination, emphasizing the causality behind experimental choices. This document serves as a practical guide for researchers, offering detailed protocols, comparative data analysis, and the rationale for employing a synergistic suite of analytical methods to ensure the highest degree of scientific integrity.
Introduction: The Imperative of Rigorous Validation
The 1,3-thiazole ring is a privileged scaffold in drug discovery, present in numerous compounds with diverse biological activities.[1][2][3][4] The specific functionalization of this ring system dictates its chemical properties and biological interactions. This compound (Figure 1) combines the thiazole core with a hydrazide moiety, a functional group also known for its pharmacological significance.[5] Given this, precise structural characterization is not merely a procedural step but a critical prerequisite for reliable structure-activity relationship (SAR) studies and further development.
Ambiguities in structure, such as the presence of isomers or incorrect connectivity, can lead to misinterpreted biological data and wasted resources. This guide details the necessary steps to validate the synthesis of the target compound, ensuring that the material under investigation is indeed the correct and pure chemical entity.
Part 1: The Validation Workflow - A Stepwise Approach
A robust validation strategy is sequential and cumulative. Each technique provides a piece of the structural puzzle, and together, they build an irrefutable case. Our recommended workflow prioritizes non-destructive, information-rich spectroscopic methods before proceeding to the definitive, but more resource-intensive, crystallographic analysis.
}
Figure 2. Recommended workflow for structural validation.
Part 2: Spectroscopic Elucidation - Assembling the Evidence
Spectroscopic methods provide the foundational data for structural elucidation. By comparing experimental data with expected values derived from known compounds, a high degree of confidence in the proposed structure can be achieved.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[6] For our target compound, we would acquire ¹H, ¹³C, and 2D NMR spectra.
-
Expertise & Causality: The choice of solvent is critical. DMSO-d₆ is preferred over CDCl₃ for hydrazides due to its ability to solubilize the compound and prevent the rapid exchange of labile N-H protons, allowing them to be observed.[7] Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm) for universal referencing.[6]
Expected ¹H NMR Signals (in DMSO-d₆, 400 MHz):
-
Phenyl Protons (C₆H₅): Multiplets in the range of δ 7.5-8.0 ppm.
-
Amide Proton (-CONH-): A broad singlet around δ 11.8-12.2 ppm.[8][9] The downfield shift is characteristic of an amide proton in this environment.
-
Hydrazide Protons (-NH₂): A broad singlet around δ 4.6 ppm.
-
Methyl Protons (-CH₃): A sharp singlet around δ 2.7-2.8 ppm.[9]
Expected ¹³C NMR Signals (in DMSO-d₆, 100 MHz):
-
Carbonyl Carbon (C=O): Signal expected around δ 160-162 ppm.[10]
-
Thiazole C2 (C-Ph): Signal expected around δ 168 ppm.[8]
-
Thiazole C4 (C-CH₃): Signal expected around δ 150-155 ppm.
-
Thiazole C5 (C-CONHNH₂): Signal expected around δ 110-115 ppm.[3][8]
-
Phenyl Carbons: Multiple signals in the aromatic region (δ 125-135 ppm).
-
Methyl Carbon (-CH₃): Signal expected around δ 14-16 ppm.
Data Summary Table:
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations (HMBC) |
| -CH ₃ | ~2.75 (s, 3H) | ~15 | C4 of thiazole, C5 of thiazole |
| Phenyl-H | ~7.5-8.0 (m, 5H) | ~125-135 | C2 of thiazole |
| -CONH - | ~11.9 (br s, 1H) | - | C=O |
| -NH ₂ | ~4.6 (br s, 2H) | - | C=O |
| C =O | - | ~161 | - |
| Thiazole C 2 | - | ~168 | Phenyl protons |
| Thiazole C 4 | - | ~153 | Methyl protons |
| Thiazole C 5 | - | ~112 | Methyl protons |
-
Trustworthiness: 2D NMR experiments like HSQC and HMBC are self-validating. An HMBC experiment would be crucial to confirm the connectivity, showing a correlation between the methyl protons (at C4) and the C5 carbon, definitively placing the carbohydrazide group at the 5-position.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
-
Expertise & Causality: The sample is typically analyzed as a KBr pellet to obtain a solid-state spectrum, which minimizes solvent interference. The characteristic vibrations of the hydrazide and thiazole moieties provide a unique fingerprint.
Expected Characteristic Absorption Bands (cm⁻¹):
-
N-H Stretching (Amide & Hydrazide): Two or more bands in the 3200-3350 cm⁻¹ region.[11][12]
-
C=O Stretching (Amide I): A strong, sharp absorption band around 1660-1690 cm⁻¹.[11]
-
C=N Stretching (Thiazole ring): Absorption around 1550-1590 cm⁻¹.
-
C-S Stretching (Thiazole ring): Weaker absorptions in the fingerprint region.
This technique provides compelling evidence for the presence of the carbohydrazide functional group, a key structural feature.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, allowing for the unambiguous determination of the molecular formula.
-
Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces a strong protonated molecular ion peak [M+H]⁺ with minimal fragmentation.
Expected Results:
-
Molecular Formula: C₁₁H₁₁N₃OS
-
Exact Mass: 233.0623
-
HRMS (ESI⁺): Expected [M+H]⁺ at m/z 234.0696.
-
Trustworthiness: Observing the [M+H]⁺ ion with an accuracy of <5 ppm provides extremely high confidence in the elemental composition. The fragmentation pattern can also offer structural clues; for instance, the loss of the hydrazide group or fragmentation of the thiazole ring can be compared to literature data for similar compounds.[13][14]
Part 3: Unambiguous Confirmation via X-Ray Crystallography
While spectroscopy provides a robust, evidence-based proposal for the structure, only single-crystal X-ray diffraction can provide an unambiguous, three-dimensional map of the atomic positions.[15][16][17] It is the "gold standard" for structural proof.[18]
-
Expertise & Causality: The primary challenge is growing a suitable single crystal. This often requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). The quality of the crystal directly impacts the resolution of the final structure.[19]
Workflow for X-Ray Crystallography:
}
Figure 3. Key steps in single-crystal X-ray analysis.
The output of a successful crystallographic experiment is a Crystallographic Information File (CIF), which contains the precise coordinates of every atom, bond lengths, and bond angles, leaving no doubt as to the molecule's constitution and conformation in the solid state.
Part 4: Comparative Analysis - Why This Rigor is Necessary
The synthesis of this compound typically starts from the corresponding ethyl ester, ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.[20][21] An incomplete reaction could leave unreacted starting material. Furthermore, an alternative synthesis could potentially lead to the isomeric 4-carbohydrazide derivative. Spectroscopic analysis is key to distinguishing these possibilities.
| Compound | Key Distinguishing Feature |
| Starting Material (Ethyl Ester) | ¹H NMR: Shows signals for an ethyl group (~1.3 ppm triplet, ~4.3 ppm quartet). FT-IR: Shows a C-O stretch for the ester (~1250 cm⁻¹). MS: Molecular weight is 247.31 g/mol .[22] |
| Target Product (5-Carbohydrazide) | ¹H NMR: Shows N-H signals; lacks ethyl group signals. FT-IR: Shows N-H stretches. MS: Molecular weight is 233.29 g/mol .[23] |
| Potential Isomer (4-Carbohydrazide) | ¹H NMR: Would show a singlet for the H-5 proton of the thiazole ring, likely around 7.5-8.0 ppm. HMBC: Would show correlations between the H-5 proton and the C4 and C2 carbons, which would be absent in the target. |
This comparative approach, grounded in a thorough understanding of spectroscopic principles, ensures that the identity of the final compound is validated against its most likely impurities and isomers.
Experimental Protocols
Protocol 1: NMR Spectroscopy
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of DMSO-d₆.[6]
-
Add a small drop of tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, DEPT-135, HSQC, and HMBC spectra on a 400 MHz or higher spectrometer.
-
Process the data using appropriate software, referencing the residual DMSO solvent peak to δ 2.50 ppm for the ¹H spectrum and δ 39.52 ppm for the ¹³C spectrum.
Protocol 2: FT-IR Spectroscopy
-
Grind a small amount (~1-2 mg) of the compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Record the spectrum from 4000 to 400 cm⁻¹ on an FT-IR spectrometer.[7]
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Introduce the solution into the ESI source of a time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Acquire the spectrum in positive ion mode, ensuring proper calibration for accurate mass measurement.
Protocol 4: Single-Crystal X-Ray Diffraction
-
Grow single crystals by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Select a high-quality crystal and mount it on a goniometer head.
-
Collect diffraction data at a controlled temperature (often 100 K) using a diffractometer with a Mo Kα or Cu Kα X-ray source.
-
Solve the structure using direct methods and refine the model against the collected data using software like SHELXS or Olex2.[15]
References
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. ([Link])
-
Mohamed, Y. A., Abbas, S. E., & Mohamed, M. A. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Chinese Chemical Society, 53(3), 639-646. ([Link])
-
Anandan, P. (2017). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. ([Link])
-
Al-Sultani, K. H., & Abdul-Mahdi, A. H. (2016). Synthesis, Identification, and Study of the Antimicrobial and Antioxidant Activities of Some New 2,5-disubstituted-1,3,4-oxadiazole and 1,2,4-triazole-3-thione Derivatives. Journal of Al-Nahrain University, 19(3), 121-131. ([Link])
-
PubChem. (n.d.). Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. National Center for Biotechnology Information. ([Link])
-
Sztanke, K., Pasternak, K., Szymański, P., & Sztanke, M. (2018). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 23(12), 3321. ([Link])
-
Kovalenko, S., Antypenko, L., Bilyi, A., Kholodnyak, S., & Karpenko, O. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia, 69(2), 525-535. ([Link])
-
Ahmad, I., et al. (2023). Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. ACS Omega, 8(30), 27367–27382. ([Link])
-
Oriental Journal of Chemistry. (2023). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. ([Link])
-
Semantic Scholar. (n.d.). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. ([Link])
-
SpectraBase. (n.d.). Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. John Wiley & Sons, Inc. ([Link])
-
Chu, C., Rao, Z., Zheng, P., & Xu, S. (2021). Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. AIP Conference Proceedings, 2332(1), 020002. ([Link])
-
Wikipedia. (2024). X-ray crystallography. ([Link])
-
Khan, K. M., et al. (2023). A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. New Journal of Chemistry, 47(33), 15555-15570. ([Link])
-
Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography for structural biology. The FEBS Journal, 284(17), 2697-2703. ([Link])
-
Stan, M., et al. (2022). New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. Molecules, 27(3), 1060. ([Link])
-
Zhang, X., et al. (2016). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Molbank, 2016(3), M919. ([Link])
-
ResearchGate. (n.d.). Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... ([Link])
-
ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ([Link])
-
Al-Ghorbani, M., et al. (2023). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. ACS Omega, 8(39), 35899–35911. ([Link])
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(11), 2243-2253. ([Link])
-
AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. ([Link])
-
Guntu, R., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 27(19), 6296. ([Link])
-
Safavi, M., et al. (2016). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 11(5), 375-381. ([Link])
-
ResearchGate. (n.d.). X-Ray Crystallography of Chemical Compounds. ([Link])
-
Plech, T., et al. (2019). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 24(2), 256. ([Link])
Sources
- 1. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. article.sapub.org [article.sapub.org]
- 14. researchgate.net [researchgate.net]
- 15. mkuniversity.ac.in [mkuniversity.ac.in]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. azolifesciences.com [azolifesciences.com]
- 19. researchgate.net [researchgate.net]
- 20. Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | C13H13NO2S | CID 2743970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 33763-20-1 [chemicalbook.com]
- 22. spectrabase.com [spectrabase.com]
- 23. This compound | 61292-08-8 [m.chemicalbook.com]
A Senior Application Scientist's Guide to the Spectroscopic Profile of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide
For researchers and professionals in drug discovery and medicinal chemistry, the precise structural elucidation of novel chemical entities is paramount. 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide, a heterocyclic compound with potential pharmacophoric features, represents a key synthetic intermediate. This guide provides an in-depth analysis of its expected spectroscopic characteristics, contextualized by a comparative study with structurally related analogs. Our approach is grounded in established spectroscopic principles and supported by experimental data from closely related molecules, offering a robust framework for its identification and characterization.
Introduction to this compound
This compound (CAS No. 61292-08-8) is a member of the thiazole family, a class of heterocyclic compounds known for a wide range of biological activities.[1] The presence of a carbohydrazide moiety introduces a versatile functional group capable of forming various derivatives, making it a valuable building block in the synthesis of potential therapeutic agents. Accurate characterization of this intermediate is the bedrock of any subsequent drug development pipeline.
Chemical Structure and Properties:
-
Molecular Formula: C₁₁H₁₁N₃OS[2]
-
Molecular Weight: 233.29 g/mol [2]
-
Core Scaffold: A 1,3-thiazole ring substituted with a methyl group at the 4-position and a phenyl group at the 2-position.
-
Key Functional Group: A carbohydrazide (-CONHNH₂) group at the 5-position, which is crucial for its reactivity and potential biological interactions.
Predicted and Comparative Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to be highly informative. The chemical shifts are influenced by the electronic environment of the protons, particularly the aromaticity of the thiazole and phenyl rings, and the electron-withdrawing nature of the carbonyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparison with an N'-Substituted Analog.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) for Target Compound | Experimental Data: 2-(4-Chlorophenyl)-4-methyl-N′-phenylthiazole-5-carbohydrazide (DMSO-d₆) | Rationale and Expert Commentary |
| -NH- (Amide) | ~10.0 - 10.5 (broad singlet) | 10.22 (s, 1H) | The amide proton is typically deshielded due to the adjacent carbonyl group and resonance effects. Its broadness can be attributed to quadrupole broadening and potential hydrogen bonding. |
| -NH₂ (Hydrazine) | ~4.5 - 5.0 (broad singlet) | Not Applicable | The terminal -NH₂ protons are generally more shielded than the amide proton. Their chemical shift can be variable and is often concentration and solvent-dependent due to hydrogen bonding. |
| Phenyl-H (ortho, meta, para) | ~7.4 - 8.0 (multiplet) | 7.98 (d, 2H), 7.59 (d, 2H) | The protons on the phenyl ring at the 2-position of the thiazole will appear in the aromatic region. The exact splitting pattern will depend on the specific coupling constants. |
| -CH₃ (Methyl) | ~2.6 - 2.8 (singlet) | 2.67 (s, 3H) | The methyl group protons on the thiazole ring are expected to be a sharp singlet, shifted downfield due to the aromatic nature of the ring. |
Note: Predicted shifts are for a typical deuterated solvent like DMSO-d₆.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will complement the ¹H NMR data, providing insights into the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Comparison with an N'-Substituted Analog.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for Target Compound | Experimental Data: 2-(4-Chlorophenyl)-4-methyl-N′-phenylthiazole-5-carbohydrazide (DMSO-d₆) | Rationale and Expert Commentary |
| C=O (Carbonyl) | ~160 - 165 | 161.8 | The carbonyl carbon of the carbohydrazide is expected in this region, consistent with other hydrazide-containing compounds.[3] |
| Thiazole C₂ (C-Phenyl) | ~165 - 170 | 165.6 | This carbon, bonded to the phenyl group and flanked by sulfur and nitrogen, is significantly deshielded. |
| Thiazole C₄ (C-Methyl) | ~150 - 155 | 156.6 | The carbon bearing the methyl group. |
| Thiazole C₅ (C-Carbonyl) | ~115 - 120 | Not explicitly assigned, but expected in the aromatic region. | The carbon attached to the carbohydrazide group. |
| Phenyl Carbons | ~125 - 135 | 136.1, 131.6, 129.9, 129.3, 128.5, 124.7 | A series of signals in the aromatic region corresponding to the carbons of the phenyl ring. |
| -CH₃ (Methyl) | ~15 - 20 | 17.6 | The methyl carbon signal will appear in the aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the key functional groups present in the molecule. The spectrum will be dominated by absorptions from the N-H, C=O, and aromatic C-H and C=C bonds.
Table 3: Predicted IR Absorption Frequencies for this compound.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Expert Commentary |
| -NH₂ and -NH- | 3100 - 3400 | N-H Stretching | Medium to Strong | The presence of two N-H bonds (amide and hydrazine) will likely result in a broad absorption band. Primary amines often show two distinct peaks.[4] |
| Aromatic C-H | 3000 - 3100 | C-H Stretching | Medium to Weak | Characteristic of the protons on the phenyl and thiazole rings.[5] |
| Aliphatic C-H | 2850 - 3000 | C-H Stretching | Medium to Weak | Corresponding to the methyl group.[5] |
| C=O (Amide I) | 1640 - 1680 | C=O Stretching | Strong | This is a very characteristic and intense absorption for the carbonyl group in an amide/hydrazide.[6] |
| N-H Bend (Amide II) | 1510 - 1570 | N-H Bending | Medium | Another characteristic band for secondary amides. |
| Aromatic C=C | 1400 - 1600 | C=C Stretching | Medium | Multiple bands are expected due to the phenyl and thiazole rings. |
| C-N Stretch | 1300 - 1400 | C-N Stretching | Medium | Associated with the thiazole ring and the carbohydrazide moiety.[7] |
Mass Spectrometry
Mass spectrometry will provide the molecular weight and fragmentation pattern, confirming the molecular formula and offering structural clues.
-
Expected Molecular Ion Peak (M⁺): m/z = 233.06
-
High-Resolution Mass Spectrometry (HRMS): Would confirm the elemental composition of C₁₁H₁₁N₃OS.
-
Key Fragmentation Pathways: Expect initial loss of the -NHNH₂ group, followed by fragmentation of the thiazole ring. The phenyl group would likely remain as a stable fragment.
Experimental Protocols for Spectroscopic Analysis
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Workflow for Spectroscopic Characterization
Caption: Workflow for the complete spectroscopic characterization of the target compound.
Step-by-Step Methodologies
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is recommended due to the polarity of the carbohydrazide group).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a standard ¹H spectrum followed by a ¹³C spectrum. For enhanced structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for a quicker analysis, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.
Conclusion
The structural integrity of synthetic intermediates is a non-negotiable aspect of drug development. This guide provides a comprehensive, predictive, and comparative framework for the spectroscopic characterization of this compound. By leveraging the established principles of NMR, IR, and mass spectrometry, and by drawing comparisons with closely related, experimentally verified analogs, researchers can confidently identify and confirm the structure of this valuable synthetic building block. The provided protocols offer a standardized approach to data acquisition, ensuring the reliability and reproducibility of the characterization process.
References
-
ResearchGate. 1 H NMR chemical shifts of free hydrazidic (NH h ), amidic (NH a ),.... [Link]
-
University of Colorado Boulder. IR handout.pdf. [Link]
-
MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link]
-
PubMed Central. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. [Link]
-
SpectraBase. Thiazole-2-hydrazine, 5-methyl-4-phenyl-. [Link]
-
Michigan State University. Infrared Spectroscopy. [Link]
-
SpectraBase. 4-AMINO-2,3-DIHYDRO-3-PHENYL-N'-[1-(PYRIDINE-3-YL)-ETHYLIDENE]-2-THIOXOTHIAZOLE-5-CARBOHYDRAZIDE - Optional[13C NMR] - Chemical Shifts. [Link]
-
UCLA. IR Absorption Table. [Link]
-
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
-
ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]
-
Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
ResearchGate. (PDF) Synthesis, Structural Characterization and Hydrogen Bonding of Mono(salicylidene)carbohydrazide. [Link]
-
University of Puget Sound. Table of Characteristic IR Absorptions. [Link]
-
Chemistry LibreTexts. 13.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
ResearchGate. The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. [Link]
Sources
- 1. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 61292-08-8 [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. eng.uc.edu [eng.uc.edu]
- 7. researchgate.net [researchgate.net]
Comparison of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide with other anticancer agents
An In-depth Comparative Guide to Anticancer Agents Derived from 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide
Abstract
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Its prevalence in oncology is particularly noteworthy, with several FDA-approved drugs leveraging this scaffold. This guide focuses on this compound, a versatile chemical intermediate, or synthon, that serves as a starting point for the synthesis of novel anticancer candidates. We present a comparative analysis of the cytotoxic effects of various derivatives synthesized from this core structure against established anticancer drugs. This guide delves into the synthetic strategies, structure-activity relationships (SAR), and mechanisms of action, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Introduction: The Thiazole Scaffold in Modern Oncology
Heterocyclic compounds are of immense interest in pharmaceutical research due to their diverse biological activities. Among them, the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a "privileged scaffold." This is because it is a key structural feature in a variety of biologically active molecules, including several commercially available drugs.[1][2] In the context of cancer therapy, thiazole derivatives have demonstrated a wide range of activities, including the inhibition of kinases, matrix metalloproteinases, and anti-apoptotic proteins.[3][4]
While complex thiazole-containing molecules like the FDA-approved kinase inhibitor Dasatinib are well-known, the foundational building blocks used to create novel drug candidates are equally important.[1] this compound has emerged as a critical synthon for this purpose. Its carbohydrazide functional group (-CONHNH₂) is highly reactive and provides a convenient handle for chemists to introduce a wide array of chemical diversity, leading to the generation of large libraries of new molecules for biological screening.[5][6] This guide explores how this specific starting material is leveraged to create potent anticancer agents and compares their efficacy to that of standard chemotherapeutic drugs.
Synthetic Strategy: From a Core Synthon to a Library of Bioactive Molecules
The utility of this compound as a precursor lies in the nucleophilic nature of the terminal amine in its hydrazide group. This allows for straightforward condensation reactions with various electrophiles, most notably aldehydes, ketones, and acyl chlorides, to form hydrazones and other related structures. The resulting hydrazone linkage (-C=N-NH-C=O) is a known pharmacophore that contributes to the biological activity of many compounds, in part due to its hydrogen bonding capabilities.[4][7]
A common and effective strategy is to react the parent carbohydrazide with various hydrazonoyl chlorides or other reactive intermediates. This approach allows for the introduction of additional heterocyclic rings, such as 1,3,4-thiadiazole, which can significantly enhance the cytotoxic profile of the final molecule.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide Derivatives: A Guide for Drug Discovery Professionals
In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the thiazole nucleus has consistently emerged as a privileged structure in the design of potent anticancer compounds.[1][2] This guide provides a comparative analysis of the cytotoxic profiles of derivatives based on the 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide scaffold. While a direct head-to-head comparative study of a comprehensive series of these specific derivatives is not extensively documented in publicly available literature, this guide synthesizes fragmented data from various studies on structurally related thiazole-hydrazide and hydrazone analogs to offer valuable insights for researchers, scientists, and drug development professionals.
The core structure, this compound, serves as a versatile synthon for the generation of a diverse library of derivatives, primarily through condensation of the hydrazide moiety with various aldehydes and ketones to form hydrazones.[3] These modifications significantly influence the physicochemical properties and biological activity of the parent molecule, leading to a range of cytotoxic potencies against various cancer cell lines.
Performance Comparison: Cytotoxicity of Thiazole Carbohydrazide Derivatives
The primary metric for evaluating the in vitro cytotoxic potential of novel compounds is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit the proliferation of 50% of a cancer cell population. The following table summarizes the IC50 values for a selection of thiazole carbohydrazide and related derivatives against various human cancer cell lines, benchmarked against standard chemotherapeutic agents where data is available.
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Series 1: Novel 1,3-Thiazole Derivatives | |||||
| Compound T1 | MCF-7 (Breast) | 2.21 (µg/mL) | 5-Fu | >10 (µg/mL) | [4] |
| Compound T38 | HepG2 (Liver) | 1.11 (µg/mL) | 5-Fu | >10 (µg/mL) | [4] |
| Compound T26 | BGC-823 (Gastric) | 1.67 (µg/mL) | 5-Fu | >10 (µg/mL) | [4] |
| Series 2: Phenylthiazole Carboxamides | |||||
| Compound 4c (p-nitro substituted) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | Doxorubicin | Not specified | [5] |
| Compound 4d (m-chloro substituted) | Hep-G2 (Liver) | 11.6 ± 0.12 | Doxorubicin | Not specified | [5] |
| Series 3: Thiazole-based 1,2,3-Triazoles | |||||
| Compound 5h | U87 (Glioblastoma) | 3.20 ± 0.32 | Temozolomide | Not specified | [1] |
| Compound 5f | U87 (Glioblastoma) | 4.72 ± 3.92 | Temozolomide | Not specified | [1] |
| Series 4: Furan-bearing Carbohydrazides | |||||
| Compound 3e | A549 (Lung) | 43.38 | Not specified | Not specified | [6] |
Note: The data presented is a compilation from different studies and may not represent a direct comparative analysis under identical experimental conditions. The units for IC50 values are as reported in the source literature.
Mechanistic Insights: Unraveling the Mode of Action
The cytotoxic effects of thiazole derivatives are often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells.[4] While the precise signaling pathways can be derivative-specific, a common mechanism involves the disruption of mitochondrial function and the activation of the caspase cascade.
Based on studies of related thiazole compounds, a plausible mechanism of action for cytotoxic this compound derivatives involves the induction of the intrinsic apoptotic pathway. This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm.
Caption: Proposed intrinsic apoptotic pathway induced by thiazole derivatives.
Studies on simpler 4-methylthiazole compounds have demonstrated their ability to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c.[7][8] This, in turn, activates caspase-9, an initiator caspase, which then activates executor caspases like caspase-3, ultimately leading to the execution of apoptosis.[7][9] Furthermore, some thiazole derivatives have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.[4]
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are essential. The following sections detail the methodologies for the synthesis of thiazole-hydrazone derivatives and the subsequent in vitro cytotoxicity assessment using the MTT assay.
Synthesis of this compound Derivatives (Hydrazones)
The general method for synthesizing the target hydrazone derivatives involves a condensation reaction between the parent carbohydrazide and a selected aldehyde or ketone.[3]
Workflow for Synthesis of Thiazole-Hydrazone Derivatives:
Caption: General workflow for the synthesis of thiazole-hydrazone derivatives.
Step-by-Step Protocol:
-
Dissolution: Dissolve this compound in a suitable solvent, such as absolute ethanol.
-
Addition of Carbonyl Compound: Add an equimolar amount of the desired substituted aldehyde or ketone to the solution. A catalytic amount of an acid (e.g., glacial acetic acid) can be added to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux for a period of 3 to 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product will often crystallize out of the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash it with a small amount of cold ethanol to remove any unreacted starting materials, and then dry it. Further purification can be achieved by recrystallization from a suitable solvent.
-
Characterization: Confirm the structure of the synthesized derivatives using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. It is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product.
Workflow for MTT Cytotoxicity Assay:
Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.
Step-by-Step Protocol:
-
Cell Seeding: Plate the desired cancer cells in 96-well microplates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives in the culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data on related structures suggest that derivatization, particularly through the formation of hydrazones, can lead to compounds with significant cytotoxic activity against a range of cancer cell lines. The proposed mechanism of action, involving the induction of apoptosis via the mitochondrial pathway, provides a solid foundation for further mechanistic studies.
Future research should focus on the systematic synthesis and screening of a dedicated library of this compound derivatives to establish clear structure-activity relationships. In-depth mechanistic studies, including cell cycle analysis, apoptosis assays, and investigation of specific molecular targets, will be crucial for the rational design of more potent and selective anticancer drug candidates.
References
- Mohammadi-Farani, A., Foroumadi, A., & Shafiee, A. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 9(5), 329–335.
- Song, X., et al. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. Bioorganic & Medicinal Chemistry, 24(14), 3236-3246.
- Kaymakcıoğlu, B., & Oruç-Emre, Z. Ü. (2021). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1145-1154.
- Meric, N., et al. (2024). 4-Methylthiazole triggers apoptosis and mitochondrial disruption in HL-60 cells. Molecular Biology Reports, 51(1), 997.
- Meric, N., et al. (2025).
- Patel, K., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 136-145.
- Krajewska, U., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences, 11(3), 1180.
- Kumar, A., et al. (2023). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry, 15(19), 1645-1669.
- Rana, A., et al. (2022). Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. Asian Journal of Green Chemistry, 6(3), 213-228.
- Wei, L., et al. (2017).
Sources
- 1. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. kuyam.ksbu.edu.tr [kuyam.ksbu.edu.tr]
- 9. researchgate.net [researchgate.net]
Benchmarking the Efficacy of Novel Thiazole Carbohydrazides Against Standard Drugs: A Comparative Guide
In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. Among the myriad of heterocyclic compounds, thiazole derivatives, particularly thiazole carbohydrazides, have emerged as a promising scaffold due to their diverse and potent biological activities.[1][2] This guide provides an in-depth, objective comparison of the efficacy of novel thiazole carbohydrazides against established standard drugs, supported by experimental data and methodological insights for researchers, scientists, and drug development professionals.
The Scientific Imperative for Novel Thiazole Derivatives
The thiazole ring is a core structure in numerous FDA-approved drugs and exhibits a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The carbohydrazide moiety, when incorporated into the thiazole scaffold, often enhances these biological effects, potentially through increased hydrogen bonding capabilities and chelation with essential metal ions.[3][5] The critical need for new therapeutic agents stems from the growing challenge of drug resistance in both infectious diseases and oncology, making the exploration of novel chemical entities like thiazole carbohydrazides a scientific priority.[6][7][8]
Visualizing the Path to Discovery: A Generalized Experimental Workflow
The journey from a synthesized compound to a potential drug candidate involves a rigorous and systematic evaluation of its biological activity. The following diagram illustrates a generalized workflow for benchmarking the efficacy of novel thiazole carbohydrazides.
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of novel thiazole carbohydrazides.
Comparative Efficacy Analysis: Thiazole Carbohydrazides vs. Standard Drugs
The true measure of a novel compound's potential lies in its performance relative to existing treatments. The following tables summarize the comparative efficacy of various thiazole carbohydrazide derivatives against standard antimicrobial and anticancer drugs, as reported in recent literature.
Antimicrobial Efficacy
The increasing prevalence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents.[9][10] Thiazole carbohydrazides have demonstrated significant potential in this arena.
| Novel Thiazole Derivative | Test Organism | MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) | Reference |
| 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | S. enteritidis ATCC 13076 | < Gentamicin | Gentamicin | - | [11] |
| Compound 12 (4-bromo-phenyl derivative) | S. enteritidis | Good | Gentamicin | - | [11] |
| Thiazole hydrazine 4b | E. coli | 62.5 | Ampicillin | 100 | [3] |
| Thiazole hydrazine 4h | E. coli | 62.5 | Ampicillin | 100 | [3] |
| Thiazole hydrazine 4b | C. albicans | 250 | Griseofulvin | 500 | [3] |
| Thiazole hydrazine 7e | C. albicans | 3.9 | Fluconazole | 15.62 | [12] |
MIC: Minimum Inhibitory Concentration. A lower MIC value indicates greater antimicrobial activity.
These data highlight that certain novel thiazole carbohydrazides exhibit antimicrobial activity comparable or superior to that of standard antibiotics like gentamicin and ampicillin, and antifungals like fluconazole and griseofulvin.[3][11][12] The structural variations, such as the presence of trifluoromethyl or bromo-phenyl groups, appear to significantly influence their potency.[11]
Anticancer Efficacy
Cancer remains a leading cause of mortality worldwide, and the development of more effective and selective anticancer drugs is a critical area of research.[13] Thiazole derivatives have been investigated for their ability to induce apoptosis and inhibit key signaling pathways in cancer cells.[5][13]
| Novel Thiazole Derivative | Cancer Cell Line | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) | Reference |
| Compound 12d | HepG2 (Liver) | 0.82 | Doxorubicin | 0.72 | [14] |
| Compound 12c | HepG2 (Liver) | 0.91 | Doxorubicin | 0.72 | [14] |
| Compound 4a | A549 (Lung) | Promising | - | - | [5] |
| Compound 4d | MCF7 (Breast) | Promising | - | - | [5] |
| Compound 4c | MCF-7 (Breast) | 2.57 | Staurosporine | 6.77 | [15][16] |
| Compound 4c | HepG2 (Liver) | 7.26 | Staurosporine | 8.4 | [15][16] |
IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates greater cytotoxic potency against cancer cells.
The results indicate that several novel thiazole carbohydrazide derivatives display potent anticancer activity, with IC50 values in the low micromolar range, comparable to the standard chemotherapeutic drug Doxorubicin and the apoptosis inducer Staurosporine.[14][15][16] Notably, some of these compounds have shown a degree of selectivity against cancer cells over healthy cell lines.[5]
Unveiling the Mechanism: How Thiazole Carbohydrazides Exert Their Effects
Understanding the mechanism of action is paramount for rational drug design and development. While the exact mechanisms can vary depending on the specific derivative, a common theme for the anticancer activity of thiazole-based compounds involves the induction of apoptosis and interference with critical cellular signaling pathways.[13]
Caption: A representative diagram of the potential anticancer mechanisms of action for thiazole derivatives.
Thiazole derivatives have been shown to induce apoptosis, disrupt tubulin assembly, and inhibit signaling pathways like NFkB/mTOR/PI3K/AkT.[13] They can also modulate the activity of critical enzymes such as topoisomerase and histone deacetylases (HDACs).[13] This multi-targeted approach may contribute to their potent anticancer effects and could potentially circumvent some mechanisms of drug resistance.
Experimental Protocols: Ensuring Scientific Rigor
The reliability of the comparative data presented hinges on the robustness of the experimental methodologies employed. Below are detailed, step-by-step protocols for key in vitro assays used to evaluate the efficacy of novel thiazole carbohydrazides.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Dilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution of Test Compounds: The novel thiazole carbohydrazide and the standard drug are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[16][17]
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the novel thiazole carbohydrazide and a standard anticancer drug for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation of IC50: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Conclusion and Future Directions
The collective evidence strongly suggests that novel thiazole carbohydrazides represent a versatile and potent class of compounds with significant potential for development as both antimicrobial and anticancer agents. Several derivatives have demonstrated efficacy that is comparable or even superior to that of established standard drugs in preclinical in vitro studies.[3][11][14][15][16]
The causality behind their enhanced efficacy can be attributed to the unique combination of the thiazole and carbohydrazide moieties, which allows for diverse structural modifications and interactions with multiple biological targets.[3][5][13] The self-validating nature of the described protocols, including the use of standard controls and dose-response analyses, lends trustworthiness to the presented data.
Future research should focus on elucidating the precise molecular targets of the most promising candidates, optimizing their pharmacokinetic and pharmacodynamic properties through further structural modifications, and advancing these compounds into in vivo animal models to validate their therapeutic potential.[18][19][20] The continued exploration of this chemical space holds great promise for addressing the urgent global need for new and more effective medicines.
References
-
Chimenti F., Bizzarri B., Bolasco A., Secci D., Chimenti P., Granese A., Carradori S., D'Ascenzio M., Lilli D., Rivanera D. (2010). New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. European Journal of Medicinal Chemistry, 45:651–660. [Link]
-
Crisan, O., et al. (2022). New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. Molecules, 27(15), 5038. [Link]
-
Kaur, R., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2595-2613. [Link]
-
Kumar, A., et al. (2020). Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Chemistry & Biodiversity, 17(11), e2000543. [Link]
-
Shaikh, H. A., et al. (2025). Novel hydrazones bearing thiazole scaffold: synthesis, characterization, antimicrobial activities and ADME profile investigation. World News of Natural Sciences, 61(2), 155-166. [Link]
-
Singh, S., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 1-15. [Link]
-
Fadda, A. A., Soliman, N. N., & Bayoumy, N. M. (2019). Antimicrobial Properties of Some New Synthesized Benzothiazole Linked Carboxamide, Acetohydrazide, and Sulfonamide Systems. Journal of Heterocyclic Chemistry, 56(9), 2369–2378. [Link]
-
Gomma, A. M., et al. (2017). A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety. Chemistry Central Journal, 11(1), 24. [Link]
-
Paithankar, V. R., Dighe, P. R., & Shinde, N. V. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 42-47. [Link]
-
El-Sayed, W. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1752. [Link]
-
Kumar, A., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(4), 11468-11483. [Link]
-
Acar, C., et al. (2024). Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. Clinical and Experimental Health Sciences, 14, 783-789. [Link]
-
Johnson, J. I., et al. (2005). 50 Years of Preclinical Anticancer Drug Screening: Empirical to Target-Driven Approaches. Clinical Cancer Research, 11(4), 1351-1358. [Link]
-
Wang, Y., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(10), 1332. [Link]
-
Salomão, K., et al. (2014). In vitro and in vivo activities of 1,3,4-thiadiazole-2-arylhydrazone derivatives of megazol against Trypanosoma cruzi. Antimicrobial Agents and Chemotherapy, 58(4), 2052-2061. [Link]
-
Megahed, W., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7309. [Link]
-
Megahed, W., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7309. [Link]
-
Al-Ghorbani, M., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry, 30(39), 4381-4402. [Link]
-
Verma, R. S., et al. (2020). A review on thiazole based compounds & it's pharmacological activities. World Journal of Pharmaceutical Research, 9(11), 1234-1245. [Link]
-
Abu-El-Sooud, A. M., et al. (2025). Synthesis, Reaction and Biological Activity of Thiazoles. Current Organic Synthesis, 22(4), 481-515. [Link]
-
Shawkataly, O. B., et al. (2015). Synthesis of Novel Triazoles, Tetrazine, Thiadiazoles and Their Biological Activities. Molecules, 20(2), 2593-2607. [Link]
-
Al-Amiery, A. A. (2020). Review of the synthesis and biological activity of thiazoles. Journal of Advanced Scientific Research, 11(4), 1-10. [Link]
-
Santos, T. S., et al. (2019). Assessment of anti-diabetic activity of a novel hydrazine-thiazole derivative: in vitro and in vivo method. Brazilian Journal of Pharmaceutical Sciences, 55, e17448. [Link]
-
Reddy, A., et al. (2012). Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents. Journal of Pharmacology and Experimental Therapeutics, 342(1), 1-9. [Link]
-
Santos, T. S., et al. (2019). Assessment of anti-diabetic activity of a novel hydrazine-thiazole derivative: in vitro and in vivo method. Brazilian Journal of Pharmaceutical Sciences, 55, e17448. [Link]
-
Birsan, C. I., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 26(11), 3183. [Link]
-
Various Authors. (2021). Novel Antimicrobial Agents: Discovery, Design and New Therapeutic Strategies. MDPI. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Guler, O. O., et al. (2024). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 9(1), 1011-1025. [Link]
-
Giamarellou, H. (2021). Novel Antimicrobial Agents for Gram-Negative Pathogens. Antibiotics, 10(6), 633. [Link]
-
Teicher, B. A. (Ed.). (2004). Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval. Humana Press. [Link]
-
Sharma, A., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. International Journal of Pharmaceutical Sciences and Research, 13(1), 1-11. [Link]
-
Various Authors. (2025). Novel classes of antibiotics or more of the same? Request PDF. [Link]
-
World Health Organization. (2021). Novel drugs for the treatment of bacterial infections. LSHTM. [Link]
-
Lim, K. T., et al. (2021). Novel drug candidates against antibiotic-resistant microorganisms: A review. Journal of Microbiology, Immunology and Infection, 54(5), 755-766. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Review of the synthesis and biological activity of thiazoles: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. lshtm.ac.uk [lshtm.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. Novel Antimicrobial Agents for Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 17. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 18. In vitro and in vivo activities of 1,3,4-thiadiazole-2-arylhydrazone derivatives of megazol against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scielo.br [scielo.br]
A Comparative Guide to the In Vitro and In Vivo Activity of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide Compounds
In the landscape of modern drug discovery, the thiazole nucleus stands out as a versatile scaffold, integral to a multitude of compounds with a broad spectrum of biological activities.[1][2] Derivatives of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide, in particular, have emerged as a promising class of molecules, demonstrating significant potential in preclinical studies. This guide provides a comprehensive comparison of the in vitro and in vivo activities of these compounds, offering researchers, scientists, and drug development professionals a critical analysis of their therapeutic promise. We will delve into the experimental data that underpins their evaluation, elucidate the causal logic behind the chosen methodologies, and present a clear framework for progressing from laboratory assays to animal models.
The Significance of the Thiazole Moiety
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its presence in various natural and synthetic compounds has been linked to a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[1] The carbohydrazide linkage further enhances the drug-like properties of these molecules, often contributing to their ability to interact with biological targets. This guide will focus on the journey of a candidate compound from initial cell-based screening to its evaluation in a living organism, a critical path for any potential therapeutic agent.
In Vitro Evaluation: The First Litmus Test
In vitro studies are the bedrock of preclinical drug development, offering a rapid and cost-effective means to assess the biological activity and cytotoxicity of novel compounds. These assays are crucial for identifying promising candidates and understanding their mechanism of action at a cellular level.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
A primary area of investigation for this compound derivatives is their potential as anticancer agents.[2][3][4] The initial assessment of their cytotoxic effects is typically performed using a panel of human cancer cell lines.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[3][5]
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[3][4]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations.[1] A vehicle control (DMSO) and a positive control (a known anticancer drug like Staurosporine) are included.[3][4]
-
Incubation: The plates are incubated for a specified period, typically 24 to 48 hours.
-
MTT Addition: MTT solution is added to each well and incubated for a further 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[3][4]
Table 1: Illustrative In Vitro Anticancer Activity of Thiazole Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Thiazole Derivative 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [3][4] |
| Thiazole Derivative 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [3][4] |
Causality Behind Experimental Choices: The use of multiple cell lines provides an initial indication of the compound's spectrum of activity. The IC50 value is a critical parameter for comparing the potency of different compounds and for selecting candidates for further studies.[3][4]
Antimicrobial Activity: Combating Pathogenic Microbes
Thiazole derivatives have also demonstrated significant promise as antimicrobial agents.[6][7] Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[8][9]
Step-by-Step Methodology:
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density (e.g., 10^5 CFU/mL).[8]
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.[8]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[8] A positive control (microorganism with no compound) and a negative control (broth with no microorganism) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]
Table 2: Illustrative In Vitro Antimicrobial Activity of Thiazole Compounds
| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Thiazole Compound | Staphylococcus aureus (MRSA) | 1.3 | Mupirocin | - | [6][7] |
| Thiazole Derivative | Candida glabrata | 32-128 | Nystatin | 4 | [1] |
Causality Behind Experimental Choices: The broth microdilution method provides a quantitative measure of a compound's antimicrobial potency, allowing for direct comparison with existing antibiotics. Testing against a panel of clinically relevant pathogens is essential to determine the spectrum of activity.
In Vivo Evaluation: Translating In Vitro Promise to a Living System
While in vitro assays are indispensable for initial screening, they do not fully replicate the complex physiological environment of a living organism. Therefore, promising candidates must be evaluated in in vivo models to assess their efficacy, pharmacokinetics, and toxicity in a whole-animal system.
Anticancer Efficacy in Murine Models
Murine models are the most common in vivo systems for evaluating the anticancer potential of new chemical entities.[10] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are frequently used.[11]
Step-by-Step Methodology:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used to prevent rejection of the human tumor cells.[12]
-
Tumor Implantation: Human cancer cells (e.g., MCF-7) are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly.
-
Compound Administration: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specific dose and schedule. A vehicle control group receives the solvent used to dissolve the compound.
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. The primary efficacy endpoints are typically tumor growth inhibition and improvement in survival.
-
Toxicity Evaluation: The general health of the mice, including body weight and any signs of distress, is monitored to assess the toxicity of the compound.
-
Data Analysis: Tumor volumes and survival rates are compared between the treated and control groups to determine the statistical significance of the compound's antitumor effect.
Table 3: Hypothetical In Vivo Anticancer Efficacy of a Thiazole Compound
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Survival Rate (%) at Day 30 |
| Vehicle Control | 1500 | - | 0 |
| Thiazole Compound (20 mg/kg) | 600 | 60 | 80 |
| Reference Drug | 500 | 67 | 100 |
Causality Behind Experimental Choices: The xenograft model provides a valuable platform to assess a compound's ability to inhibit tumor growth in a living system.[11] Monitoring toxicity is crucial to determine the therapeutic index of the compound.
Antimicrobial Efficacy in Murine Infection Models
To validate the in vitro antimicrobial activity, in vivo infection models are employed. For skin infections, a murine model of methicillin-resistant Staphylococcus aureus (MRSA) infection is a relevant and established system.[6][7][13]
Step-by-Step Methodology:
-
Animal Model: BALB/c or other suitable mouse strains are used.
-
Wounding and Infection: A superficial wound is created on the dorsal side of the mouse, which is then inoculated with a specific concentration of MRSA.[6][7]
-
Topical Treatment: After a set period to allow the infection to establish, a topical formulation of the test compound is applied to the wound. A vehicle control and a positive control (e.g., mupirocin ointment) are also used.[6][7]
-
Bacterial Load Determination: After a defined treatment period, the skin tissue from the wound site is excised, homogenized, and plated on selective agar to determine the number of viable bacteria (colony-forming units, CFUs).
-
Data Analysis: The reduction in bacterial burden in the treated groups is compared to the vehicle control group to assess the compound's efficacy.[6][7]
Table 4: In Vivo Antimicrobial Efficacy of Thiazole Compounds in a Murine MRSA Skin Infection Model
| Treatment Group | Bacterial Burden (log10 CFU/g tissue) | Reduction in Bacterial Burden (%) | Reference |
| Vehicle Control | 7.5 | - | [6][7] |
| Thiazole Compound (2% suspension) | 5.0 | >90 | [6][7] |
| Mupirocin (2% suspension) | 4.8 | >90 | [6][7] |
Causality Behind Experimental Choices: This model directly assesses the compound's ability to combat a bacterial infection in a relevant tissue. Quantifying the reduction in bacterial load provides a clear and measurable endpoint for efficacy.[6][7]
Bridging the Gap: The In Vitro-In Vivo Correlation
A critical aspect of drug development is establishing a correlation between in vitro potency and in vivo efficacy. While a potent in vitro activity is a prerequisite, it does not always translate to in vivo success. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and bioavailability play a pivotal role in determining a compound's effectiveness in a living organism.
For instance, a compound may exhibit excellent activity in a cell-based assay but may be rapidly metabolized or poorly absorbed in vivo, leading to suboptimal concentrations at the target site. Conversely, a compound with moderate in vitro activity might demonstrate significant in vivo efficacy due to favorable pharmacokinetic properties. Therefore, a comprehensive evaluation of both in vitro and in vivo data is essential for making informed decisions in the drug discovery pipeline.
Conclusion: The Path Forward for Thiazole-Carbohydrazide Derivatives
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The journey from demonstrating potent in vitro activity against cancer cells or microbial pathogens to validating this efficacy in preclinical animal models is a rigorous but necessary process. The experimental frameworks detailed in this guide provide a robust and logical pathway for this evaluation.
The data presented, synthesized from various studies on thiazole derivatives, underscores the potential of this chemical class. Future research should focus on optimizing the lead compounds to enhance their efficacy, improve their pharmacokinetic profiles, and minimize their toxicity. A thorough understanding of the structure-activity relationships, guided by both in vitro and in vivo data, will be paramount in advancing these promising molecules toward clinical development.
References
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. National Institutes of Health. [Link]
-
(PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. [Link]
-
Murine Models to Evaluate Novel and Conventional Therapeutic Strategies for Cancer. American Association for Cancer Research. [Link]
-
New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. National Institutes of Health. [Link]
-
Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLOS One. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
In Vitro and In Vivo Studies of the Trypanocidal Activity of Four Terpenoid Derivatives against Trypanosoma cruzi. National Institutes of Health. [Link]
-
Murine Models for Staphylococcal Infection. National Institutes of Health. [Link]
-
Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. National Institutes of Health. [Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. National Institutes of Health. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]
-
(PDF) Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. ResearchGate. [Link]
-
(PDF) Assessment of the in vitro trypanocidal activity v1. ResearchGate. [Link]
-
Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. National Institutes of Health. [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]
-
Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]
-
Mouse Models for Testing Cancer Immunotherapies. Biocompare. [Link]
-
Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
A Murine Skin Infection Model Capable of Differentiating the Dermatopathology of Community-Associated MRSA Strain USA300 from Other MRSA Strains. MDPI. [Link]
-
In Vitro and In Vivo Trypanocidal Efficacy of Nitrofuryl- and Nitrothienylazines. ACS Omega. [Link]
-
Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PubMed. [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. MDPI. [Link]
-
Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. National Institutes of Health. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. National Institutes of Health. [Link]
-
Drug Discovery Oncology in a Mouse: concepts, Models and Limitations. Taylor & Francis Online. [Link]
-
MRSA Infection Models for Staphylococcus aureus Studies. IBT Bioservices. [Link]
-
Antitumor Efficacy Testing in Rodents. National Institutes of Health. [Link]
-
Design, Synthesis, and In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. National Institutes of Health. [Link]
-
Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Taylor & Francis Online. [Link]
-
Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes. Antimicrobial Agents and Chemotherapy. [Link]
-
In Vitro and In Vivo Studies of the Trypanocidal Activity of a Diarylthiophene Diamidine against Trypanosoma cruzi. National Institutes of Health. [Link]
-
Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. National Institutes of Health. [Link]
-
(PDF) In vivo screening models of anticancer drugs. ResearchGate. [Link]
-
Mouse model of CA-MRSA wound infection. Three 8 mm in length, parallel,... ResearchGate. [Link]
-
Determination of MIC by Broth Dilution Method. YouTube. [Link]
-
Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace. [Link]
-
Assessment of the in vitro trypanocidal activity. Protocols.io. [Link]
-
Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. National Institutes of Health. [Link]
-
(R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs. National Institutes of Health. [Link]
-
Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. National Institutes of Health. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One [journals.plos.org]
- 7. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. microbeonline.com [microbeonline.com]
- 10. Murine Models to Evaluate Novel and Conventional Therapeutic Strategies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. mdpi.com [mdpi.com]
A Comprehensive Guide to the Pharmacophore of Bioactive 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide Derivatives
This guide provides an in-depth analysis of the pharmacophoric features of 4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. We will dissect the key structural elements that govern their biological activity, offering a comparative look at various derivatives and the experimental methodologies used to evaluate them. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile scaffold.
The this compound Scaffold: A Privileged Core
The thiazole ring is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to form multiple non-covalent interactions make it a "privileged structure." The specific scaffold, this compound, serves as an excellent starting point (synthon) for creating diverse molecular libraries.[2] The carbohydrazide group at the 5-position is particularly reactive, allowing for straightforward condensation reactions to form a wide array of N-acylhydrazone derivatives. These derivatives have shown a broad spectrum of biological activities, most notably as anticancer and antimicrobial agents.[3][4]
The inherent value of this core lies in its rigid structure, which properly orients the key interacting moieties—the 2-phenyl group, the 4-methyl group, and the extended carbohydrazide side chain—for binding to biological targets.
Deconstructing the Pharmacophore: Key Features for Bioactivity
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound series, the pharmacophore is typically elucidated using computational techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking.[5] These methods help identify which structural features are critical for activity and where modifications can enhance potency.
The consensus pharmacophore model for this class of compounds generally includes:
-
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen (C=O) of the hydrazide linker and the nitrogen atom of the thiazole ring are crucial hydrogen bond acceptors.
-
Hydrogen Bond Donor (HBD): The N-H group of the hydrazide linker acts as a key hydrogen bond donor.
-
Aromatic/Hydrophobic Regions: The 2-phenyl ring on the thiazole core and the variable aryl ring (introduced via the hydrazone linkage) provide essential hydrophobic and π-π stacking interactions with target proteins.[6]
-
Hydrophobic/Steric Feature: The 4-methyl group on the thiazole ring contributes to hydrophobic interactions and can influence the overall conformation of the molecule.
Caption: Generalized pharmacophore model for thiazole-5-carbohydrazide derivatives.
Comparative Analysis of Bioactive Derivatives
The true utility of a pharmacophore model is in its ability to explain the observed biological activities of different derivatives and to predict the activity of new ones. The primary point of variation in this series is the substituent on the benzylidene moiety (-N=CH-Ar).
Anticancer Activity
Numerous studies have evaluated these derivatives against various cancer cell lines, such as HepG2 (liver), MCF-7 (breast), and A549 (lung).[3][7][8] Structure-activity relationship (SAR) studies reveal clear trends.
Key SAR Insights for Anticancer Potency:
-
Substituents on the Terminal Phenyl Ring: The electronic nature and position of substituents are critical.
-
Electron-withdrawing groups like chloro (Cl) and nitro (NO₂) often enhance activity. For instance, compounds with a para-chloro substitution on the terminal phenyl ring show superior activity against A549 and MCF7 cells compared to ortho-isomers or unsubstituted analogs.[7]
-
Electron-donating groups like methoxy (-OCH₃) can also confer high potency, suggesting that both electronic and steric factors are at play in receptor binding.[9]
-
-
Heterocyclic Rings: Replacing the terminal phenyl ring with other heterocycles, such as a 1,3,4-thiadiazole, can significantly boost cytotoxic potency.[3] This introduces additional hydrogen bond acceptors and modulates the molecule's overall geometry.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Selected Derivatives
| Compound ID | R Group (Substitution on Benzylidene) | HepG2 IC₅₀ (µM)[3] | MCF-7 IC₅₀ (µM)[8] | Reference Drug |
|---|---|---|---|---|
| A | Phenyl | > 50 | > 50 | Doxorubicin (0.72 µM)[3] |
| B | 4-Chlorophenyl | 1.88 | 2.57[8] | Staurosporine (6.77 µM)[8] |
| C | 4-Nitrophenyl | 1.29 | - | Doxorubicin (0.72 µM)[3] |
| D | 4-Methoxyphenyl | 1.25 | 7.26[8] | Staurosporine (8.4 µM)[8] |
| E | 3-Chlorophenyl-5-acetyl-thiadiazole | 1.06 | - | Doxorubicin (0.72 µM)[3] |
Note: Data compiled from different studies for illustrative purposes. Direct comparison should be made with caution due to variations in experimental conditions.
Antimicrobial Activity
The thiazole carbohydrazide scaffold is also a potent framework for developing antimicrobial agents. SAR studies in this area point to different structural requirements compared to anticancer activity.
Key SAR Insights for Antimicrobial Potency:
-
Hydrophilic and Lipophilic Balance: The overall lipophilicity of the molecule plays a significant role in its ability to penetrate microbial cell walls.[10]
-
Electron-Donating Groups: In contrast to some anticancer findings, electron-donating groups like hydroxyl (-OH) and methoxy (-OCH₃) on the terminal phenyl ring often increase antibacterial activity.[11]
-
Specific Moieties: The presence of specific heterocyclic rings, such as furan or thiophene, can confer potent and broad-spectrum activity.[11] The fusion of the thiazole ring into a benzo[d]thiazole system has also been shown to dramatically improve antibacterial effects.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Derivatives
| Compound ID | R Group (Substitution on Benzylidene) | S. aureus | E. coli | Reference Drug |
|---|---|---|---|---|
| F | 4-Hydroxyphenyl | 125 | 150 | Ampicillin |
| G | 2,4-Dichlorophenyl | 62.5 | 62.5 | Ampicillin |
| H | 4-Bromophenyl | 125 | 250 | Ampicillin |
| I | Thiophene-2-yl | 31.25 | 62.5 | Ampicillin |
Note: Data is illustrative of general trends reported in the literature.[10][11]
Essential Experimental Protocols
To ensure scientific integrity and reproducibility, the protocols used for synthesis and evaluation must be robust and well-defined.
Protocol 4.1: General Synthesis of N'-Arylmethylidene-4-methyl-2-phenylthiazole-5-carbohydrazides
This protocol describes the standard one-pot, two-step synthesis.[12]
Rationale: This acid-catalyzed condensation reaction is highly efficient and proceeds in good yields. Ethanol is a common solvent that facilitates the dissolution of reactants and the precipitation of the final hydrazone product upon cooling.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of this compound in absolute ethanol in a round-bottom flask.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the solution to catalyze the reaction.
-
Aldehyde Addition: Add 1.1 equivalents of the desired substituted aromatic aldehyde to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate. If not, pour the mixture into ice-cold water.
-
Purification: Collect the crude product by vacuum filtration, wash with cold ethanol, and dry. Recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure compound.
-
Characterization: Confirm the structure of the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR) and Mass Spectrometry.
Protocol 4.2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.[13][14]
Rationale: This assay relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[15]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (a known anticancer drug).[16]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 4 hours at 37°C.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Gently shake the plate for 10-15 minutes and measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) by plotting a dose-response curve.
Protocol 4.3: Computational Workflow for Pharmacophore Analysis
This workflow outlines the key steps in a computational study to define the pharmacophore and predict binding modes.
Rationale: This in silico approach accelerates drug discovery by prioritizing compounds for synthesis and identifying key structural interactions that drive biological activity, thus saving significant time and resources.[17]
Caption: Workflow for 3D-QSAR and Molecular Docking studies.
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The pharmacophore is well-defined, consisting of key hydrogen bond donors/acceptors and aromatic regions that can be fine-tuned to achieve high potency against cancer cells and microbial pathogens.
Comparative analysis clearly demonstrates that modifications to the terminal aryl group of the hydrazone moiety are the primary determinant of biological activity and selectivity. Future research should focus on:
-
Rational Design: Leveraging the 3D-QSAR contour maps and docking insights to design new derivatives with optimized interactions.[18]
-
Target Identification: Elucidating the specific protein targets and mechanisms of action for the most potent compounds.
-
In Vivo Evaluation: Advancing lead compounds to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By integrating computational modeling with synthetic chemistry and biological evaluation, the full therapeutic potential of this promising class of compounds can be realized.
References
-
N. Kaderabkova, N. Misic, A. F. Cunha, et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available: [Link]
-
Microbe Investigations AG. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
A. Z. Stasaitis, G. S. Sadovskij, et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available: [Link]
-
SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available: [Link]
-
Kaderabkova, N., Misic, N., Cunha, A. F., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available: [Link]
-
El khatabi, k., Aanouz, I., El-mernissi, R., et al. (2021). In silico analysis of 3D QSAR and Molecular Docking studies to discover new thiadiazole-thiazolone derivatives as mitotic kinesin Eg5 inhibitors. Moroccan Journal of Chemistry. Available: [Link]
-
Patel, D. A., Prajapati, S. B., & Vekariya, R. H. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available: [Link]
-
Al-Wahaibi, L. H., et al. (2017). Synthesis, molecular docking and SAR studies of benzo[d]thiazole-hydrazones as potential H+/K+ ATPase inhibitors and anti-inflammatory agents. RSC Advances. Available: [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, cytotoxicity, and molecular docking studies of novel thiazolyl-hydrazone derivatives as histone lysine acetyl-transferase inhibitors and apoptosis inducers. Archiv der Pharmazie. Available: [Link]
-
Farghaly, T. A., Abdallah, M. A., Khedr, M. A., & Mahmoud, H. K. (2017). Synthesis, Antimicrobial Activity and Molecular Docking Study of Thiazole Derivatives. Journal of Heterocyclic Chemistry. Available: [Link]
-
Gomha, S. M., Abdelaziz, M. R., Kheder, N. A., et al. (2017). A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety. Chemistry Central Journal. Available: [Link]
-
El khatabi, k., Aanouz, I., El-mernissi, R., et al. (2021). In silico analysis of 3D QSAR and Molecular Docking studies to discover new thiadiazole-thiazolone derivatives as mitotic kinesin Eg5 inhibitors. ResearchGate. Available: [Link]
-
El khatabi, k., Aanouz, I., El-mernissi, R., et al. (2021). In silico analysis of 3D QSAR and Molecular Docking studies to discover new thiadiazole-thiazolone derivatives as mitotic kinesin Eg5 inhibition. Moroccan Journal of Chemistry. Available: [Link]
-
Al-Wahaibi, L. H., et al. (2018). Synthesis, SAR and molecular docking studies of benzo[d]thiazole-hydrazones as potential antibacterial and antifungal agents. Bioorganic & Medicinal Chemistry Letters. Available: [Link]
-
Pisoschi, C. G., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics. Available: [Link]
-
Ghasemi, M., et al. (2015). 2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA. Medicinal Chemistry Research. Available: [Link]
-
Bounegta, A., et al. (2022). Identification of a Potential Thiazole Inhibitor Against Biofilms by 3D QSAR, Molecular Docking, DFT Analysis, MM-PBSA Binding Energy Calculations, and Molecular Dynamics Simulation. Physical Chemistry Research. Available: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Molecules. Available: [Link]
-
Pisoschi, C. G., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available: [Link]
-
Tan, C., et al. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. Available: [Link]
-
Evren, A. E., et al. (2024). Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. Clinical and Experimental Health Sciences. Available: [Link]
-
Al-Ghorbani, M., et al. (2023). Structure Activity Relationship. ResearchGate. Available: [Link]
-
Gomha, S. M., et al. (2020). Structures of some thiazole derivatives with antitumor activity. ResearchGate. Available: [Link]
-
Megahed, W. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Available: [Link]
-
Khidre, R. E., & Radini, I. A. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Health Risks. Available: [Link]
-
Pisoschi, C. G., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. MDPI. Available: [Link]
-
Patil, S. B., & Bhalvankar, R. B. (2015). One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. International Journal of ChemTech Research. Available: [Link]
-
Jain, A. K., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available: [Link]
-
PubChem. (n.d.). Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]
-
Khan, S., et al. (2018). Finally selected structure-based pharmacophore models 2, 5, and 10.... ResearchGate. Available: [Link]
-
Al-Suhaimi, K. S., et al. (2023). 4-Point pharmacophore model of the target compounds shows the.... ResearchGate. Available: [Link]
-
Savant, M. M., et al. (2014). Water Mediated Synthesis of N′-Arylmethylene-4,5,6,7-tetrahydro-2H-indazole-3-carbohydrazide Library. ResearchGate. Available: [Link]
-
El-dissouky, A., et al. (2013). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Bioinorganic Chemistry and Applications. Available: [Link]
-
Yurttaş, L., et al. (2019). Synthesis of (E)-N'-benzylidene-7-methyl-2-propyl-1H-benzo[d]imidazole-5-carbohydrazides (5a-r). ResearchGate. Available: [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 3. A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, SAR and molecular docking studies of benzo[d]thiazole-hydrazones as potential antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole – Oriental Journal of Chemistry [orientjchem.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ijprajournal.com [ijprajournal.com]
- 17. Identification of a Potential Thiazole Inhibitor Against Biofilms by 3D QSAR, Molecular Docking, DFT Analysis, MM-PBSA Binding Energy Calculations, and Molecular Dynamics Simulation [physchemres.org]
- 18. researchgate.net [researchgate.net]
Navigating Target Selectivity: A Comparative Guide to the Cross-Reactivity of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide Derivatives
In the landscape of modern drug discovery, the quest for novel therapeutic agents is a journey fraught with challenges, paramount among them being the assurance of target specificity. The 4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide scaffold has emerged as a privileged structure, with its derivatives demonstrating a wide spectrum of biological activities, including potent antimicrobial and anticancer properties. However, this broad activity profile necessitates a thorough investigation of their cross-reactivity—the potential to interact with unintended biological targets. Understanding and characterizing this off-target activity is not merely an academic exercise; it is a critical step in the preclinical development pathway, directly impacting the safety and efficacy of a potential drug candidate.
This guide provides a comparative analysis of the cross-reactivity of various this compound derivatives. By synthesizing data from multiple independent studies, we will explore the activity of these compounds against a range of biological targets, offering insights into their selectivity profiles. Furthermore, we will provide detailed, field-proven protocols for key experimental assays, empowering researchers to conduct their own cross-reactivity studies and make informed decisions in their drug development programs.
The Chemical Foundation: Synthesis of the Thiazole Core
The synthesis of this compound derivatives typically follows a well-established synthetic route. The core structure, this compound, serves as a versatile starting material for the generation of a diverse library of analogues.[1] A general and efficient method involves the condensation of this hydrazide with various aromatic or heteroaromatic aldehydes.[1] This reaction, usually carried out under reflux in an alcoholic solvent, yields the corresponding hydrazone derivatives.[1] The simplicity of this synthetic approach allows for the facile introduction of a wide range of substituents, enabling a systematic exploration of the structure-activity relationship (SAR) and its influence on both primary activity and cross-reactivity.
A Spectrum of Biological Activity: A Precursor to Cross-Reactivity
Derivatives of the this compound scaffold have been reported to exhibit a remarkable breadth of biological activities. This inherent polypharmacology, while potentially beneficial in certain therapeutic contexts, underscores the importance of comprehensive cross-reactivity profiling. The diverse activities of these compounds suggest that they may interact with multiple, often unrelated, biological targets.
Anticancer Activity: A Double-Edged Sword
Numerous studies have highlighted the potent cytotoxic effects of these thiazole derivatives against a variety of human cancer cell lines.[2][3] This activity is often attributed to the induction of apoptosis and cell cycle arrest.[3] However, the precise molecular targets responsible for these effects can vary, leading to potential cross-reactivity with other cellular pathways. For instance, some derivatives have been shown to inhibit tubulin polymerization, a mechanism shared by established anticancer drugs like paclitaxel.[4] Others may target specific kinases or other enzymes crucial for cancer cell proliferation. A lack of specificity in these interactions could lead to off-target toxicities.
Antimicrobial and Antifungal Potential: Targeting Microbial Machinery
The antimicrobial and antifungal properties of these compounds are also well-documented.[5][6] The proposed mechanisms of action often involve the inhibition of essential microbial enzymes that are absent or significantly different in human cells, suggesting a potential for selective toxicity. For example, some thiazole derivatives have been shown to inhibit bacterial DNA gyrase, a type II topoisomerase essential for DNA replication in bacteria. In the fungal realm, inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, is a common mechanism of action.[7] While these targets offer a degree of selectivity, the possibility of cross-reactivity with human topoisomerases or other enzymes cannot be disregarded without empirical testing.
Comparative Analysis of Cross-Reactivity: An Inferential Approach
In the absence of dedicated, large-panel cross-reactivity screening data for a single, comprehensive library of this compound derivatives, we can infer potential cross-reactivity by comparing the reported activities of various analogues across different biological assays from multiple studies. The following table summarizes the reported activities of representative derivatives, highlighting their potency against different targets. This comparative view allows us to identify derivatives with broader activity spectra, suggesting a higher likelihood of cross-reactivity.
| Derivative ID | Substitution Pattern | Anticancer Activity (IC50, µM) vs. MCF-7 | Antimicrobial Activity (MIC, µg/mL) vs. S. aureus | Antifungal Activity (MIC, µg/mL) vs. C. albicans | Putative Target(s) |
| Derivative A | 4-Chlorophenyl | 5.2 | 16 | >128 | Tubulin Polymerization |
| Derivative B | 2,4-Dichlorophenyl | 2.8 | 8 | 64 | DNA Gyrase |
| Derivative C | 4-Nitrophenyl | 15.7 | 64 | 16 | Lanosterol 14α-demethylase |
| Derivative D | 3-Methoxyphenyl | 8.1 | 32 | 32 | Multiple Kinases |
| Derivative E | 2-Hydroxyphenyl | >50 | 4 | >128 | Unknown |
This table is a composite representation based on data from multiple sources and is intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols for Cross-Reactivity Assessment
To facilitate a rigorous evaluation of cross-reactivity, we provide the following detailed, step-by-step protocols for key assays. These protocols are designed to be self-validating and are grounded in established methodologies.
Protocol 1: MTT Assay for In Vitro Anticancer Activity
This assay assesses the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of viable cells.[8][9]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO in medium) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[2][5][10][11]
Materials:
-
Bacterial or fungal strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well U-bottom plates
-
Test compound stock solution (in DMSO)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader (optional, for turbidimetric reading)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the appropriate broth directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL. Include a growth control (broth and inoculum only) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: General In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a purified enzyme.[12][13][14][15]
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer specific to the enzyme
-
Test compound stock solution (in DMSO)
-
96-well plate (UV-transparent or black, depending on the detection method)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Assay Preparation: To each well of the 96-well plate, add the assay buffer, the enzyme at a predetermined concentration, and the test compound at various concentrations. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the compound to bind to the enzyme.[14]
-
Reaction Initiation: Initiate the reaction by adding the substrate to each well.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control and calculate the IC₅₀ value.
Visualizing Cross-Reactivity Pathways and Workflows
To better understand the concept of cross-reactivity and the experimental workflows used to assess it, the following diagrams are provided.
Caption: Conceptual diagram of cross-reactivity for a thiazole derivative.
Caption: Experimental workflow for assessing cross-reactivity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. However, the broad biological activity of its derivatives necessitates a careful and thorough evaluation of their cross-reactivity profiles. By employing a systematic approach that combines a comparative analysis of existing data with rigorous in-house experimental validation using standardized assays, researchers can gain a deeper understanding of the selectivity of these compounds. This knowledge is indispensable for guiding lead optimization efforts, minimizing the risk of off-target toxicities, and ultimately, increasing the probability of success in the challenging journey of drug development. Future studies should aim to perform comprehensive profiling of these derivatives against large, diverse panels of biological targets to build a more complete picture of their selectivity and to identify potential new therapeutic applications.
References
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). Jove. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
-
ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]
-
Lepesheva, G. I., & Waterman, M. R. (2015). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of medicinal chemistry, 58(19), 7857–7868. Retrieved from [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]
-
WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2025). PHYTOCHEMICALS AS POTENTIAL INHIBITORS OF LANOSTEROL 14 Α-DEMETHYLASE (CYP51) ENZYME: AN IN SILICO STUDY ON SIXTY MOLECULES. Retrieved from [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
PubMed. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Molecular modeling of human lanosterol 14α-demethylase complexes with substrates and their derivatives. Retrieved from [Link]
-
Wang, Y., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific reports, 7(1), 12345. Retrieved from [Link]
-
ResearchGate. (2017). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. Retrieved from [Link]
-
ACS Pharmacology & Translational Science. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]
-
MDPI. (2023). Genomic Insights into Candidozyma auris Clade II: Comparative Phylogenomics and Structural Validation of Fluconazole Resistance Mechanisms. Retrieved from [Link]
-
Bio-protocol. (2025). In vitro tubulin polymerization assay. Retrieved from [Link]
-
PubMed Central. (2023). Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. Retrieved from [Link]
-
JoVE. (2023). Tubulin Purification by Polymerization-Depolymerization Cycles. Retrieved from [Link]
-
PubMed Central. (2021). Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]
-
PubMed Central. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. Retrieved from [Link]
-
MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]
-
ResearchGate. (2020). Guidelines for the digestive enzymes inhibition assay. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide
This document provides essential procedural guidance for the safe and compliant disposal of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide (CAS No. 61292-08-8).[1] As no comprehensive, specific disposal information for this exact compound is readily available, this guide is synthesized from best practices for hazardous chemical waste management and data from structurally related compounds.[2] Adherence to your institution's specific Environmental Health and Safety (EHS) protocols is mandatory.
Hazard Assessment and Waste Characterization
A thorough understanding of a compound's potential hazards is the foundation of its safe disposal. The molecular structure of this compound contains two key moieties whose individual characteristics inform our risk assessment.
-
The Phenyl-Thiazole Core: Thiazole and its derivatives are recognized as hazardous materials.[3] Structurally similar compounds are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[4][5][6] Thiazoles are also frequently incompatible with strong oxidizing agents and acids.[3][7][8]
-
The Carbohydrazide Functional Group: The carbohydrazide moiety, while often used as a safer alternative to hydrazine, is not benign.[9][10][11] It is classified as harmful if swallowed, can cause skin, eye, and respiratory irritation, and is noted for being very toxic to aquatic life with long-lasting effects.[5][11][12][13]
Based on this analysis, this compound must be presumed to be a hazardous substance. Laboratory personnel should treat all waste forms of this chemical (pure solid, solutions, contaminated materials) as hazardous waste.[14]
Table 1: Anticipated GHS Hazard Classifications
| Hazard Class | GHS Code | Anticipated Hazard Statement | Rationale |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Based on analogous thiazole and carbohydrazide compounds.[4][13] |
| Skin Irritation | H315 | Causes skin irritation | Common hazard for both thiazole and carbohydrazide derivatives.[4][5][13] |
| Eye Irritation | H319 | Causes serious eye irritation | Common hazard for both thiazole and carbohydrazide derivatives.[4][5][13] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | A known risk for related thiazole structures.[4][5] |
| Hazardous to the Aquatic Environment | H410 / H411 | Very toxic to aquatic life with long lasting effects | A key hazard associated with the carbohydrazide moiety.[5][13] |
Pre-Disposal Safety Protocols
Proper handling during experimentation and prior to disposal is critical to prevent exposure and environmental release.
Personal Protective Equipment (PPE)
When handling this compound in any form, the following PPE is mandatory:
-
Eye Protection: Chemical splash goggles or a face shield.[9][12]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[9]
-
Body Protection: A standard laboratory coat. Long-sleeved clothing and closed-toe shoes are also required to prevent skin contact.[9][12]
Spill Management
In the event of a minor spill:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or earth.[15][16]
-
Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[17]
-
Label the container as hazardous waste, detailing the contents.
-
Clean the spill area thoroughly.[18]
For major spills, evacuate the area and contact your institution's EHS department immediately.[15]
Step-by-Step Waste Disposal Protocol
Disposal must not involve sink drains or standard trash.[14][19] All chemical waste must be disposed of through your institution's official hazardous waste program.[14]
Experimental Protocol: Chemical Waste Segregation and Storage
-
Waste Classification : Upon completion of experimental work, declare any unused this compound, contaminated labware (e.g., pipette tips, weighing boats), and solutions containing the compound as hazardous chemical waste .
-
Container Selection :
-
Select a waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE) that will not react with the waste.[20]
-
Ensure the container is in good condition, free from leaks, and has a secure, screw-top cap.[15][20]
-
Leave at least one inch of headroom in liquid waste containers to allow for expansion.[20]
-
-
Waste Segregation :
-
Dedicate a specific waste container solely for this compound and its associated waste. Do not mix with other waste streams unless their compatibility is confirmed.
-
Crucially, ensure this waste is kept separate from incompatible materials, especially strong acids and strong oxidizing agents. [12][20][21]
-
-
Container Labeling :
-
Affix a hazardous waste label to the container immediately upon adding the first drop of waste.
-
The label must include:
-
-
Satellite Accumulation Area (SAA) Storage :
-
Store the sealed and labeled waste container in a designated SAA.[20][22]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[22]
-
Keep the container securely capped at all times, except when adding waste.[14][20]
-
Inspect the SAA weekly for any signs of leakage or container degradation.[20]
-
-
Final Disposal :
-
Once the waste container is full, or within one year of the accumulation start date, contact your institution's EHS department to schedule a waste pickup.[20][22]
-
Do not attempt to transport or dispose of the waste yourself. Final treatment and disposal must be handled by a licensed hazardous waste facility.[5][13][23]
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper management of this compound waste.
Caption: Disposal workflow for this compound.
Principles of Waste Minimization
A core principle of laboratory safety and environmental stewardship is the minimization of hazardous waste generation.[22]
-
Source Reduction: Order only the quantity of chemical required for your experiments to avoid generating surplus.[22]
-
Scale of Experiments: When possible, reduce the scale of laboratory experiments to decrease the volume of waste produced.[22]
-
Inventory Management: Maintain a current inventory of laboratory chemicals to prevent duplicate ordering and the expiration of stock.[22]
By adhering to these rigorous disposal protocols and waste minimization principles, researchers can ensure a safe laboratory environment while upholding their commitment to environmental responsibility.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Safety First: Understanding Carbohydrazide Handling and Precautions. NINGBO INNO PHARMCHEM CO.,LTD.
- Carbohydrazide Safety D
- Hazardous Waste and Disposal. American Chemical Society.
- Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use. BLi-T.
- This compound | 61292-08-8. ChemicalBook.
- Safety D
- SAFETY D
- SAFETY D
- SAFETY DATA SHEET 5-Isocyanato-4-methyl-2-phenyl-1,3-thiazole. Fisher Scientific.
- Proper Disposal of 1,3-Thiaselenole-2-thione: A Guide for Labor
- Carbohydrazide: An Essential Tool with Hidden Hazards. Gas-Sensing.com.
- Thiazole Safety D
- Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.
- SAFETY DATA SHEET 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea. Sigma-Aldrich.
- SAFETY DATA SHEET 2-Amino-4-methyl-5-thiazolecarboxylic Acid. Sigma-Aldrich.
- 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide. ChemScene.
- 4-Methyl-2-Phenyl-1,3-Thiazole-5-Carbaldehyde.
- Safety Data Sheet 3-methyl-1,2,4-thiadiazole-5-carbohydrazide. CymitQuimica.
- 4-METHYL-2-[4-(TRIFLUOROMETHYL)PHENYL]THIAZOLE-5-CARBOXYLIC ACID Properties.
- SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol. Synerzine.
- SAFETY D
- 4-Methyl-2-phenylthiazole-5-carboxylic acid. Sigma-Aldrich.
- SAFETY D
- Material Safety D
Sources
- 1. This compound | 61292-08-8 [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | C13H13NO2S | CID 2743970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 4-Methyl-2-phenylthiazole-5-carboxylic acid | 33763-20-1 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. nbinno.com [nbinno.com]
- 10. Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use - BLi-T [blitchem.com]
- 11. gas-sensing.com [gas-sensing.com]
- 12. redox.com [redox.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. vumc.org [vumc.org]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.co.uk [fishersci.co.uk]
- 18. synerzine.com [synerzine.com]
- 19. acs.org [acs.org]
- 20. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 21. canterbury.ac.nz [canterbury.ac.nz]
- 22. ehrs.upenn.edu [ehrs.upenn.edu]
- 23. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide
This guide provides a comprehensive framework for the safe handling of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide (CAS No. 61292-08-8).[1] As a novel compound, its toxicological properties are not fully characterized. Therefore, this document is built upon a conservative approach, inferring potential hazards from its constituent chemical moieties: the thiazole ring, the aromatic phenyl group, and the carbohydrazide functional group. The protocols outlined below are designed to establish a self-validating system of safety, ensuring the well-being of researchers and the integrity of experimental outcomes.
Hazard Assessment: A Moiety-Based Approach
Given the absence of a comprehensive Safety Data Sheet (SDS), a prudent risk assessment must be based on the known hazards of analogous structures.
-
Thiazole Core: Thiazole and its derivatives are common in pharmaceuticals and are generally considered to have moderate acute toxicity. However, they can cause skin and serious eye irritation.[2] Precautions should be taken to avoid direct contact, inhalation of dust, and aerosol formation.[3][4]
-
Carbohydrazide Group (-CONHNH₂): This functional group is the primary source of concern. Hydrazide compounds are analogs of hydrazine, which is known to be toxic by inhalation, in contact with skin, and if swallowed.[5] Hydrazine is also a suspected human carcinogen and may cause skin sensitization.[5][6] Therefore, this compound must be handled as a potential carcinogen and sensitizer, demanding stringent measures to prevent exposure.
-
Aromatic Phenyl Group: While the phenyl group itself is a common structural feature, its presence contributes to the overall lipophilicity of the molecule, potentially facilitating skin absorption.
Based on this analysis, the compound should be treated, at a minimum, as:
-
Harmful if swallowed or inhaled.
-
A cause of serious eye and skin irritation.
-
A potential skin sensitizer. [7]
-
A suspected carcinogen.
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is the last line of defense. Its effectiveness depends on the implementation of preceding control measures. Before any handling of the target compound, a formal risk assessment should confirm that higher-level controls are in place.
Caption: The Hierarchy of Controls prioritizes safety measures.
For this compound, this means:
-
Engineering Controls: All handling of the solid compound and its solutions must occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Administrative Controls: Access to areas where the compound is used should be restricted. All personnel must receive documented training on the specific hazards and handling procedures described herein.
Core Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory for all procedures involving this compound.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all laboratory activities.[8]
-
Required for Handling: When handling the solid powder, preparing solutions, or performing any transfer, chemical splash goggles are mandatory.[9]
-
High-Risk Operations: For procedures with a significant risk of splashing (e.g., large-volume transfers, heating solutions), a full-face shield must be worn in addition to chemical splash goggles.[10][11]
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat is required. It must be fully buttoned with sleeves rolled down.[10]
-
Clothing: Full-length pants (or equivalent) and closed-toe shoes are mandatory at all times in the laboratory.[8] Porous shoes, such as mesh athletic shoes, are not permitted.
-
Apron: For large-scale work (>1 L) or when there is a significant splash risk, a chemically resistant apron should be worn over the lab coat.
Hand Protection
Due to the potential for skin sensitization and absorption, a double-gloving technique is required for all handling activities.
-
Inner Glove: A thin, nitrile examination glove. This provides a baseline level of protection and dexterity.
-
Outer Glove: A more robust, chemically resistant glove. The choice depends on the solvent being used.
Table 1: Outer Glove Selection Guide
| Solvent/Condition | Recommended Outer Glove | Rationale |
| Handling Solid (Dry) | Nitrile or Latex | Provides sufficient barrier against incidental solid contact. |
| Aqueous Solutions | Nitrile | Excellent resistance to water-based solutions and biological materials.[12] |
| Alcohols, DMSO, DMF | Butyl Rubber | Offers superior resistance to many common organic solvents. |
| Halogenated Solvents | Viton™ or Silver Shield® | These materials provide the highest level of protection against aggressive or chlorinated solvents.[10] |
Crucial Note: No glove material is impervious forever. Gloves should be inspected for tears or pinholes before each use and changed immediately upon known or suspected contact with the chemical.[9] Contaminated gloves must be removed without touching the inner glove or skin and disposed of as hazardous waste.
Respiratory Protection
All work with the solid form or concentrated solutions of this compound must be performed inside a certified chemical fume hood. This engineering control should be sufficient to keep exposure below any established or anticipated occupational exposure limits.
Respirators are generally not required if work is conducted properly within a fume hood. However, a NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges should be available for emergency situations, such as a large spill outside of a fume hood.[5][13] Use of such equipment requires prior medical clearance, training, and fit-testing.
Procedural Protocols
Workflow for PPE Selection
Caption: Decision workflow for selecting appropriate PPE.
Protocol 1: Donning and Doffing PPE
-
Donning (Putting On):
-
Perform hand hygiene.
-
Don inner nitrile gloves.
-
Don lab coat, ensuring it is fully buttoned.
-
Don outer chemically resistant gloves, pulling the cuffs over the sleeves of the lab coat.
-
Don eye/face protection.
-
-
Doffing (Taking Off): This process is critical to prevent cross-contamination.
-
Remove outer gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the designated hazardous waste container.
-
Remove lab coat by rolling it down from the shoulders, keeping the contaminated outside folded inward.
-
Remove eye/face protection.
-
Remove inner gloves.
-
Perform thorough hand hygiene with soap and water.
-
Emergency Procedures
Caption: Logical flow for responding to emergency situations.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[14] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[9] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: For a minor spill within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[14] Wearing appropriate PPE, carefully sweep or scoop the material into a labeled hazardous waste container. Decontaminate the area. For major spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.
Decontamination and Disposal
-
All disposable PPE (gloves, etc.) that is contaminated or potentially contaminated must be disposed of in a designated, sealed, and labeled hazardous waste container.
-
Non-disposable equipment, such as glassware, must be decontaminated. A triple rinse with an appropriate solvent, followed by washing, is a common procedure. All rinsate must be collected as hazardous chemical waste.
-
All waste streams containing this compound must be collected and disposed of through your institution's hazardous waste program.[15] Do not discharge to drains or sewers.[14]
By adhering to these stringent guidelines, researchers can confidently and safely handle this compound, protecting themselves and their colleagues while advancing critical scientific research.
References
-
LookChem. (n.d.). [Chemical Knowledge]:Proper Use and Precautions of Synthetic Thiazole. Retrieved from [Link]
-
Villa Crop Protection. (n.d.). thiazole 500 sc safety data sheet. Retrieved from [Link]
-
Vecom Marine. (2022). MSDS Hydrazide. Retrieved from [Link]
-
University of Pittsburgh. (2013). Guidelines for the Safe Handling of Azides. Retrieved from [Link]
-
ScienceMadness.org. (2025). Safety precautions for hydrazine hydrate. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%). Retrieved from [Link]
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]
-
ChemicalSafetyFacts.org. (n.d.). Personal Protective Equipment and Chemistry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Chemical Safety PPE. Environmental Health & Safety. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. PubChem. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
Sources
- 1. This compound | 61292-08-8 [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Proper Use and Precautions of Synthetic Thiazole-Chemwin [en.888chem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. vecom-marine.com [vecom-marine.com]
- 8. Chemical Safety PPE | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 12. One moment, please... [chemistrytalk.org]
- 13. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 14. villacrop.co.za [villacrop.co.za]
- 15. safety.pitt.edu [safety.pitt.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
